molecular formula C18H22ClNO3 B1431386 H-Thr(bzl)-obzl hcl CAS No. 67580-86-3

H-Thr(bzl)-obzl hcl

Cat. No.: B1431386
CAS No.: 67580-86-3
M. Wt: 335.8 g/mol
InChI Key: ORVAXKPZMYPUKE-CVLQQERVSA-N
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Description

H-Thr(bzl)-obzl hcl is a useful research compound. Its molecular formula is C18H22ClNO3 and its molecular weight is 335.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.ClH/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13,19H2,1H3;1H/t14-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVAXKPZMYPUKE-CVLQQERVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67580-86-3
Record name L-Threonine, O-(phenylmethyl)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67580-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Strategic Role of Benzyl-Protected Threonine in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chemical Control in Peptide Synthesis

In the intricate world of biochemistry and drug development, the precise assembly of amino acids to form peptides is a cornerstone of innovation. Synthetic peptides are indispensable tools, serving as therapeutic agents, research probes, and diagnostic markers. The chemical synthesis of these biomolecules, however, is a challenge of controlled complexity. The polyfunctional nature of amino acids, with their reactive N-termini, C-termini, and diverse side chains, necessitates a strategic approach of temporary masking or "protection" to ensure the orderly formation of peptide bonds. This guide delves into the specific role and application of a particular protected amino acid derivative, L-Threonine(O-benzyl)-benzyl ester hydrochloride, often abbreviated as H-Thr(Bzl)-OBzl HCl, within the broader context of peptide synthesis strategies.

Decoding this compound: A Tale of Two Protections

The nomenclature this compound describes a derivative of the amino acid L-threonine with several key modifications crucial for its role in chemical synthesis.[1][2]

  • H- : Indicates a free amino group (N-terminus), which is the reactive site for forming a peptide bond with the preceding amino acid's carboxyl group.

  • Thr : Represents the core L-threonine residue.

  • (Bzl) : The O-benzyl group is an ether linkage on the threonine side chain's hydroxyl group. This is a "permanent" protecting group, stable through many reaction steps but removable at the final stage.[3][4] Its primary function is to prevent unwanted side reactions, such as O-acylation, during peptide chain elongation.[5]

  • -OBzl : The benzyl ester at the C-terminus protects the carboxylic acid group. This prevents the amino acid from polymerizing with itself and allows for controlled activation and coupling.[6]

  • HCl : The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling.[6]

It is critical to understand that while this compound is a stable chemical entity, its direct use in the most common peptide synthesis methodology, stepwise Solid-Phase Peptide Synthesis (SPPS), is limited.[5] Standard SPPS protocols require the incoming amino acid to have its N-terminus temporarily protected (e.g., with Fmoc or Boc groups) to control the direction of peptide bond formation.[5][7] Therefore, the more direct players in SPPS are Nα-Boc-Thr(Bzl)-OH or Nα-Fmoc-Thr(Bzl)-OH .[5][8] this compound is better understood as a building block for these N-protected derivatives or for use in specific solution-phase synthesis strategies.

Chemical Properties of Key Threonine Derivatives
PropertyThis compoundFmoc-Thr(Bzl)-OH
CAS Number 67580-86-3[1]117872-75-0[5]
Molecular Formula C18H22ClNO3[1]C26H25NO5[5]
Molecular Weight 335.83 g/mol [1]431.48 g/mol [5]
Appearance White to off-white crystalline solid[6][9]White powder[9]
Primary Role Intermediate, solution-phase synthesisBuilding block for SPPS[5]

The Boc/Bzl Strategy: The Native Environment for Benzyl Protection

The use of benzyl (Bzl) as a side-chain protecting group is a hallmark of the classic Boc/Bzl strategy for peptide synthesis.[3][8] This methodology, while older than the more prevalent Fmoc/tBu strategy, remains a robust and cost-effective approach for many applications.[8]

The core principle of the Boc/Bzl strategy is the differential acid lability of its protecting groups:[8]

  • Nα-Protection : The tert-butyloxycarbonyl (Boc) group protects the N-terminus. It is removed at the start of each coupling cycle with a moderate acid, typically trifluoroacetic acid (TFA).[3][10]

  • Side-Chain Protection : Benzyl-based groups (like the Bzl ether on threonine) protect reactive side chains. These are stable to the repeated TFA treatments used for Boc removal.[3][4]

  • Final Cleavage : At the end of the synthesis, a very strong acid, such as anhydrous hydrogen fluoride (HF), is used to simultaneously cleave the completed peptide from the solid support and remove all the benzyl-based side-chain protecting groups.[11][12]

This reliance on varying strengths of acid for selective deprotection is a key feature of the Boc/Bzl approach.[8]

Workflow for Boc/Bzl Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of SPPS within the Boc/Bzl framework.

SPPS_Workflow cluster_cycle SPPS Cycle Resin Resin Support (e.g., Merrifield) Attach Attach First Amino Acid (Boc-AA-Resin) Resin->Attach Deprotection Nα-Deprotection (Remove Boc with TFA) Attach->Deprotection Wash1 Wash & Neutralize Deprotection->Wash1 Coupling Couple Next Amino Acid (Boc-Thr(Bzl)-OH + DCC/HOBt) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotection Cleavage Final Cleavage & Deprotection (Anhydrous HF) Repeat->Cleavage Purify Purification & Analysis Cleavage->Purify Peptide Final Peptide Purify->Peptide

Caption: Generalized workflow for Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of Boc-Thr(Bzl)-OH in SPPS

This protocol outlines the key steps for incorporating a Boc-Thr(Bzl)-OH residue into a peptide chain using the Boc/Bzl strategy on a Merrifield resin.[8]

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids, including Boc-Thr(Bzl)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF) and associated cleavage apparatus

  • Scavengers (e.g., anisole, p-cresol)

Methodology:

  • Resin Swelling and First Amino Acid Attachment:

    • Swell the Merrifield resin in DCM in a reaction vessel.

    • Couple the first Boc-protected amino acid to the resin, typically as a cesium salt, to form the ester linkage.

  • Nα-Deprotection:

    • Wash the resin thoroughly with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc group.[10]

    • Wash the resin with DCM to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a solution of 10% DIPEA in DCM.

    • Wash thoroughly with DCM and then DMF to prepare for coupling.

  • Amino Acid Activation and Coupling:

    • In a separate vial, pre-activate Boc-Thr(Bzl)-OH (3-5 equivalents) with a coupling agent like DCC (or HBTU/HATU) and an additive such as HOBt in DMF or DCM.[8] The use of HOBt is crucial to suppress potential racemization.[5]

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

  • Cycle Repetition:

    • Repeat steps 2 through 5 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Side-Chain Deprotection:

    • Once the peptide sequence is fully assembled, wash the final peptide-resin with DCM and dry it under vacuum.

    • Carefully transfer the resin to a specialized HF cleavage apparatus.

    • Add scavengers (e.g., anisole) to the resin to trap reactive carbocations generated during cleavage.

    • Treat the resin with cold, liquid anhydrous HF for 1-2 hours at 0°C.[11] This harsh step cleaves the peptide from the resin and removes the O-benzyl group from the threonine side chain, along with other benzyl-based protecting groups.[8][11]

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Isolation:

    • Wash the resin with cold diethyl ether to remove the cleaved protecting groups and scavengers.

    • Precipitate the crude peptide by trituration with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation, wash with more cold ether, and dry under vacuum.[5]

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry to confirm its identity and purity.

Contrasting Strategies: Fmoc/tBu vs. Boc/Bzl

While the Boc/Bzl strategy is effective, the Fmoc/tBu strategy has become the dominant method in modern SPPS.[8] The choice between them depends on the specific peptide sequence and desired outcome.

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protection Boc (tert-butyloxycarbonyl)[8]Fmoc (9-fluorenylmethoxycarbonyl)[8]
Nα-Deprotection Moderate Acid (e.g., TFA)[8]Base (e.g., 20% piperidine in DMF)[8][13]
Side-Chain Protection Benzyl-based (Bzl)[4]tert-Butyl-based (tBu)[4][13]
Final Cleavage Strong Acid (e.g., HF)[11]Strong Acid (e.g., TFA cocktail)[13]
Orthogonality Relies on differential acid lability[8]Fully orthogonal (base vs. acid labile)[8]
Key Advantage Lower cost of reagents, robust for simple peptides.[8]Milder conditions, suitable for sensitive or complex peptides.[13]
Key Disadvantage Harsh final cleavage step (HF) can damage sensitive residues.[8]Higher cost of reagents, potential for side reactions like aspartimide formation.[8]

Conclusion: Strategic Selection for Synthetic Success

This compound and its N-protected counterparts, particularly Boc-Thr(Bzl)-OH, are valuable reagents in the biochemist's toolkit for peptide synthesis. The benzyl group provides robust protection for the threonine side chain, primarily within the context of the Boc/Bzl synthesis strategy. This approach, characterized by its reliance on graded acid treatments for deprotection, offers a powerful method for assembling peptide chains. While the harsh final HF cleavage requires careful handling and consideration for sensitive sequences, the Boc/Bzl strategy remains a highly relevant and effective method for the synthesis of a wide range of peptides for research and drug development. The ultimate choice of protecting group strategy is a critical decision that must be tailored to the specific chemical nature of the target peptide to ensure a successful and high-purity synthesis.

References

  • Benchchem. (n.d.). A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). H-Thr-Obzl.HCl | 33645-24-8.
  • Benchchem. (n.d.). H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background.
  • Aapptec Peptides. (n.d.). H-Thr-OBzl HCl [33645-24-8].
  • CymitQuimica. (n.d.). This compound.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Chem-Impex. (n.d.). O-Benzyl-L-threonine benzyl ester hydrochloride.
  • Aapptec Peptides. (n.d.). This compound.
  • Springer Nature Experiments. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • (1994). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. Methods in Molecular Biology, 35, 41-62.

Sources

An In-Depth Technical Guide on H-Thr(bzl)-obzl HCl: A Core Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. L-Threonine benzyl ester hydrochloride, commonly abbreviated as H-Thr(bzl)-obzl HCl, serves as a crucial building block, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1][2] This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, strategic application in peptide synthesis, and detailed experimental protocols. We will explore the rationale behind the use of benzyl protecting groups, the nuances of its incorporation into a growing peptide chain, and the subsequent deprotection methodologies. This document is intended to be an essential resource for researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis.

Introduction: The Strategic Importance of this compound

This compound is a derivative of the amino acid L-threonine where both the carboxylic acid and the side-chain hydroxyl group are protected by benzyl (Bzl) groups.[3][4] The amine group is present as a hydrochloride salt, which enhances the compound's stability and handling characteristics. This dual protection is fundamental to preventing undesirable side reactions during the controlled, stepwise formation of peptide bonds.[5]

The primary application of this compound is within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] This classical approach relies on the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for the semi-permanent protection of reactive side chains.[5][6] The choice between this and the more modern Fmoc/tBu strategy is a critical decision based on the specific peptide sequence, desired purity, and project goals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueReference
Synonyms L-Threonine benzyl ester hydrochloride, H-Thr(OBzl)-OH·HCl[7][8]
CAS Number 33645-24-8[7][9]
Molecular Formula C₁₁H₁₆ClNO₃[7]
Molecular Weight 245.71 g/mol [7]
Appearance White to off-white crystalline solid[2][9]
Melting Point 128.0-132.0 °C[7]
Purity ≥ 98%[7]
Storage 4°C, sealed, away from moisture[7][9]

The Role of Benzyl Protecting Groups in Threonine Chemistry

Threonine possesses a secondary hydroxyl group on its side chain, which is nucleophilic and can lead to unwanted side reactions during peptide synthesis.[10] The primary side reaction to prevent is O-acylation , where the hydroxyl group is acylated by the incoming activated amino acid.[10][11]

The benzyl ether serves as a robust protecting group for this hydroxyl function.[12] Key advantages of benzyl protection in the context of the Boc/Bzl strategy include:

  • Stability: Benzyl ethers are stable to the moderately acidic conditions used for the repetitive cleavage of the Nα-Boc group (e.g., trifluoroacetic acid in dichloromethane).[6][13]

  • Orthogonality: While not fully orthogonal, the Boc/Bzl strategy relies on differential acid lability. The Boc group is removed with moderate acids, while the benzyl group requires strong acids like hydrofluoric acid (HF) for cleavage.[1][5] This allows for selective deprotection.

  • Mild Removal (Alternative): The benzyl group can also be removed under mild, non-acidic conditions via catalytic hydrogenation, which can be advantageous for sensitive peptide sequences.[2][14]

This compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support follows the cyclical nature of SPPS.[10] The following diagram and protocol outline the key steps within the Boc/Bzl strategy.

SPPS_Workflow cluster_cycle SPPS Cycle for this compound cluster_final Final Steps Resin Resin-Bound Peptide Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1 Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization 2 Coupling Coupling of Boc-AA-OH Neutralization->Coupling 3 Washing Washing (DCM/DMF) Coupling->Washing 4 Washing->Resin Repeat Cycle Cleavage Cleavage & Side-Chain Deprotection (HF) Washing->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy.

Detailed Experimental Protocol: Incorporation of a Threonine Residue

This protocol outlines the incorporation of a Boc-Thr(Bzl)-OH residue into a peptide chain anchored to a Merrifield resin.

Materials:

  • Merrifield resin (pre-loaded with the first amino acid)

  • Boc-Thr(Bzl)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin.[1]

    • Agitate for 30 minutes to remove the Nα-Boc group.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x).

  • Neutralization:

    • Add a solution of 5-10% DIPEA in DCM to the resin to neutralize the resulting trifluoroacetate salt.[1]

    • Agitate for 10 minutes.

    • Drain the neutralization solution and wash the resin with DCM (3x) and DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized resin.[1]

    • Agitate the reaction mixture for 2-4 hours, or until a ninhydrin test indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[1]

    • The resin is now ready for the next deprotection and coupling cycle.

Potential Challenges and Mitigation Strategies

While a robust building block, the use of threonine derivatives can present challenges.

ChallengeDescriptionMitigation Strategy
O-acylation Acylation of the side-chain hydroxyl group if deprotected prematurely or if protection is incomplete.Ensure complete and stable benzyl protection of the side chain.[10]
Racemization Loss of stereochemical integrity at the α-carbon during the activation step.[11]Use of coupling additives like HOBt or HOAt is crucial to suppress this side reaction.[10][15]
N-O Acyl Shift An acid-catalyzed intramolecular rearrangement where the peptide bond migrates to the side-chain hydroxyl group.[11]This is more prevalent during strong acid cleavage; careful control of cleavage conditions and the use of appropriate scavengers can minimize this.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups, including the benzyl ether on threonine, must be removed.[10]

Strong Acid Cleavage (HF)

The standard method in Boc/Bzl chemistry is cleavage with anhydrous hydrofluoric acid (HF).[16][17]

  • Reagents: Anhydrous HF, scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during deprotection.[16][17]

  • Procedure: The peptide-resin is treated with HF at low temperatures (typically 0°C) for 1-2 hours. The HF is then evaporated, and the crude peptide is precipitated with cold diethyl ether.

  • Caution: HF is extremely corrosive and toxic, requiring specialized equipment and handling procedures.

Catalytic Hydrogenation

For peptides that are sensitive to strong acids, catalytic hydrogenation offers a milder alternative for removing benzyl groups.[14]

  • Catalyst: Typically 10% Palladium on carbon (Pd/C).[14]

  • Hydrogen Source: Hydrogen gas (H₂) or a hydrogen donor like ammonium formate (catalytic transfer hydrogenation).

  • Procedure: The protected peptide is dissolved in a suitable solvent (e.g., methanol, acetic acid) and stirred with the catalyst under a hydrogen atmosphere or with the addition of a hydrogen donor.[14] This method is not compatible with peptides containing other reducible functional groups (e.g., Cys(pMeOBzl), Met, Trp).

Deprotection_Strategies Peptide_Resin Fully Assembled Peptide-Resin HF_Cleavage HF Cleavage Peptide_Resin->HF_Cleavage Standard Method Hydrogenation Catalytic Hydrogenation Peptide_Resin->Hydrogenation Acid-Sensitive Peptides Crude_Peptide Crude Peptide HF_Cleavage->Crude_Peptide Hydrogenation->Crude_Peptide Purification Purification (HPLC) Crude_Peptide->Purification

Caption: Deprotection pathways for peptides synthesized using this compound.

Conclusion

This compound remains a valuable and effective building block for peptide synthesis, particularly within the well-established Boc/Bzl strategy. Its dual benzyl protection scheme provides robust shielding of reactive functional groups, enabling the controlled assembly of complex peptide sequences. A thorough understanding of its properties, the rationale for its use, and the nuances of the associated synthetic and deprotection protocols is paramount for achieving high yields and purity. While the harsh final cleavage conditions of the Boc/Bzl strategy require careful consideration, for many applications, it represents a reliable and cost-effective approach. The strategic choice of this compound, backed by sound experimental design, empowers researchers to successfully synthesize target peptides for a wide range of applications in science and medicine.

References

  • A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis. (n.d.). Benchchem.
  • H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background. (n.d.). Benchchem.
  • H-Thr-Obzl.HCl | 33645-24-8. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. (n.d.). Benchchem.
  • This compound. (n.d.). AAPPTEC.
  • H-Thr-OBzl HCl [33645-24-8]. (n.d.). Aapptec Peptides.
  • H-Thr-Obzl.HCl | Amino Acid Derivative. (n.d.). MedChemExpress.
  • Deprotection: The Concept of Orthogonal Sets. (n.d.). Google Books.
  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. (n.d.). CSIR.
  • O-Benzyl-L-threonine benzyl ester hydrochloride. (n.d.). Chem-Impex.
  • Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Protecting Group Strategies for the Synthesis of (E)-2-Butenyl-4-methyl-threonine. (n.d.). Benchchem.
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.
  • Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. (2020). PubMed.
  • Synthesis of Peptides. (n.d.). Thieme Connect.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Acrotein.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed.
  • 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert -butyl or benzyl groups. (2002). ResearchGate.
  • This compound. (n.d.). Aapptec Peptides.
  • H-Thr-OBzl·HCl. (n.d.). 泰和伟业.
  • Common side reactions with H-Thr-Obzl.HCl and how to prevent them. (n.d.). Benchchem.
  • H-Thr(Bzl)-OBzl·HCl | 67580-86-3. (n.d.). ChemicalBook.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). ACS Publications.
  • Process for the synthesis of peptides. (1957). Google Patents.
  • HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. (1994). PubMed.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014). Beilstein Journals.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). PMC.
  • Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. (n.d.). Aapptec.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). PMC.
  • Benzyl Ethers. (n.d.). Organic Chemistry Portal.
  • SYNTHESIS NOTES. (n.d.). Aapptec.
  • Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (n.d.). Royal Society of Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

Sources

An In-Depth Technical Guide to the Synthesis and Purification of L-Threonine Benzyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of L-Threonine Benzyl Ester Hydrochloride in Synthetic Chemistry

L-Threonine benzyl ester hydrochloride is a pivotal protected amino acid derivative, indispensable in the realms of peptide synthesis and the development of complex pharmaceutical agents.[1] The primary strategic function of this compound is the masking of the carboxylic acid group of L-threonine as a benzyl ester. This protective measure is fundamental to directing the reactivity of the amino acid, thereby preventing undesired side reactions during the intricate process of peptide bond formation. The hydrochloride salt form is deliberately chosen to enhance the compound's crystallinity, stability, and ease of handling in a laboratory setting, making it a reliable building block for complex molecular architectures.[1] This guide offers a comprehensive exploration of the synthesis, purification, and characterization of L-Threonine benzyl ester hydrochloride, tailored for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.

Chemical Properties at a Glance

A summary of the key chemical properties of L-Threonine benzyl ester hydrochloride provides a useful reference for laboratory applications.

PropertyValue
Molecular Formula C₁₁H₁₅NO₃·HCl[2][3]
Molecular Weight 245.70 g/mol [2][3]
Appearance White to off-white crystalline solid[1][3]
Melting Point Approximately 130 °C[2]
Purity (Typical) >98.0% (HPLC)[3]

Synthesis of L-Threonine Benzyl Ester Hydrochloride: A Tale of Two Catalysts

The synthesis of L-Threonine benzyl ester hydrochloride is most commonly achieved through the direct esterification of L-threonine with benzyl alcohol, facilitated by an acid catalyst. This section will delve into two prevalent and effective methods, highlighting the mechanistic nuances and practical considerations for each.

Method 1: The Thionyl Chloride Route - A Robust and High-Yield Approach

This classic and widely adopted method employs thionyl chloride (SOCl₂) as a potent activating agent for the esterification process.

The Underlying Chemistry: A Mechanistic Perspective

The reaction proceeds through a fascinating cascade of chemical transformations. Initially, thionyl chloride reacts with the carboxylic acid of L-threonine to form a highly reactive acyl chloride intermediate. This step is energetically favorable due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the reaction forward. The in situ generated HCl also protonates the amino group of L-threonine, protecting it from unwanted side reactions. Subsequently, benzyl alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the benzyl ester and the release of another molecule of HCl.

Experimental Workflow: Thionyl Chloride Method

cluster_synthesis Synthesis cluster_purification Purification start Suspend L-Threonine in Benzyl Alcohol cool Cool to 0°C start->cool 1. add_socl2 Slowly Add Thionyl Chloride cool->add_socl2 2. Exothermic, HCl gas evolution react Warm to Room Temp. & Stir add_socl2->react 3. monitor Monitor Reaction (e.g., TLC) react->monitor 4. precipitate Precipitate in Cold Anhydrous Ether monitor->precipitate Reaction Complete filter Vacuum Filtration precipitate->filter 5. wash Wash with Cold Anhydrous Ether filter->wash 6. dry Dry Under Vacuum wash->dry 7. end L-Threonine Benzyl Ester HCl (White Crystalline Solid) dry->end 8.

Caption: Workflow for the Synthesis and Purification of L-Threonine Benzyl Ester Hydrochloride via the Thionyl Chloride Method.

Detailed Experimental Protocol:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents).

  • Cooling: Immerse the flask in an ice bath and cool the suspension to 0°C with continuous stirring.

  • Addition of Thionyl Chloride: Cautiously add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled suspension over a period of 30-60 minutes. This step is highly exothermic and generates HCl gas; therefore, it must be performed in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a larger volume of a cold, anhydrous non-polar solvent, such as diethyl ether or diisopropyl ether, with vigorous stirring. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the collected solid with several portions of the cold, anhydrous non-polar solvent to remove any residual benzyl alcohol and other impurities.

  • Drying: Dry the purified L-Threonine benzyl ester hydrochloride under vacuum to obtain a fine, white crystalline powder.

Method 2: The p-Toluenesulfonic Acid Route - A Milder Alternative

For syntheses where the use of a strong chlorinating agent like thionyl chloride is undesirable, p-toluenesulfonic acid (p-TsOH) offers a milder and effective alternative.[4][5][6]

The Underlying Chemistry: Fischer-Speier Esterification

This method follows the principles of the classic Fischer-Speier esterification. p-Toluenesulfonic acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid group of L-threonine. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by benzyl alcohol. The reaction is reversible, and to drive it to completion, the water formed as a byproduct is typically removed by azeotropic distillation using a Dean-Stark apparatus. The use of a solvent like cyclohexane, which forms a low-boiling azeotrope with water, is common in this setup.[4]

Experimental Workflow: p-Toluenesulfonic Acid Method

cluster_synthesis Synthesis cluster_purification Purification start Combine L-Threonine, p-TsOH, Benzyl Alcohol, and Cyclohexane reflux Reflux with Dean-Stark Apparatus start->reflux 1. monitor Monitor Water Collection reflux->monitor 2. cool Cool to Room Temperature monitor->cool Theoretical Amount of Water Collected precipitate Add Ethyl Acetate to Precipitate cool->precipitate 3. filter Vacuum Filtration precipitate->filter 4. wash Wash with Ethyl Acetate filter->wash 5. dry Dry Under Vacuum wash->dry 6. end L-Threonine Benzyl Ester p-Toluenesulfonate Salt dry->end 7.

Caption: Workflow for the Synthesis and Purification of L-Threonine Benzyl Ester p-Toluenesulfonate Salt via the p-Toluenesulfonic Acid Method.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine L-threonine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), benzyl alcohol (5 equivalents), and a suitable solvent for azeotropic water removal, such as cyclohexane.[4]

  • Azeotropic Reflux: Heat the mixture to reflux. The water-cyclohexane azeotrope will distill over and be collected in the Dean-Stark trap, driving the equilibrium towards the ester product. Continue refluxing until the theoretical amount of water has been collected.[4]

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Add a suitable anti-solvent, such as ethyl acetate, to precipitate the L-Threonine benzyl ester p-toluenesulfonate salt.[4]

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash it with a small amount of the anti-solvent to remove impurities.

  • Drying: Dry the product under vacuum. Note: This method yields the p-toluenesulfonate salt. If the hydrochloride salt is desired, further ion exchange steps would be necessary.

Purification: Achieving High Purity through Recrystallization

While precipitation is an effective initial purification step, recrystallization can be employed to obtain highly pure L-Threonine benzyl ester hydrochloride. The key to successful recrystallization is the selection of an appropriate solvent system.

Principles of Solvent Selection for Recrystallization

An ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For amino acid hydrochlorides, which are salts, a mixture of a polar solvent (to dissolve the salt) and a less polar solvent (to induce precipitation upon cooling) is often effective.

Recommended Recrystallization Protocol:

  • Dissolution: Dissolve the crude L-Threonine benzyl ester hydrochloride in a minimal amount of a hot polar solvent, such as ethanol or methanol.

  • Inducing Crystallization: While the solution is still warm, slowly add a less polar co-solvent, such as diethyl ether or ethyl acetate, until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Analytical Characterization: Confirming Identity and Purity

The identity and purity of the synthesized L-Threonine benzyl ester hydrochloride should be confirmed using a combination of analytical techniques.

Representative Analytical Data:

The following table provides representative analytical data for L-Threonine benzyl ester hydrochloride. Note: Actual spectral data may vary slightly depending on the solvent and instrument used.

Analytical TechniqueExpected Characteristics
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 7.40-7.30 (m, 5H, Ar-H), 5.20 (s, 2H, -CH₂-Ph), 4.25 (d, 1H, α-CH), 4.10 (m, 1H, β-CH), 3.50 (br s, 3H, -NH₃⁺), 1.15 (d, 3H, γ-CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 170.0 (C=O), 136.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 67.0 (-CH₂-Ph), 65.0 (β-CH), 58.0 (α-CH), 20.0 (γ-CH₃)
FT-IR (KBr, cm⁻¹)ν: ~3400 (O-H stretch), ~3000-2800 (N-H stretch, broad), ~1740 (C=O stretch, ester), ~1600 (N-H bend), ~1210 (C-O stretch)

Conclusion: A Versatile and Essential Synthetic Intermediate

This in-depth technical guide has provided a comprehensive overview of the synthesis, purification, and characterization of L-Threonine benzyl ester hydrochloride. The choice between the robust thionyl chloride method and the milder p-toluenesulfonic acid approach allows for flexibility in synthetic design, catering to the specific requirements of the target molecule. Meticulous purification through precipitation and recrystallization ensures the high purity necessary for demanding applications in peptide synthesis and drug discovery. The analytical data presented serves as a benchmark for quality control, confirming the successful synthesis of this valuable chemical building block. As a cornerstone of synthetic chemistry, a thorough understanding of the principles and practices outlined in this guide is essential for any researcher or scientist working in this dynamic field.

References

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A Technical Guide to Benzyl Protection in Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The Strategic Imperative of Amino Acid Protection

In the precise world of peptide synthesis and drug development, the controlled assembly of amino acids is fundamental. Unprotected amino acids possess at least two reactive functional groups: the α-amino group and the α-carboxyl group. To prevent unwanted side reactions and ensure the formation of the correct peptide sequence, it is essential to temporarily mask these reactive sites.[1][2] This is achieved through the use of protecting groups, which are selectively introduced and removed at specific stages of the synthesis.[1][2] An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under conditions that do not compromise the integrity of the peptide chain.[1]

The benzyl (Bn) group and its derivatives are mainstays in the chemist's toolkit for protecting various functional groups, including amines, carboxylic acids, and the hydroxyl and thiol moieties found in the side chains of certain amino acids.[3][4][5] This guide provides an in-depth exploration of the core principles, methodologies, and strategic considerations for utilizing benzyl-based protecting groups in the synthesis of amino acid derivatives.

The Benzyl Group: A Versatile Shield

The benzyl group offers a robust and reliable means of protection, primarily due to its general stability in both acidic and basic media.[3] This stability makes it compatible with a wide range of reaction conditions encountered in multi-step organic syntheses.[3] The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann, was a revolutionary development in peptide chemistry, enabling the first successful controlled synthesis of oligopeptides.[6][7]

The primary benzyl-based protecting groups used for amino acids are:

  • N-Benzyloxycarbonyl (N-Cbz or N-Z): Protects the α-amino group as a carbamate.[6]

  • Benzyl esters (OBn): Protect the α-carboxyl group.[8]

  • Benzyl ethers (OBn): Protect the hydroxyl groups of serine, threonine, and tyrosine.[3][5]

  • S-Benzyl (SBn): Protects the thiol group of cysteine.[9]

A key advantage of the benzyl group is its unique removal by catalytic hydrogenolysis, a mild reductive method that is orthogonal to many other protecting groups used in peptide synthesis, such as the Boc and Fmoc groups.[3][6]

Mechanisms and Methodologies of Benzyl Protection

Protection of the α-Amino Group: The N-Cbz Group

The benzyloxycarbonyl (Cbz) group is one of the most common protecting groups for amines.[10] Its introduction renders the amino group unreactive to many reagents while being stable to a variety of reaction conditions.

Mechanism of N-Cbz Protection:

The most common method for introducing the Cbz group involves the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[6][10] The mechanism is a nucleophilic attack of the amine on the highly reactive chloroformate. The reaction liberates HCl, necessitating the use of a base to neutralize the acid.[6]

G cluster_0 N-Cbz Protection Mechanism AA_NH2 R-CH(NH₂)-COOH Intermediate [R-CH(NH₃⁺)-COOH]+C₆H₅CH₂OCOCl AA_NH2->Intermediate Nucleophilic Attack CbzCl C₆H₅CH₂OCOCl CbzCl->Intermediate Base Base (e.g., Na₂CO₃) Base->Intermediate Product R-CH(NH-Cbz)-COOH Intermediate->Product Deprotonation HCl HCl Intermediate->HCl

N-Cbz Protection Workflow.

Experimental Protocol: N-Cbz Protection of an Amino Acid [11]

  • Dissolution: Dissolve the amino acid in a suitable aqueous solvent system.

  • Basification: Add a base, such as sodium carbonate, to maintain a pH between 8 and 10.[10][11] A mixed buffer system of Na₂CO₃ and NaHCO₃ can be effective for maintaining the optimal pH range.[11]

  • Acylation: Cool the solution to 0°C and slowly add benzyl chloroformate (Cbz-Cl).

  • Reaction: Stir the mixture vigorously for a set period, allowing the reaction to proceed to completion.

  • Workup: Acidify the reaction mixture to precipitate the N-Cbz protected amino acid.

  • Isolation: Collect the product by filtration, wash with cold water, and dry under vacuum.

Table 1: Reagents for N-Cbz Protection

ReagentCommon NameConditionsNotes
Benzyl chloroformateCbz-ClAqueous base (e.g., Na₂CO₃, NaOH) at 0°CMost common and cost-effective method.[6][10]
Dibenzyl dicarbonateCbz₂OOrganic base (e.g., DIPEA) in an organic solventCan offer more optionality depending on the substrate.[6]
Benzyl N-succinimidyl carbonateCbz-OSuOrganic base in an organic solventA similar, often milder, alternative to Cbz-Cl.[12]
Protection of the α-Carboxyl Group: Benzyl Esters

Benzyl esters are frequently used to protect the carboxylic acid functionality of amino acids. They are stable to a wide range of conditions but can be cleaved by catalytic hydrogenolysis.[8]

Experimental Protocol: Benzyl Ester Formation

  • Suspension: Suspend the N-protected amino acid in a suitable solvent like DMF or toluene.

  • Base Addition: Add a base such as cesium carbonate or triethylamine.

  • Alkylation: Add benzyl bromide or benzyl chloride and heat the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After completion, perform an aqueous workup and purify the product by chromatography or crystallization.

Protection of Side Chains: Benzyl Ethers and Thioethers

The hydroxyl groups of serine, threonine, and tyrosine, and the thiol group of cysteine are often protected as benzyl ethers and thioethers, respectively.

Experimental Protocol: O-Benzylation of Tyrosine [13]

  • Dissolution: Dissolve N-Boc-tyrosine in a solvent such as methanol.

  • Base and Reagent Addition: Add sodium methoxide, benzyl chloride, and a phase-transfer catalyst like tetrabutylammonium iodide.[13]

  • Reaction: Stir the mixture at an elevated temperature (e.g., 40°C) for several hours.[13]

  • Workup and Isolation: Add water, wash with an organic solvent, and then neutralize with acid to precipitate the O-benzyl-tyrosine derivative.[13]

Deprotection of Benzyl Groups: Releasing the Functional Group

The removal of benzyl protecting groups is a critical step in the synthesis of the final peptide. The choice of deprotection method depends on the stability of other functional groups present in the molecule.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and mildest method for cleaving benzyl groups.[10][14] It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[14]

Mechanism of Catalytic Hydrogenolysis:

The reaction occurs on the surface of the heterogeneous catalyst. Both the benzyl-protected substrate and molecular hydrogen are adsorbed onto the palladium surface. Hydrogen undergoes dissociative chemisorption to form palladium hydride species, which then cleave the benzylic C-O or C-N bond.[14] The products are the deprotected functional group and toluene.[14]

G cluster_1 Catalytic Hydrogenolysis Deprotection Start Benzyl-Protected Amino Acid Adsorption Adsorption onto Catalyst Surface Start->Adsorption Catalyst Pd/C Catalyst Catalyst->Adsorption H2 Hydrogen Source (H₂ or Transfer Reagent) H2->Adsorption Cleavage C-X Bond Cleavage by Active Hydrogen Adsorption->Cleavage Products Deprotected Amino Acid + Toluene Cleavage->Products

Catalytic Hydrogenolysis Workflow.

Experimental Protocol: Deprotection of N-Cbz by Catalytic Hydrogenolysis [6]

  • Dissolution: Dissolve the Cbz-protected amino acid in a suitable solvent like methanol or ethanol.[6]

  • Catalyst Addition: Add 5-10% Pd/C catalyst.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule such as ammonium formate or formic acid is used.[15][16][17]

Acidic Deprotection

While benzyl groups are generally stable to moderate acids, they can be cleaved under strong acidic conditions.[6][10] This method is often used in Boc-based solid-phase peptide synthesis where the final cleavage from the resin and removal of side-chain protecting groups are performed simultaneously with strong acids like HF or TFMSA.[1][9][18]

Table 2: Common Acidic Reagents for Benzyl Group Removal

ReagentConditionsNotes
HBr in Acetic AcidRoom temperatureA classic method for Cbz deprotection.[10]
Hydrofluoric Acid (HF)0°C with scavengersUsed in Boc-SPPS for final cleavage and deprotection.[9]
Trifluoromethanesulfonic acid (TFMSA)In trifluoroacetic acid (TFA)A strong acid alternative to HF.[18]
HCl in organic solventsVariesA metal-free and scalable option.[19]

Experimental Protocol: HF Cleavage and Deprotection in Boc-SPPS [9]

  • Preparation: Place the peptide-resin in an HF apparatus with appropriate scavengers (e.g., anisole).

  • HF Distillation: Cool the reaction vessel and distill liquid HF into it.

  • Cleavage: Stir the mixture at 0-5°C for a specified time (e.g., 30-60 minutes).[9]

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Wash the resin with TFA and precipitate the peptide in cold ether.

  • Isolation: Collect the crude peptide by filtration or centrifugation.

Reductive Deprotection with Dissolving Metals

Sodium in liquid ammonia can also be used to remove benzyl protecting groups, particularly S-benzyl groups from cysteine.[9]

Orthogonal Protection Strategies

In the synthesis of complex peptides, it is crucial to employ an orthogonal protection strategy, where different classes of protecting groups can be removed selectively without affecting others.[2][20] The benzyl group plays a key role in the two major strategies for solid-phase peptide synthesis (SPPS):

  • Boc/Bzl Strategy: This strategy uses the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for "permanent" side-chain protection.[1][20] The Boc group is removed at each cycle with a moderate acid like TFA, while the benzyl groups are removed at the end of the synthesis with a strong acid like HF.[1]

  • Fmoc/tBu Strategy: Here, the base-labile Fmoc group is used for Nα-protection, and tert-butyl-based groups protect the side chains. The benzyl group can be used for protecting specific side chains where orthogonality to both the Fmoc and tBu groups is desired.

The Cbz group is considered orthogonal to Boc, Trt, and Fmoc protecting groups, making it a valuable tool in complex synthetic schemes.[6]

Stability and Compatibility

The stability of benzyl protecting groups is a key consideration in synthetic planning.

Table 3: Stability of Benzyl Protecting Groups

ConditionStability of Benzyl Ethers/EstersStability of N-CbzNotes
Strong Acid (e.g., HF, HBr)LabileLabileCleavage occurs.[9][10]
Moderate Acid (e.g., TFA)Generally stableCan be cleaved under harsh conditions.[6]
Strong Base (e.g., NaOH)StableStableGenerally stable to basic hydrolysis.
Catalytic HydrogenolysisLabileLabileThe preferred method for mild deprotection.[3][10]
NucleophilesGenerally stableStableEster protecting groups are more susceptible.[3]

It is important to note that while generally stable, benzyl ethers can undergo oxidative degradation over long periods when exposed to air.[21][22]

Conclusion

Benzyl-based protecting groups are indispensable tools in the synthesis of amino acid derivatives, peptides, and complex drug molecules. Their ease of introduction, stability under a wide range of reaction conditions, and selective removal via catalytic hydrogenolysis provide chemists with a versatile and reliable strategy for masking reactive functional groups. A thorough understanding of the mechanisms, experimental protocols, and orthogonal compatibility of benzyl protection is essential for researchers and scientists in the field of drug development and peptide chemistry. The continued innovation in protection and deprotection methodologies will undoubtedly lead to more efficient and sustainable synthetic routes for important biomolecules.

References

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  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • Oxford Academic. (n.d.). Excellent Method for Cbz-protection of Amines. Chemistry Letters. Retrieved from [Link]

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  • ACS Publications. (n.d.). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Tetrahedron Letters. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • ResearchGate. (2012). An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. Retrieved from [Link]

  • J. Org. Chem. (2004). First Practical Protection of r-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Retrieved from [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.
  • Synthesis. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • ACS Publications. (n.d.). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to. Retrieved from [Link]

  • Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Retrieved from [Link]

  • Semantic Scholar. (1998). [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). O-Benzyl-L-tyrosine. Retrieved from [Link]

  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2000). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3]. Retrieved from [Link]

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The Cornerstone of Peptide Synthesis: A Technical Guide to the Stability and Storage of H-Thr(bzl)-obzl HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the integrity of each building block is paramount to the success of the final therapeutic or research compound. Among these crucial components is O-Benzyl-L-threonine benzyl ester hydrochloride, or H-Thr(bzl)-obzl HCl, a doubly protected amino acid derivative prized for its role in preventing unwanted side reactions. This in-depth technical guide, crafted for the discerning scientific professional, offers a comprehensive overview of the stability and optimal storage conditions for this compound, ensuring its efficacy and purity from the stockroom to the reaction vessel.

Understanding the Molecular Fortification of this compound

This compound is an L-threonine derivative where both the side-chain hydroxyl group and the carboxylic acid are protected by benzyl groups. This dual protection is a strategic choice in peptide synthesis, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1] The benzyl ether linkage on the side chain and the benzyl ester at the C-terminus are robust under various coupling conditions, yet can be removed under specific deprotection protocols.[2][3] The hydrochloride salt form of the free amine enhances the compound's crystallinity, making it a stable, free-flowing solid that is easier to handle and weigh accurately.[4]

Physicochemical Properties Summary
PropertyValueSource
Synonyms O-Benzyl-L-threonine benzyl ester hydrochloride, L-Thr(Bzl)-OBzl HCl[5][]
Molecular Formula C₁₈H₂₂ClNO₃[7]
Molecular Weight 335.83 g/mol [7]
Appearance White to off-white crystalline solid/powder[5][]
Melting Point 107-112 °C[5][]
Purity (Typical) ≥98% (HPLC)[5]
Storage Temperature 2-8°C (short-term), -20°C (long-term)[]

Core Principles of this compound Stability and Degradation

The stability of this compound is intrinsically linked to the integrity of its two benzyl protecting groups and the hydrochloride salt. While generally stable, the molecule is susceptible to degradation through several pathways, primarily hydrolysis and hydrogenolysis. Understanding these pathways is critical for preventing unintentional deprotection and ensuring the compound's purity over time.

Primary Degradation Pathways

The primary points of vulnerability in the this compound molecule are the ester and ether linkages of the benzyl protecting groups.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Ester cleavage Hydrogenolysis Hydrogenolysis This compound->Hydrogenolysis Simultaneous cleavage Degradation Stressors Degradation Stressors Degradation Stressors->Hydrolysis Moisture, Acid/Base Degradation Stressors->Hydrogenolysis Catalytic H₂ H-Thr(bzl)-OH O-Benzyl-L-threonine Hydrolysis->H-Thr(bzl)-OH Benzyl Alcohol Benzyl Alcohol Hydrolysis->Benzyl Alcohol H-Thr-OH L-Threonine Hydrogenolysis->H-Thr-OH Toluene Toluene Hydrogenolysis->Toluene H-Thr(bzl)-OH->Hydrogenolysis Ether cleavage

Caption: Key degradation pathways for this compound.

Hydrolytic Cleavage: The benzyl ester linkage is more susceptible to hydrolysis than the benzyl ether.[8][9] This reaction can be catalyzed by the presence of moisture, and its rate is significantly influenced by pH. Both acidic and basic conditions can promote the hydrolysis of the ester to yield O-Benzyl-L-threonine and benzyl alcohol.[10] The hydrochloride salt form provides some protection against base-catalyzed hydrolysis by keeping the amino group protonated.

Hydrogenolytic Cleavage: This is the most common method for the intentional deprotection of both benzyl groups simultaneously.[2][3] In the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source, both the benzyl ester and benzyl ether are cleaved, yielding L-threonine and toluene.[8] Inadvertent exposure to catalytic metals and hydrogen sources during storage or handling could lead to degradation.

Recommended Storage and Handling Protocols

To maintain the long-term stability and purity of this compound, adherence to strict storage and handling protocols is essential.

Long-Term and Short-Term Storage Conditions
ConditionSolid FormIn Solution
Long-Term (>6 months) -20°C, in a desiccator, under an inert atmosphere (e.g., argon or nitrogen).-80°C is highly recommended for periods up to 6 months.[11]
Short-Term (<6 months) 2-8°C, in a tightly sealed container, away from light and moisture.[]-20°C for up to 1 month. Avoid repeated freeze-thaw cycles by aliquoting.[11]

Causality Behind Storage Choices:

  • Low Temperature: Reduces the kinetic rate of potential degradation reactions.

  • Desiccation and Inert Atmosphere: Minimizes exposure to moisture and oxygen, thereby preventing hydrolysis and potential oxidation. The hydrochloride salt is hygroscopic, making moisture control particularly critical.

  • Tightly Sealed Containers: Prevents the ingress of atmospheric moisture and oxygen.

  • Aliquoting Solutions: Prevents the degradation that can be induced by repeated freeze-thaw cycles, which can disrupt molecular stability and introduce moisture through condensation.

Handling Best Practices
  • Equilibration: Before opening, always allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which can lead to hydrolysis.

  • Inert Atmosphere: For weighing and handling larger quantities, or for long-term storage of opened containers, it is best practice to work within a glove box or to flush the container with an inert gas like argon or nitrogen before resealing.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities or moisture that could catalyze degradation.

  • Light Sensitivity: While not acutely photosensitive, prolonged exposure to direct light should be avoided. Store in opaque or amber vials.

Experimental Workflow for Stability Assessment

For critical applications in drug development, it is often necessary to perform in-house stability studies. The following outlines a comprehensive workflow for assessing the stability of a batch of this compound.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Stability Study Setup cluster_2 Phase 3: Time-Point Analysis cluster_3 Phase 4: Data Evaluation Initial_QC Initial QC Analysis (T=0) - Purity (HPLC) - Identity (NMR, MS) - Appearance - Water Content (Karl Fischer) Aliquoting Aliquot samples into multiple sealed vials Initial_QC->Aliquoting Storage_Conditions Place aliquots under different storage conditions Aliquoting->Storage_Conditions Long_Term Long-Term (e.g., 5°C / ambient humidity) Storage_Conditions->Long_Term Accelerated Accelerated (e.g., 40°C / 75% RH) Storage_Conditions->Accelerated Forced_Degradation Forced Degradation (e.g., high humidity, acidic/basic pH) Storage_Conditions->Forced_Degradation Time_Points Pull samples at defined time points (e.g., 1, 3, 6 months) Long_Term->Time_Points Accelerated->Time_Points Forced_Degradation->Time_Points Analysis Analyze for: - Purity (HPLC) - Appearance of degradants (HPLC) - Structural changes (NMR) Time_Points->Analysis Data_Analysis Analyze degradation kinetics and identify degradants Analysis->Data_Analysis Shelf_Life Determine shelf-life and optimal storage conditions Data_Analysis->Shelf_Life

Caption: Workflow for a comprehensive stability study of this compound.

Protocol for Accelerated Stability Testing

This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated temperature and humidity, in line with ICH guidelines for stability testing.[12][13][14]

  • Initial Analysis (T=0):

    • Perform a full characterization of the initial batch of this compound.

    • Record the purity using a validated HPLC method.

    • Confirm the identity and structure using ¹H NMR and Mass Spectrometry.

    • Measure the water content using Karl Fischer titration.

    • Document the physical appearance.

  • Sample Preparation and Storage:

    • Aliquot approximately 10-20 mg of the solid compound into multiple amber glass vials.

    • Tightly seal the vials with appropriate caps.

    • Place a set of vials in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).

    • Place another set of vials under long-term storage conditions (e.g., 5°C and ambient humidity) as a control.

  • Time-Point Testing:

    • At specified time points (e.g., 1, 3, and 6 months), remove one vial from the accelerated conditions and one from the control conditions.

    • Allow the vials to equilibrate to room temperature in a desiccator.

    • Analyze the contents of each vial using the same analytical methods as in the initial analysis.

  • Data Analysis:

    • Compare the purity and impurity profiles of the stressed samples to the T=0 sample and the control sample.

    • Quantify any significant degradation products.

    • If significant degradation is observed, further analysis (e.g., LC-MS) may be required to identify the degradation products.

    • Use the data to model the degradation kinetics and estimate a shelf-life under the recommended storage conditions.

Analytical Methodologies for Stability Monitoring

Robust analytical methods are essential for accurately assessing the purity of this compound and detecting any degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of this compound and separating it from potential impurities and degradation products.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is a common choice. The gradient can be optimized to ensure good separation of the parent compound from potential degradants like O-Benzyl-L-threonine and benzyl alcohol.

  • Detection: UV detection at 214 nm and 254 nm. The peptide bond absorbance at 214 nm is useful for general detection, while the aromatic benzyl groups will absorb around 254 nm.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and identifying degradation products without the need for reference standards of the degradants.[15][16]

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Analysis:

    • The spectrum of pure this compound will show characteristic signals for the benzyl groups, the threonine backbone protons, and the methyl group.

    • Degradation via hydrolysis of the benzyl ester would lead to the appearance of new signals corresponding to free benzyl alcohol and a shift in the signals of the threonine backbone protons.

    • Cleavage of the benzyl ether would also result in distinct changes in the chemical shifts of the threonine protons.

    • Quantitative NMR (qNMR) can be used to determine the purity of the sample by integrating the signals of the compound against a certified internal standard.

Conclusion: Upholding the Integrity of a Crucial Reagent

The stability of this compound is a critical factor in the successful synthesis of complex peptides and the development of novel therapeutics. By understanding its degradation pathways and adhering to stringent storage and handling protocols, researchers can ensure the purity and reactivity of this vital building block. The implementation of a robust stability testing program, utilizing analytical techniques such as HPLC and NMR, provides the ultimate assurance of quality, safeguarding the integrity of research and development endeavors. This guide serves as a foundational resource for scientists dedicated to the highest standards of chemical and pharmaceutical research.

References

  • BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. BenchChem.
  • BenchChem. (n.d.). A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis. BenchChem.
  • Ferreira, V. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 239-248.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. Retrieved from [Link].

  • BenchChem. (n.d.). H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background. BenchChem.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(10), 1749-1756.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Retrieved from [Link].

  • Sun, Y., et al. (2014). Effect of pH on the formation of benzyl ester bonds between glucuronic acid and dehydrogenation polymer. BioResources, 9(3), 4735-4744.
  • Kriwacki, R. W., & S. J. (1998). NMR Spectroscopy of Peptides and Proteins. In Protein Structure, Stability, and Folding (pp. 101-136). Humana Press.
  • LifeTein. (n.d.). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. LifeTein.
  • Aapptec. (n.d.). This compound. Aapptec. Retrieved from [Link].

  • European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. EMA.
  • Whiles, J. A., & Vold, R. R. (2003). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1616(2), 159-180.
  • Ghorai, P., & Klausen, R. S. (2017). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. The Journal of Organic Chemistry, 82(17), 9208-9216.
  • Quora. (2018). How to conduct an accelerated test of the stability of an enzyme to assess its two year stability. Quora.
  • CD Formulation. (n.d.). Proteins & Peptides Stability Testing. CD Formulation. Retrieved from [Link].

  • Pharma Beginners. (2022). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Pharma Beginners.
  • BenchChem. (n.d.). A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis. BenchChem.
  • Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate.
  • Bolchi, C., et al. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate.
  • Aapptec. (n.d.). H-Thr-OBzl HCl [33645-24-8]. Aapptec. Retrieved from [Link].

  • Wuhan ChemCore biotech Co., Ltd. (n.d.). H-Thr(Bzl)-OBzl·HCl. Wuhan ChemCore biotech Co., Ltd.
  • Hewala, I. I., et al. (2011). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations.
  • Kim, H. J., et al. (2011). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of the Korean Chemical Society, 55(5), 802-807.
  • University of Regensburg. (n.d.). Peptide NMR. University of Regensburg.
  • Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. In Methods in Molecular Biology (Vol. 34, pp. 249-281). Humana Press.
  • The Organic Chemistry Tutor. (2018, May 13). NMR Analysis of Amino Acids [Video]. YouTube. Retrieved from [Link].

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The Strategic Imperative of Benzyl Ester Protection for Threonine in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mechanism, Protocol, and Orthogonality

In the intricate world of peptide synthesis and the broader landscape of complex organic chemistry, the judicious selection of protecting groups is paramount to achieving high yields and preserving stereochemical integrity. Among the arsenal of protective strategies, the use of a benzyl ester (OBzl) to mask the carboxylic acid of threonine represents a robust and versatile choice. This technical guide provides an in-depth exploration of the function, application, and underlying principles of benzyl ester protection for threonine, tailored for researchers, scientists, and professionals in drug development.

The Rationale for Carboxyl Protection in Threonine

Threonine, a proteogenic amino acid, possesses three key functional groups: an α-amino group, a carboxylic acid, and a secondary hydroxyl group on its side chain. In peptide synthesis, the primary objective is the sequential and controlled formation of amide bonds. To prevent unwanted side reactions, such as self-polymerization or incorrect coupling, the α-amino group and any reactive side-chain functionalities must be temporarily masked.[1]

The carboxylic acid of the incoming amino acid is activated to facilitate nucleophilic attack by the free amine of the growing peptide chain. If the carboxylic acid of the N-terminal amino acid on the growing chain were not protected, it could also be activated, leading to a mixture of undesired products. The benzyl ester provides a stable shield for the carboxylic acid, ensuring that only the desired peptide bond is formed.[2]

Benzyl Ester: A Chemically Stable and Selectively Removable Shield

The benzyl ester is favored for its stability across a wide range of reaction conditions, including the basic conditions often used for the removal of Nα-protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and the moderately acidic conditions for Boc (tert-butyloxycarbonyl) deprotection.[3][4] This stability is crucial for the integrity of the growing peptide chain throughout the multiple cycles of deprotection and coupling in solid-phase peptide synthesis (SPPS).[5]

The selection of a benzyl ester is intrinsically linked to the overall protection strategy. It is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, which is considered "quasi-orthogonal."[4] In this strategy, both the temporary Nα-Boc group and the more permanent side-chain benzyl-based protecting groups are removed by acid, but at different strengths. The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl ester requires strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage.[4][6]

Alternatively, the benzyl ester can be removed under neutral conditions via catalytic hydrogenation, a method that is orthogonal to most other protecting groups used in peptide synthesis.[7] This orthogonality is particularly advantageous in the synthesis of complex peptides where multiple protecting groups are employed.[8]

Synthesis and Deprotection: Protocols and Mechanisms

The introduction and removal of the benzyl ester are well-established procedures in organic synthesis.

Synthesis of Threonine Benzyl Ester (H-Thr-OBzl)

The most common method for the synthesis of H-Thr-OBzl involves the direct esterification of L-threonine with benzyl alcohol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or p-toluenesulfonic acid (TsOH).[2] The use of thionyl chloride is particularly effective as it serves as both a catalyst and a dehydrating agent.[2] The resulting product is often isolated as a hydrochloride salt (H-Thr-OBzl·HCl) to enhance its stability and handling.[2]

Illustrative Synthetic Workflow:

G Threonine L-Threonine Suspension Suspend Threonine in Benzyl Alcohol Threonine->Suspension BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Suspension SOCl2 Thionyl Chloride (SOCl₂) Addition Slow Addition of SOCl₂ (0°C to RT) SOCl2->Addition Suspension->Addition Reaction Heat (e.g., 40-60°C) 2-4 hours Addition->Reaction Precipitation Precipitate in Anhydrous Ether Reaction->Precipitation Isolation Filter and Dry Precipitation->Isolation Product H-Thr-OBzl·HCl Isolation->Product

Caption: General workflow for the synthesis of H-Thr-OBzl·HCl.

Deprotection of the Benzyl Ester

The removal of the benzyl ester can be achieved through two primary methods: catalytic hydrogenation and acid-catalyzed hydrolysis.[9]

Catalytic Hydrogenation: This is a mild and clean method that proceeds via hydrogenolysis.[9] The benzyl ester is cleaved by hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C).[10] A convenient alternative is catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or ammonium formate, avoiding the need for a hydrogen gas setup.[11][12] This method is highly selective and preserves most other functional groups.[11]

Acid-Catalyzed Hydrolysis: Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the benzyl ester.[3][9] This method is suitable when the molecule contains functional groups that are sensitive to hydrogenation conditions.[9]

Deprotection Methodologies:

Deprotection MethodReagents and ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, 10% Pd/C, in a solvent like methanol or ethanol.[10]Mild, clean, and high-yielding.[9]Catalyst can be poisoned by sulfur-containing compounds. Not suitable for peptides with other reducible functional groups.[3]
Catalytic Transfer Hydrogenation Ammonium formate or formic acid, 10% Pd/C, refluxing solvent.[9][11]Convenient for standard lab setups, avoids handling of H₂ gas.[9]May require higher temperatures.
Acid-Catalyzed Hydrolysis Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HBr in acetic acid.[9]Effective when hydrogenation is not feasible.[9]Harsh conditions can lead to side reactions with sensitive amino acids.[6]

Orthogonality in Peptide Synthesis Strategies

The choice of a benzyl ester for threonine protection is a strategic decision that dictates the overall synthetic approach.

The Boc/Bzl Strategy

In the Boc/Bzl strategy, the Nα-amino group is protected by the acid-labile Boc group, while the side chains of reactive amino acids are protected by benzyl-based groups.[13] The benzyl ester of threonine fits seamlessly into this strategy. The repetitive deprotection of the Boc group is achieved with moderate acid (e.g., TFA), which leaves the benzyl ester intact.[4] The final cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the benzyl ester, are accomplished in a single step with a strong acid like HF.[4]

Logical Flow of the Boc/Bzl Strategy:

G Start Resin-Bound Peptide (N-Boc, C-OBzl) Boc_Deprotection Treat with TFA (Removes Boc) Start->Boc_Deprotection Final_Cleavage Treat with HF (Cleaves from Resin & Removes Bzl) Start->Final_Cleavage Neutralization Neutralize with Base Boc_Deprotection->Neutralization Coupling Couple next Boc-AA-OH Neutralization->Coupling Cycle Repeat Cycle Coupling->Cycle n times Cycle->Boc_Deprotection Cycle->Final_Cleavage Peptide Free Peptide Final_Cleavage->Peptide

Caption: Simplified workflow of the Boc/Bzl SPPS strategy.

The Fmoc/Bzl Strategy

While less common, the benzyl ester can be used in an Fmoc-based strategy to create a fully orthogonal protection scheme.[8] In this approach, the Nα-Fmoc group is removed with a base (e.g., piperidine), and acid-labile side-chain protecting groups (e.g., tBu) can be removed with TFA. The benzyl ester remains stable under both of these conditions and can be selectively removed at a later stage by catalytic hydrogenation.[8] This allows for the synthesis of protected peptide fragments that can be further manipulated or ligated.

Potential Side Reactions and Considerations

While the benzyl ester is a robust protecting group, there are potential side reactions to consider.

  • Racemization: Although threonine is not highly susceptible, racemization can occur during the activation step of the coupling reaction. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress this side reaction.[5]

  • O-acylation: The primary reason for side-chain protection of threonine is to prevent acylation of the hydroxyl group by the incoming activated amino acid.[5] While the focus of this guide is on the C-terminal benzyl ester, it is crucial to also protect the side-chain hydroxyl group, often with a benzyl ether in the Boc/Bzl strategy.[14]

Conclusion

The benzyl ester protection of the carboxylic acid of threonine is a cornerstone of many successful peptide and complex molecule syntheses. Its high stability, coupled with multiple options for selective removal, provides chemists with a versatile tool to navigate the challenges of multi-step synthesis. A thorough understanding of its role within different orthogonal protection schemes, as well as the practical aspects of its introduction and cleavage, is essential for researchers and drug development professionals aiming to construct complex molecular architectures with precision and efficiency.

References

  • Benchchem. (n.d.). Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77.
  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Benchchem. (n.d.). Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background.
  • Benchchem. (n.d.). A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Indian Journal of Chemistry. (2001). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans.
  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
  • Benchchem. (n.d.). A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Benchchem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
  • Benchchem. (n.d.). A Comparative Guide to the Orthogonality of the Benzyl Protecting Group in Fmoc Solid-Phase Peptide Synthesis.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • University of Calgary. (n.d.). Peptide synthesis.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.

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The Classic Approach: A Senior Application Scientist's In-Depth Guide to Boc/Bzl Strategy in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, a deep understanding of foundational methodologies is paramount. While the Fmoc/tBu strategy has gained widespread adoption, the classic Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy remains a powerful and relevant tool, particularly for the synthesis of long or challenging peptide sequences.[1][2] This guide provides a comprehensive technical exploration of the Boc/Bzl strategy, grounded in field-proven insights and detailed protocols to empower you to leverage this robust chemistry effectively.

Core Principles: A Symphony of Graduated Acid Lability

The elegance of the Boc/Bzl strategy, pioneered by the Nobel laureate R.B. Merrifield, lies in its principle of graduated acid lability.[3] The entire process hinges on the differential stability of two key types of protecting groups to acidic conditions:

  • Temporary Nα-Protection: The tert-butyloxycarbonyl (Boc) group shields the α-amino group of the incoming amino acid. This group is engineered to be labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at the beginning of each coupling cycle.[4][5]

  • Semi-Permanent Side-Chain Protection: The side chains of reactive amino acids are protected by more robust, benzyl-based (Bzl) groups. These are designed to withstand the repeated TFA treatments used for Boc deprotection and are only removed at the final stage of the synthesis using a much stronger acid, typically anhydrous hydrogen fluoride (HF).[5][6]

This "quasi-orthogonal" system, where both protecting group classes are removed by acid but of vastly different strengths, allows for the controlled, stepwise assembly of the peptide chain on a solid support.[6]

The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc/Bzl SPPS is a cyclical process, with each cycle extending the peptide chain by one amino acid. The following sections detail the critical steps of this workflow.

Resin Selection and Preparation

The choice of solid support is dictated by the desired C-terminal functionality of the peptide.

  • For C-terminal acids: Merrifield resin (chloromethylpolystyrene) is the classic choice. The first Boc-protected amino acid is typically attached as a cesium salt to the resin.

  • For C-terminal amides: Methylbenzhydrylamine (MBHA) or Benzhydrylamine (BHA) resins are commonly used.[7]

Experimental Protocol: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

  • Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation to ensure optimal accessibility of reactive sites.[7]

  • Drain the solvent by filtration.

The Synthesis Cycle: Deprotection, Neutralization, and Coupling

This three-step cycle is the heart of the peptide chain elongation process.

Boc_SPPS_Cycle cluster_cycle Synthesis Cycle Resin Peptide-Resin (Nα-Boc Protected) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1. Washes Washes (DCM/IPA) Deprotection->Washes 2. Neutralization Neutralization (DIEA/DCM) Coupling Coupling (Activated Boc-AA) Neutralization->Coupling 4. Washes_After Washes (DCM) Coupling->Washes_After 5. Washes->Neutralization 3. Elongated_Resin Elongated Peptide-Resin (Nα-Boc Protected) Washes_After->Elongated_Resin 6.

Boc/Bzl Solid-Phase Peptide Synthesis Cycle

Step 1: Nα-Boc Deprotection

The removal of the Boc group exposes the N-terminal amine for the subsequent coupling reaction.

Experimental Protocol: Boc Deprotection

  • To the peptide-resin, add a solution of 50% TFA in DCM.[7]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[7]

  • Drain the solution and add a fresh 50% TFA/DCM solution.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[8]

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[7]

Step 2: Neutralization

The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which is not nucleophilic. A neutralization step is crucial to convert it to the free amine.[9]

Experimental Protocol: Standard Neutralization

  • Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the peptide-resin.[8]

  • Agitate the mixture for 1-2 minutes.

  • Drain the neutralization solution.

  • Repeat the neutralization step to ensure complete conversion to the free amine.

  • Wash the resin thoroughly with DCM to remove excess base.[7]

An Advanced Approach: In Situ Neutralization

For "difficult" sequences prone to aggregation, in situ neutralization protocols can significantly improve coupling efficiency. In this method, neutralization occurs simultaneously with the coupling reaction. This minimizes the time the free amine is exposed, reducing the likelihood of aggregation and side reactions like diketopiperazine formation.[10][11][12] The protonated state of the peptide chain after TFA treatment helps to disrupt interchain hydrogen bonding.[13]

Step 3: Amino Acid Coupling

The next Boc-protected amino acid is activated and then coupled to the free N-terminal amine of the growing peptide chain.

Experimental Protocol: Coupling

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[7]

  • Add this activated amino acid solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[7]

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.

  • Upon completion, drain the coupling solution and wash the resin extensively with DCM and DMF.

Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the final and most critical step is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using strong, hazardous acids.

Experimental Protocol: HF Cleavage Safety First: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a dedicated fume hood by trained personnel with appropriate personal protective equipment.[1][14]

  • Thoroughly dry the peptide-resin under vacuum.

  • Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.

  • Add a mixture of "scavengers" to the vessel. Scavengers are nucleophilic compounds that trap the reactive carbocations generated during the cleavage of benzyl-based protecting groups, preventing them from modifying sensitive amino acid residues like tryptophan, methionine, and tyrosine.[6][15] A common scavenger cocktail is p-cresol and p-thiocresol.[15]

  • Cool the reaction vessel in a dry ice/methanol bath.

  • Carefully distill a measured amount of liquid HF into the reaction vessel. A typical ratio is 10 mL of HF per gram of peptide-resin.[2]

  • Allow the reaction to stir at 0°C for 1-2 hours.[2]

  • After the reaction is complete, remove the HF by vacuum distillation.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Collect the crude peptide by filtration or centrifugation and wash it several more times with cold ether to remove scavengers and cleaved protecting groups.

  • Dry the peptide under vacuum. The crude peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Performance Metrics

The efficiency of each step in the Boc/Bzl SPPS workflow is critical for achieving a high overall yield and purity of the final peptide.

ParameterReagent/ConditionTypical Value/RangeRationale & Field Insights
Boc Deprotection Trifluoroacetic Acid (TFA)50% in DCMProvides a good balance between effective Boc removal and minimizing premature cleavage of more acid-labile side-chain protecting groups.
Deprotection Time15-25 minutesInsufficient time leads to incomplete deprotection and deletion sequences. Longer times can increase the risk of side reactions.[8][16]
Neutralization Diisopropylethylamine (DIEA)10% in DCMA hindered, non-nucleophilic base that effectively deprotonates the N-terminal ammonium salt without participating in side reactions.[9]
Coupling Boc-Amino Acid2-4 equivalentsUsing an excess drives the reaction to completion, maximizing coupling efficiency.
Coupling ReagentsHBTU, HOBt, DCCThese reagents activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. HBTU is a common and efficient choice for Boc-SPPS.[10][17]
Coupling Time1-2 hoursSequence-dependent; should be monitored with a Kaiser test to ensure completion.
Final Cleavage Hydrogen Fluoride (HF)Liquid, anhydrousA very strong acid required to cleave the peptide from the resin and remove robust benzyl-based side-chain protecting groups.[18]
Cleavage Time1-2 hours at 0°CSufficient time for complete deprotection and cleavage. Longer times can increase side reactions.[2]
Scavengersp-cresol, thioanisoleEssential to prevent alkylation of sensitive residues by carbocations generated during cleavage.[15]
Overall Yield Highly sequence-dependentA 99% yield at each step for a 70-mer peptide results in a theoretical overall yield of only 24%. This highlights the need for near-quantitative efficiency at every cycle.[19]

Navigating Challenges: Common Side Reactions and Troubleshooting

Despite its robustness, the Boc/Bzl strategy is not without its challenges. Understanding and mitigating common side reactions is crucial for success.

Side ReactionDescriptionCausalityMitigation Strategies
Incomplete Coupling/Deprotection Leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.Often caused by aggregation of the growing peptide chain on the resin, which hinders reagent access.- Use in situ neutralization protocols.[20] - Switch to a more polar solvent like NMP or add chaotropic salts.[20] - Perform a double coupling. - Cap unreacted amines with acetic anhydride to prevent further elongation of truncated sequences.[12]
Diketopiperazine Formation Intramolecular cyclization of a dipeptide on the resin, leading to cleavage from the support and termination of the chain.Most prevalent when proline is the second or third residue. The secondary amine of proline facilitates this backbiting reaction.- Utilize in situ neutralization protocols to minimize the lifetime of the free N-terminal amine.[20] - For Fmoc synthesis, using 2-chlorotrityl chloride resin is a common solution.
Aspartimide Formation The side-chain carboxyl group of aspartic acid can form a cyclic imide, leading to a mixture of α- and β-peptides and racemization.Base-catalyzed side reaction, particularly in Asp-Gly or Asp-Ser sequences.- In Boc synthesis, using the β-cyclohexyl ester (OcHex) instead of the β-benzyl ester (OBzl) of aspartic acid can significantly reduce this side reaction.[20]
Alkylation of Sensitive Residues During final HF cleavage, carbocations generated from the cleavage of protecting groups can alkylate residues like Trp, Met, and Tyr.The highly reactive nature of carbocations in a strong acid environment.- The use of a scavenger cocktail (e.g., anisole, p-cresol, thioanisole) is mandatory during HF cleavage to trap these carbocations.[6][15]
Pyroglutamate Formation The N-terminal glutamine residue can cyclize to form pyroglutamic acid.Can occur in the acidic conditions of TFA deprotection.- This is a common issue that can sometimes be minimized by careful control of deprotection times.

Strategic Perspective: Boc/Bzl vs. Fmoc/tBu

The choice between the Boc/Bzl and Fmoc/tBu strategies depends on the specific peptide, available resources, and desired outcome.

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Nα-Deprotection Acid-labile (TFA)Base-labile (Piperidine)
Side-Chain Protection Acid-labile (Bzl-based, cleaved by HF)Acid-labile (tBu-based, cleaved by TFA)
Final Cleavage Strong acid (HF, TFMSA)Moderate acid (TFA)
Orthogonality Quasi-orthogonal (graduated acid lability)Fully orthogonal (acid vs. base)
Advantages - Robust for long and "difficult" sequences due to the aggregate-disrupting nature of TFA deprotection.[1][21] - In situ neutralization protocols are highly effective.[13]- Milder overall conditions.[18] - Avoids the use of highly hazardous HF. - Easier preparation of protected peptide fragments.[13]
Disadvantages - Requires the use of highly toxic and corrosive HF, necessitating specialized equipment.[18] - Harsher final cleavage conditions can be detrimental to sensitive modifications.- Aggregation can be more problematic due to the neutral conditions of the peptide chain during synthesis.[21] - The Fmoc group itself can promote aggregation.

Conclusion: A Timeless and Powerful Tool

The Boc/Bzl strategy, while being the older of the two major SPPS methodologies, remains a cornerstone of peptide synthesis. Its reliance on graduated acid lability and the development of highly optimized protocols, such as in situ neutralization, make it an exceptionally robust method for tackling challenging sequences that may be prone to aggregation under the milder conditions of the Fmoc/tBu strategy. For the senior scientist and drug development professional, a thorough understanding of the principles, protocols, and nuances of the Boc/Bzl strategy is not just a matter of historical appreciation, but a practical necessity for expanding the toolkit available for the synthesis of complex and therapeutically relevant peptides.

References

  • In Situ Neutralization Protocols for Boc-SPPS. (2020). Methods in Molecular Biology. [Link]

  • In Situ neutralization in Boc-chemistry solid phase peptide synthesis. (2008). International Journal of Peptide Research and Therapeutics. [Link]

  • Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. (2015). Nature Protocols. [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014). ResearchGate. [Link]

  • In Situ Neutralization Protocols for Boc-SPPS. (n.d.). Springer Nature Experiments. [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (n.d.). Springer Nature Experiments. [Link]

  • Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. (2015). Protein and Peptide Letters. [Link]

  • Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. (n.d.). AAPPTec. [Link]

  • In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. (2015). ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2017). Organic Process Research & Development. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]

  • Boc deprotection conditions tested. (n.d.). ResearchGate. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Amino Acids. [Link]

  • The road to the synthesis of “difficult peptides”. (2016). Chemical Society Reviews. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. (2000). Journal of Peptide Research. [Link]

  • Simultaneous multiple peptide synthesis: Comparison of T-bags and cotton. (n.d.). 5Z.com. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. [Link]

  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. [Link]

  • Peptide Synthesis - FAQ. (n.d.). AAPPTec. [Link]

  • The road to the synthesis of “difficult peptides”. (2016). Semantic Scholar. [Link]

  • Basic Peptides synthesis introduction. (n.d.). LifeTein. [Link]

  • Yields of peptides synthesized via modified Boc SPPS. (n.d.). ResearchGate. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). CSBio. [Link]

  • Peptide Synthesis by Boc Strategy. (n.d.). Sunresin Life Sciences. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. [Link]

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The Cornerstone of a Classic Strategy: An In-depth Guide to H-Thr(Bzl)-OBzl·HCl in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Control in Peptide Synthesis

The synthesis of peptides with a defined sequence is a foundational pillar of modern biochemistry, pharmacology, and drug development. However, the very nature of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, presents a fundamental challenge: uncontrolled polymerization. Early attempts to link amino acids often resulted in complex, uncharacterizable mixtures. The dawn of controlled peptide synthesis arrived with the revolutionary concept of "protecting groups," temporary modifications to reactive functional groups that allow for selective peptide bond formation.

This guide delves into the history, synthesis, and application of a crucial, yet often overlooked, building block in the history of peptide chemistry: O-Benzyl-L-threonine benzyl ester hydrochloride (H-Thr(Bzl)-OBzl·HCl) . Its story is intrinsically woven into the development of one of the most robust and historically significant strategies in solid-phase peptide synthesis (SPPS): the Boc/Bzl approach.

Historical Context: The Rise of Benzyl Protection and the Boc/Bzl Strategy

The landscape of chemical synthesis was irrevocably changed with the introduction of the carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. This innovation provided the first reliable method for the stepwise synthesis of peptides. The success of the benzyl-based Cbz group laid the groundwork for employing benzyl groups to protect other reactive functionalities.

The specific "discovery" of H-Thr(Bzl)-OBzl·HCl is not marked by a singular breakthrough event but is rather a logical and necessary evolution within the development of peptide synthesis methodologies in the mid-20th century.[1] Its emergence is directly linked to the pioneering work of R. Bruce Merrifield in the early 1960s on Solid-Phase Peptide Synthesis (SPPS), a paradigm-shifting technique that earned him the Nobel Prize in Chemistry.[2][3]

Merrifield's initial strategy, now famously known as the Boc/Bzl strategy , required a set of protecting groups that could be removed under different conditions.[3][4][5]

  • Temporary Nα-Protection: The tert-butyloxycarbonyl (Boc) group was used to protect the alpha-amino group of the incoming amino acid. It could be removed with moderate acid, typically trifluoroacetic acid (TFA).[6][7]

  • "Permanent" Side-Chain Protection: For reactive amino acid side chains, more robust protecting groups were needed that would remain intact during the repeated Boc-group removal steps. Benzyl (Bzl)-based ethers and esters were ideal for this role.[2][7] They are stable to the moderate acid used for Boc deprotection but can be cleaved at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF).[6][8]

Threonine, with its secondary hydroxyl group on the side chain, requires protection to prevent undesirable O-acylation during the coupling reaction.[9] Within the Boc/Bzl strategy, the benzyl ether was the protecting group of choice.[2] Consequently, a threonine derivative was required where the Nα-amino group was free (to form the next peptide bond), the side-chain hydroxyl was protected as a benzyl ether, and the C-terminal carboxylic acid was also protected to enable solution-phase applications or activation. Protecting the C-terminus as a benzyl ester was a logical choice, as it could be removed simultaneously with the side-chain benzyl group during the final strong-acid cleavage step.

Thus, H-Thr(Bzl)-OBzl·HCl was born not from a quest for a single molecule, but from the systematic development of a comprehensive chemical strategy. The hydrochloride salt form was adopted to improve the compound's crystallinity, stability, and ease of handling.[1]

The Chemistry of H-Thr(Bzl)-OBzl·HCl: Synthesis and Properties

The dual benzyl protection in H-Thr(Bzl)-OBzl·HCl serves to enhance its stability and facilitate selective deprotection strategies in peptide synthesis.[]

Physicochemical Properties
PropertyValueSource
Compound Name O-Benzyl-L-threonine benzyl ester hydrochloride[][11][12]
Abbreviation H-Thr(Bzl)-OBzl·HCl[12]
CAS Number 67580-86-3[]
Molecular Formula C₁₈H₂₁NO₃·HCl[12]
Molecular Weight 335.82 g/mol [12]
Appearance White to off-white crystalline solid[1]
Synthesis Protocol: Esterification of L-Threonine

The synthesis of H-Thr(Bzl)-OBzl·HCl is typically achieved through the direct esterification of L-threonine with benzyl alcohol, where the alcohol serves as both the protecting group source and the solvent. An acid catalyst is required, and thionyl chloride (SOCl₂) is a common and effective choice as it also acts as a dehydrating agent.[1]

Materials and Reagents:

  • L-Threonine

  • Anhydrous Benzyl Alcohol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether or Diisopropyl Ether

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

  • Vacuum filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend L-threonine (1 equivalent) in an excess of anhydrous benzyl alcohol (5-10 equivalents). The flask should be equipped with a magnetic stir bar and a drying tube.

  • Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over 30-60 minutes.

    • Causality Insight: This addition must be slow and controlled. The reaction is exothermic and generates HCl gas. Thionyl chloride first reacts with the alcohol to form benzyl chloride and SO₂, and also protonates the amino acid. It then facilitates the esterification of both the carboxylic acid and the side-chain hydroxyl group.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring overnight. The reaction mixture should become a clear solution as the L-threonine dissolves and reacts.

  • Precipitation: Add the reaction mixture dropwise into a larger volume of a cold, vigorously stirred, anhydrous non-polar solvent such as diethyl ether or diisopropyl ether. This will cause the hydrochloride salt of the product to precipitate out of the solution.

    • Trustworthiness Check: The use of an anhydrous non-polar solvent is critical for efficient precipitation and to prevent hydrolysis of the ester products. The large excess ensures complete precipitation.

  • Isolation and Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid thoroughly with several portions of the cold non-polar solvent to remove excess benzyl alcohol and other impurities.

  • Drying: Dry the resulting white crystalline solid, H-Thr(Bzl)-OBzl·HCl, under vacuum to obtain the final product.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Thr L-Threonine Add_SOCl2 1. Add SOCl₂ (dropwise) 2. Stir at 0°C -> RT Thr->Add_SOCl2 BnOH Anhydrous Benzyl Alcohol BnOH->Add_SOCl2 Precipitate Precipitate in cold Diethyl Ether Add_SOCl2->Precipitate Reaction Mixture Filter Vacuum Filtration & Washing Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product H-Thr(Bzl)-OBzl·HCl (Final Product) Dry->Product

Caption: General workflow for the synthesis of H-Thr(Bzl)-OBzl·HCl.

Application in Peptide Synthesis: A Classic Building Block

H-Thr(Bzl)-OBzl·HCl is primarily a reagent for solution-phase peptide synthesis , a classical method that predates SPPS and is still valuable for large-scale synthesis.[13] However, its Nα-protected counterpart, Boc-Thr(Bzl)-OH , is the derivative used directly in the Boc/Bzl SPPS workflow.[4]

Role in Solution-Phase Synthesis

In a typical solution-phase coupling, H-Thr(Bzl)-OBzl·HCl would serve as the C-terminal amino acid ester. Its free amino group would be coupled to the activated carboxyl group of an incoming Nα-protected amino acid (e.g., Boc-Ala-OH). The hydrochloride must first be neutralized with a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to liberate the free amine for coupling.

Solution_Phase_Coupling cluster_steps Coupling Workflow reagent1 H-Thr(Bzl)-OBzl·HCl step1 Neutralize H-Thr(Bzl)-OBzl·HCl with Base (e.g., DIPEA) reagent1->step1 reagent2 Boc-AA-OH step2 Activate Boc-AA-OH (e.g., DCC/HOBt) reagent2->step2 step3 Couple Activated AA with Neutralized Thr derivative step1->step3 step2->step3 step4 Purify Protected Dipeptide step3->step4 product Boc-AA-Thr(Bzl)-OBzl step4->product

Caption: Workflow for using H-Thr(Bzl)-OBzl·HCl in solution-phase synthesis.

Incorporation in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

While H-Thr(Bzl)-OBzl·HCl itself is not directly used in SPPS, its protected form, Boc-Thr(Bzl)-OH, is a key component. The general SPPS cycle using this derivative on a Merrifield resin is as follows:

  • Boc Deprotection: The Nα-Boc group of the resin-bound peptide is removed with 25-50% TFA in dichloromethane (DCM).

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically DIPEA.

  • Coupling: Boc-Thr(Bzl)-OH is pre-activated with a coupling agent like dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) and then added to the resin.[4]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat: The cycle is repeated for each subsequent amino acid.

  • Final Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and all benzyl protecting groups (from threonine and other residues) are removed simultaneously using a strong acid like HF.[8]

SPPS_Workflow start Resin-Bound Peptide (N-terminally Boc-protected) deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIPEA) deprotection->neutralization coupling Couple Activated Boc-Thr(Bzl)-OH neutralization->coupling wash Wash coupling->wash end_cycle Resin-Bound Peptide (Elongated by one residue) wash->end_cycle end_cycle->deprotection Repeat Cycle final_cleavage Final Cleavage (Anhydrous HF) end_cycle->final_cleavage Final Cycle final_peptide Final Deprotected Peptide final_cleavage->final_peptide

Caption: Generalized workflow for incorporating Boc-Thr(Bzl)-OH in SPPS.

Conclusion: A Legacy of Robust Chemistry

H-Thr(Bzl)-OBzl·HCl stands as a testament to the logical and systematic development of peptide chemistry. While modern synthesis often favors the milder and orthogonal Fmoc/tBu strategy, the Boc/Bzl approach remains a robust, classic, and cost-effective method for many applications.[4] Understanding the origin and function of foundational building blocks like H-Thr(Bzl)-OBzl·HCl provides invaluable insight into the chemical principles that underpin the synthesis of peptides—molecules that continue to revolutionize medicine and biological science.

References

  • H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background.
  • A Comparative Guide to the Synthesis of Thr-Phe Dipeptide: Solution-Phase vs. Solid-Phase Methodologies.
  • A Comparative Review of H-Thr-OBzl.
  • Boc / Bzl Solid Phase Synthesis. Sunresin.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Protecting group. Wikipedia.
  • O-Benzyl-L-threonine benzyl ester hydrochloride. (CAS 67580-86-3).
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • O-Benzyl-L-threonine benzyl ester hydrochloride. Chem-Impex.
  • H-Thr(Bzl)-OBzl HCl. Aapptec Peptides.
  • Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis.
  • Introduction to Peptide Synthesis. Master Organic Chemistry.

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Physicochemical characteristics of H-Thr(bzl)-obzl hcl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics and Application of H-L-Thr(Bzl)-OBzl·HCl

Abstract

H-L-Thr(Bzl)-OBzl·HCl, the hydrochloride salt of L-Threonine with both its side-chain hydroxyl and C-terminal carboxyl groups protected by benzyl groups, is a specialized amino acid derivative of significant utility in synthetic peptide chemistry. This technical guide provides a comprehensive examination of its core physicochemical characteristics, analytical validation protocols, and strategic applications in peptide synthesis. We delve into the rationale behind the dual-benzyl protection scheme, offering detailed, field-proven methodologies for its incorporation into peptide chains and subsequent deprotection. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for the synthesis of complex peptides, providing both foundational knowledge and actionable protocols to ensure experimental success.

Introduction: The Strategic Imperative of Dual Protection

In the intricate field of peptide synthesis, the success of assembling a target sequence hinges on a meticulously planned protecting group strategy.[1] These temporary modifications to reactive functional groups—the α-amino group, the C-terminal carboxyl group, and any reactive side chains—prevent errant side reactions and ensure the fidelity of peptide bond formation.[1] The choice of protecting groups dictates the entire synthetic approach, influencing solubility, reaction kinetics, and the final deprotection and cleavage conditions.

H-L-Thr(Bzl)-OBzl·HCl: A Doubly Benzylated Threonine Building Block

H-L-Thr(Bzl)-OBzl·HCl (O-Benzyl-L-threonine benzyl ester hydrochloride) is a derivative of L-Threonine where the side-chain hydroxyl group is masked as a benzyl ether and the C-terminal carboxylic acid is protected as a benzyl ester. The α-amino group remains free, protonated as a hydrochloride salt, which enhances the compound's crystallinity, stability, and ease of handling.[2] This "doubly protected" yet Nα-unprotected format makes it a unique starting point or intermediate for specific synthetic routes, particularly in solution-phase peptide synthesis or for the introduction of a C-terminal threonine residue in solid-phase strategies.

The Causality of Dual Benzyl Protection

The selection of the benzyl (Bzl) group for both the side chain and C-terminus is a deliberate strategic choice rooted in its chemical properties. Benzyl groups are renowned for their stability across a wide range of reaction conditions, including the basic conditions used for Fmoc-deprotection and the moderately acidic conditions used for Boc-deprotection.[1][3] This robustness classifies them as "permanent" or "semi-permanent" protecting groups, designed to remain intact throughout the entire peptide assembly process.

Their key strategic advantage lies in their orthogonal removal via catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild method that does not compromise the integrity of the assembled peptide chain.[4][5] This allows for the simultaneous deprotection of both the side chain and the C-terminus in a single, clean step post-synthesis. This approach is particularly valuable in the Boc/Bzl synthesis strategy, where final cleavage is typically performed with strong, hazardous acids like liquid hydrogen fluoride (HF).[1][6] Using a hydrogenolytically-cleavable C-terminal protecting group can offer a milder alternative for releasing the peptide from the solid support in specific cases.

Chemical Identity and Physicochemical Properties

A precise understanding of the physicochemical properties of H-L-Thr(Bzl)-OBzl·HCl is fundamental to its effective use, informing decisions on solvent selection, reaction conditions, and purification strategies.

Chemical Structure and Stereochemistry

The compound retains the natural L-configuration of threonine, specifically the (2S, 3R) stereochemistry, which is crucial for synthesizing biologically active peptides.

Caption: Chemical Structure of H-L-Thr(Bzl)-OBzl·HCl.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of H-L-Thr(Bzl)-OBzl·HCl, which are critical for experimental design and execution.

PropertyValueSource
Synonyms O-Benzyl-L-threonine benzyl ester hydrochloride, L-Thr(Bzl)-OBzl·HCl[7]
CAS Number 67580-86-3[7]
Molecular Formula C₂₀H₂₅ClNO₃[7]
Molecular Weight 363.87 g/mol Calculated
Appearance White to off-white powder/crystalline solid[7]
Melting Point 107-112 °C[7]
Optical Rotation [α]²⁰D = -24 ± 2° (c=1 in DMF)[7]
Purity (Typical) ≥ 98% (HPLC)[7]
Solubility Profile

Effective use in synthesis requires knowledge of the compound's solubility in common laboratory solvents.

SolventSolubilityRationale / Use Case
Dimethylformamide (DMF) SolublePrimary solvent for peptide coupling reactions.
Dichloromethane (DCM) Moderately SolubleUsed for coupling, resin swelling, and washing.
Methanol (MeOH) SolubleUsed in purification and some deprotection protocols.
Water Sparingly SolubleThe hydrochloride salt form imparts slight aqueous solubility.
Diisopropylethylamine (DIPEA) SolubleUsed as a non-nucleophilic base for neutralization.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and structural integrity of H-L-Thr(Bzl)-OBzl·HCl before its use is a cornerstone of trustworthy and reproducible peptide synthesis. The following protocols constitute a self-validating system for quality control.

Protocol: Purity Assessment by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of protected amino acids.

Objective: To determine the purity of H-L-Thr(Bzl)-OBzl·HCl and identify any potential impurities.

Methodology:

  • System Preparation:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in H₂O.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm (for the benzyl groups).

  • Sample Preparation:

    • Accurately weigh ~1 mg of H-L-Thr(Bzl)-OBzl·HCl.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: Linear gradient from 30% to 90% B.

    • 25-30 min: 90% B.

    • 30-35 min: Return to 30% B and equilibrate.

  • Data Analysis:

    • Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of ≥98% is typically required for synthesis.[7]

Structural Verification by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provides unambiguous confirmation of the chemical structure.

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons: Expect complex multiplets between 7.2-7.4 ppm corresponding to the 10 protons of the two benzyl groups.

    • Benzyl CH₂ Protons: Two distinct singlets or AB quartets, typically between 4.5-5.2 ppm, for the O-CH₂-Ph protons of the ester and the ether.

    • Threonine α-H and β-H: Multiplets between 3.5-4.5 ppm.

    • Threonine CH₃ Protons: A doublet around 1.2-1.4 ppm.

    • Amine NH₃⁺ Protons: A broad singlet, variable chemical shift.

  • ¹³C NMR:

    • Carbonyl Carbon: Signal around 170-172 ppm.

    • Aromatic Carbons: Multiple signals between 127-138 ppm.

    • Benzyl CH₂ Carbons: Signals around 65-75 ppm.

    • Threonine Cα, Cβ, CH₃ Carbons: Signals in the aliphatic region (typically 15-70 ppm).

Application in Peptide Synthesis

As an Nα-unprotected hydrochloride salt, H-L-Thr(Bzl)-OBzl·HCl is ready for direct use in coupling reactions where it will be the N-terminal residue of a dipeptide or a larger peptide fragment in solution.

Step-by-Step Protocol: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of an Nα-protected amino acid (e.g., Boc-Ala-OH) to the free amino group of H-L-Thr(Bzl)-OBzl·HCl.

Objective: To synthesize the dipeptide Boc-Ala-Thr(Bzl)-OBzl.

Materials:

  • H-L-Thr(Bzl)-OBzl·HCl (1.0 equivalent)

  • Boc-Ala-OH (1.05 equivalents)

  • HOBt (1-Hydroxybenzotriazole) (1.1 equivalents)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents)

  • DIPEA (Diisopropylethylamine) (2.5 equivalents)

  • Anhydrous DMF

Methodology:

  • Neutralization: Dissolve H-L-Thr(Bzl)-OBzl·HCl in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.0 equivalent) dropwise to neutralize the hydrochloride salt, forming the free amine.

  • Activation: In a separate flask, dissolve Boc-Ala-OH, HOBt, and HBTU in anhydrous DMF. Add DIPEA (1.5 equivalents) to this solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add the activated Boc-Ala-OH solution to the neutralized H-L-Thr(Bzl)-OBzl·HCl solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide by flash column chromatography on silica gel.

Workflow: Incorporation into a Peptide Chain

The following diagram illustrates the logical flow for using H-L-Thr(Bzl)-OBzl·HCl in a solution-phase coupling reaction.

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Isolation & Purification A H-Thr(Bzl)-OBzl·HCl in DMF D Neutralize HCl salt with DIPEA A->D 1.0 eq DIPEA B Nα-Protected AA (e.g., Boc-Ala-OH) E Activate Carboxyl Group with HBTU/HOBt/DIPEA B->E C Coupling Reagents (HBTU, HOBt) C->E F Combine Solutions (0°C to RT) D->F E->F G Reaction Monitoring (HPLC/TLC) F->G H Aqueous Work-up G->H Reaction Complete I Column Chromatography H->I J Pure Protected Dipeptide Boc-Ala-Thr(Bzl)-OBzl I->J G Start Protected Peptide (e.g., Peptide-Thr(Bzl)-OBzl) Step1 Dissolve in Solvent (MeOH or AcOH) Start->Step1 Step2 Add Pd/C Catalyst (10% w/w) Step1->Step2 Step3 Purge with N₂ then H₂ Step2->Step3 Step4 Stir under H₂ atmosphere (1 balloon or 50 psi) Step3->Step4 Step5 Monitor by HPLC Step4->Step5 Step5->Step4 Reaction Incomplete Step6 Filter through Celite® to remove catalyst Step5->Step6 Reaction Complete End Deprotected Peptide (Peptide-Thr-OH) Step6->End

Caption: Workflow for Catalytic Hydrogenolysis Deprotection.

Stability, Storage, and Safety

Proper handling and storage are essential to maintain the quality and reactivity of the compound.

  • Storage: The compound should be stored at 2-8 °C under an inert atmosphere (argon or nitrogen), protected from moisture and light. [7]The hydrochloride salt form is relatively stable, but the compound can be susceptible to hydrolysis over long periods if exposed to atmospheric moisture.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid inhalation of dust.

  • Safety: While specific toxicology data is limited, related compounds are classified with H-statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard precautions should be taken.

Conclusion

H-L-Thr(Bzl)-OBzl·HCl is a highly valuable, albeit specialized, building block in the peptide chemist's toolkit. Its dual benzyl protection scheme offers robust stability during peptide elongation, coupled with a mild and efficient final deprotection pathway via catalytic hydrogenolysis. A thorough understanding of its physicochemical properties, validated by rigorous analytical methods, is paramount for its successful application. The protocols and workflows detailed in this guide provide the necessary framework for researchers to confidently and effectively integrate H-L-Thr(Bzl)-OBzl·HCl into their synthetic strategies, enabling the creation of complex and sensitive peptide targets.

References

  • BenchChem. The Nα-Benzyl Protecting Group in Peptide Synthesis: A Technical Guide.
  • Unknown Author. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BenchChem. The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
  • Unknown Author.
  • BenchChem. H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background.
  • Sigma-Aldrich. H-Thr-Obzl.HCl Product Page.
  • ResearchGate. Cys thiol protection with the benzyl (Bn/Bzl) protecting group.
  • BenchChem. A Comparative Review of H-Thr-OBzl.
  • Chem-Impex. O-Benzyl-L-threonine benzyl ester hydrochloride.
  • Organic Chemistry. Benzyl Protection.
  • Suzhou Highfine Biotech. Amino Protecting Group-Benzyl Series.

Sources

Methodological & Application

Application Note: A Researcher's Guide to Benzyl Ester Deprotection via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Benzyl Esters and Their Cleavage

In the intricate landscape of multi-step organic synthesis, particularly in peptide and carbohydrate chemistry, the carboxylic acid moiety is a frequent site for strategic protection. The benzyl ester stands out as a robust and versatile protecting group due to its general stability across a wide range of acidic and basic conditions.[1] Its true utility, however, lies in the specific and mild conditions under which it can be removed: catalytic hydrogenolysis.[1]

This method involves the cleavage of the benzylic C-O bond with hydrogen gas, facilitated by a palladium catalyst.[1] The reaction is highly favored for its clean profile, yielding the desired carboxylic acid and toluene, a volatile and easily removable byproduct.[1][2] This application note provides a detailed exploration of the mechanism, key optimization parameters, and step-by-step protocols for the effective deprotection of benzyl esters using this indispensable technique.

The Mechanism: A Surface-Catalyzed Transformation

The deprotection of a benzyl ester via catalytic hydrogenation is a form of hydrogenolysis, where a chemical bond is cleaved by reaction with hydrogen. The process is heterogeneous, occurring on the active sites of a solid catalyst, typically palladium on a carbon support (Pd/C).

The accepted mechanism involves several key steps:

  • Adsorption: Both the benzyl ester substrate and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.[2]

  • Activation: On the metal surface, the H-H bond of molecular hydrogen is cleaved, forming reactive palladium-hydride species.

  • Oxidative Addition: The C-O bond of the benzyl ester undergoes oxidative addition to a Pd(0) center on the catalyst surface, forming a Pd(II) complex.[3]

  • Hydrogen Transfer & Cleavage: The activated hydrogen atoms are transferred to the complex, leading to the cleavage of the carbon-oxygen bond.[3]

  • Reductive Elimination & Desorption: The final products, the free carboxylic acid and toluene, are formed via reductive elimination and subsequently desorb from the catalyst surface, regenerating the active catalytic sites for the next cycle.[3]

sub Benzyl Ester Substrate cat Pd/C Catalyst Surface sub->cat Adsorption h2 H₂ Gas h2->cat Adsorption & Activation prod Carboxylic Acid cat->prod Desorption byprod Toluene cat->byprod Desorption

Caption: General workflow of catalytic hydrogenation.

Key Parameters for Reaction Optimization

The success of benzyl ester deprotection hinges on the careful selection of several experimental parameters. Understanding the causality behind these choices is critical for achieving high yields and purity.

  • Catalyst Selection: The workhorse for this transformation is 10% Palladium on carbon (Pd/C) , which is effective for a wide range of substrates.[1] For sterically hindered or less reactive substrates, a more active catalyst may be required. Pearlman's catalyst (20% Pd(OH)₂/C) is a notably more potent option that can often drive sluggish reactions to completion.[1][4]

  • Catalyst Loading: A typical catalyst loading is 10 mol% relative to the substrate.[1] For challenging deprotections or if catalyst poisoning is suspected, increasing the loading to 20-50 mol% can be beneficial.[1] However, it is crucial to recognize that palladium catalysts are precious metals, and their use should be optimized for both efficiency and cost.

  • Solvent Choice: The solvent plays a significant role in reaction kinetics by affecting the solubility of the substrate and the delivery of hydrogen to the catalyst surface. Common choices include polar solvents like methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc).[1][5] The general order of solvent efficiency for debenzylation with Pd/C is often cited as: toluene < methanol < ethanol.[1] For substrates or products that are amines, using acetic acid as a solvent can facilitate the reaction by protonating the heteroatom.[4]

  • Hydrogen Source:

    • Hydrogen Gas (H₂): This is the most common hydrogen source. Reactions are typically run under atmospheric pressure using a hydrogen-filled balloon, which is sufficient for most substrates.[1][6] For more challenging reactions, higher pressures using specialized equipment like a Parr shaker may be necessary.[4]

    • Transfer Hydrogenation: As a safer and more convenient alternative to handling hydrogen gas, transfer hydrogenation employs a donor molecule to provide hydrogen in situ.[6] This method is particularly useful for substrates containing other reducible functional groups where limiting the availability of hydrogen is desirable.[7] Common hydrogen donors include ammonium formate , formic acid, and 1,4-cyclohexadiene.[1][2][8][9]

  • Temperature and Pressure: Most benzyl ester deprotections proceed efficiently at room temperature and atmospheric pressure.[1] For particularly stubborn substrates, gentle heating or an increase in hydrogen pressure can enhance the reaction rate.[1][4]

Data Presentation: Typical Reaction Conditions

The following table summarizes common starting points for optimizing the deprotection reaction.

ParameterStandard ConditionsAlternative/For Difficult SubstratesRationale
Catalyst 10% Pd/C20% Pd(OH)₂/C (Pearlman's)Pearlman's catalyst is generally more active.[1][4]
Catalyst Loading 10 mol%20-50 mol%Increased loading can overcome slow kinetics or catalyst poisoning.[1]
Solvent MeOH, EtOH, EtOAcAcetic Acid (for amines), THF, DMFSolvent choice impacts solubility and reaction rate.[1][4]
Hydrogen Source H₂ gas (balloon)Ammonium Formate, Formic AcidTransfer hydrogenation is safer and avoids handling H₂ gas.[1][6]
Pressure Atmospheric50-100 psi (Parr Shaker)Higher pressure increases H₂ concentration, accelerating the reaction.[4]
Temperature Room Temperature40-60 °CIncreased temperature can overcome activation energy barriers.[4]

Experimental Protocols

Safety Note: Catalytic hydrogenation reactions pose a fire risk. Palladium on carbon can be pyrophoric, especially after filtration when it is dry and saturated with hydrogen. Never allow the catalyst to dry in the air. Ensure the reaction atmosphere is properly inerted, and handle the catalyst with care.

Protocol 1: Standard Deprotection using Hydrogen Gas

This protocol describes a general procedure using a hydrogen-filled balloon.

start R-COOBn end R-COOH start->end H₂, 10% Pd/C Solvent (e.g., EtOH) Room Temperature

Caption: Deprotection of a benzyl ester to a carboxylic acid.

Materials:

  • Benzyl ester substrate

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Nitrogen (or Argon) gas supply

  • Hydrogen gas supply (balloon)

  • Celite® for filtration

  • Standard laboratory glassware (round-bottom flask, stir bar)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the benzyl ester substrate (1.0 eq) in a suitable solvent (e.g., ethanol, to a concentration of ~0.1 M).[6]

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 10 mol% with respect to the substrate).[6]

  • Inerting: Seal the flask with a septum. Attach a vacuum/gas line. Evacuate the flask under vacuum and then backfill with nitrogen. Repeat this cycle three times to ensure the atmosphere is inert.

  • Hydrogenation: Replace the nitrogen line with a hydrogen-filled balloon. Evacuate the flask one final time and backfill with hydrogen from the balloon. Repeat this hydrogen backfill process two more times.[6]

  • Reaction: Stir the reaction mixture vigorously at room temperature to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).[1]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Keep the Celite pad wet with solvent at all times to prevent the catalyst from igniting. Wash the filter cake with a small amount of the reaction solvent.[1]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be purified further if necessary (e.g., by recrystallization or chromatography).[1]

Protocol 2: Deprotection via Catalytic Transfer Hydrogenation

This protocol uses ammonium formate as a safe and effective hydrogen donor.[10]

Materials:

  • Benzyl ester substrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (NH₄HCO₂)

  • Anhydrous Methanol (MeOH)

  • Celite®

  • Standard laboratory glassware with reflux condenser

Procedure:

  • Preparation: Dissolve the benzyl ester substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a stir bar and reflux condenser.[1]

  • Reagent Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate), followed by ammonium formate (5.0 eq) in one portion.[1]

  • Reaction: Heat the reaction mixture to reflux.[1]

  • Monitoring: Monitor the reaction progress by TLC. Reactions are often complete within 1-2 hours.

  • Workup: Upon completion, cool the mixture to room temperature.[1]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, keeping the pad wet with methanol.[1] Wash the filter cake with a small amount of methanol.[1]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure.[1] The resulting crude product can be purified by standard methods like recrystallization or chromatography.[1]

Troubleshooting Common Issues

  • Stalled or Incomplete Reaction:

    • Inactive Catalyst: The Pd/C may be old or inactive. Try using a fresh batch of catalyst.[4]

    • Catalyst Poisoning: Substrates containing sulfur (e.g., thiols, thioethers) or certain nitrogen functionalities can poison the catalyst.[2][11] Increasing the catalyst loading or using a more robust catalyst like Pd(OH)₂/C may help. In severe cases of sulfur poisoning, alternative deprotection methods may be necessary.[11]

    • Poor Mixing: Ensure vigorous stirring to facilitate contact between the hydrogen, substrate, and catalyst.[4]

  • Side Reactions:

    • Reduction of Other Functional Groups: While hydrogenolysis of benzyl esters is generally selective, other functional groups like alkenes, alkynes, nitro groups, and some carbonyls can also be reduced.[12] Using transfer hydrogenation can sometimes improve selectivity by providing a controlled amount of hydrogen.[7]

References

  • Benchchem. Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters.
  • Taylor & Francis Online. New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene. Synthetic Communications.
  • Royal Society of Chemistry. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis Reagent Guide.
  • Benchchem. Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
  • Indian Journal of Chemistry. Removal of some commonly used protecting groups in peptide syntheses by catalytic trans.
  • Common Organic Chemistry. Benzyl Protection.
  • Organic Chemistry Portal. Benzyl Esters.
  • Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks.
  • J&K Scientific LLC. Benzyl Deprotection of Alcohols.
  • Common Organic Chemistry. Benzyl Deprotection Mechanism (H2 + Pd/C).
  • ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?.
  • ResearchGate. Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.
  • Benchchem. Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.

Sources

Application Note & Protocol: Strategic Cleavage of Benzyl Protecting Groups from H-Thr(Bzl)-OBzl·HCl via Acid-Catalyzed Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Benzyl Protection in Threonine Chemistry

For researchers, scientists, and professionals in drug development, the precise manipulation of protecting groups is a cornerstone of successful peptide synthesis. L-Threonine, with its dual reactive sites—a secondary hydroxyl group and a carboxylic acid—presents a unique challenge. The use of benzyl (Bzl) groups to protect both functionalities, yielding O-Benzyl-L-threonine benzyl ester hydrochloride (H-Thr(Bzl)-OBzl·HCl), is a classic and robust strategy, particularly within Boc/Bzl solid-phase peptide synthesis (SPPS).[1] The benzyl ether protecting the hydroxyl group and the benzyl ester protecting the carboxyl group offer significant stability across various synthetic steps, especially to the moderately acidic conditions used for Nα-Boc deprotection.[2] However, the efficacy of the entire synthetic endeavor hinges on the final, quantitative, and clean removal of these protecting groups. This document provides an in-depth guide to the acid-catalyzed cleavage of H-Thr(Bzl)-OBzl·HCl, detailing the underlying mechanisms, a comprehensive protocol, and critical considerations for achieving high-purity threonine or threonine-containing peptides.

Mechanism of Acid-Catalyzed Benzyl Group Cleavage

The cleavage of both the benzyl ether and benzyl ester linkages by strong acids proceeds through distinct but related mechanisms, fundamentally relying on the generation of a stable benzylic carbocation. Strong acids like trifluoroacetic acid (TFA), hydrogen fluoride (HF), or trifluoromethanesulfonic acid (TFMSA) are required for efficient cleavage.[1][3]

  • Benzyl Ester Cleavage: The process begins with the protonation of the ester's carbonyl oxygen by the strong acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. In the context of a "cleavage cocktail," a nucleophile (often water or a scavenger) attacks the carbonyl carbon. Concurrently, the ether oxygen of the ester is also protonated. This weakens the benzyl C-O bond, facilitating its departure as a stable benzyl carbocation. This carbocation is then trapped by scavengers present in the reaction mixture.

  • Benzyl Ether Cleavage: Similarly, the ether oxygen on the threonine side chain is protonated. This protonation converts the hydroxyl group into a good leaving group (an oxonium ion). The subsequent cleavage of the C-O bond is facilitated by the formation of the resonance-stabilized benzyl carbocation. This carbocation is then quenched by scavengers.

The generation of the highly reactive benzyl carbocation is a critical point of potential side reactions, such as the alkylation of sensitive residues like tryptophan or tyrosine. Therefore, the use of "scavengers" (e.g., water, triisopropylsilane (TIS), thioanisole, or phenol) in the cleavage cocktail is non-negotiable to trap these electrophilic species and prevent undesired modifications of the target molecule.[1][4]

Visualizing the Cleavage Mechanism

Acid-Catalyzed Benzyl Cleavage Thr_OBzl Threonine-OBzl Protonated_Ester Protonated Ester Thr_OBzl->Protonated_Ester H+ Carbocation_1 Benzyl Carbocation Protonated_Ester->Carbocation_1 Cleavage Threonine Threonine-COOH Protonated_Ester->Threonine Nucleophilic Attack Scavenger Scavenger (e.g., TIS, H2O) Carbocation_1->Scavenger Thr_Bzl Threonine-O(Bzl) Protonated_Ether Protonated Ether Thr_Bzl->Protonated_Ether H+ Carbocation_2 Benzyl Carbocation Protonated_Ether->Carbocation_2 Cleavage Threonine_OH Threonine-OH Protonated_Ether->Threonine_OH Carbocation_2->Scavenger Quenched Quenched Byproduct Scavenger->Quenched

Caption: Mechanism of acid-catalyzed benzyl ester and ether cleavage.

Experimental Protocol: Cleavage of H-Thr(Bzl)-OBzl·HCl with Trifluoroacetic Acid (TFA)

This protocol details the cleavage of both benzyl protecting groups from the free amino acid derivative in solution. For peptides on a solid support, the procedure is similar but involves treating the resin directly.

Materials:

  • H-Thr(Bzl)-OBzl·HCl

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) or Anisole (as scavengers)

  • Cold diethyl ether

  • Standard laboratory glassware (round-bottom flask, stir bar)

  • Ice bath

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve H-Thr(Bzl)-OBzl·HCl (1.0 equivalent) in anhydrous dichloromethane (approx. 10-20 mL per gram of substrate).

    • Cool the solution to 0°C in an ice bath. This helps to control the initial exothermic reaction upon acid addition.

  • Preparation and Addition of Cleavage Cocktail:

    • In a separate, dry vessel, prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).

    • Slowly add the cleavage cocktail to the cooled substrate solution. A typical volume is 5-10 equivalents of TFA relative to the substrate.[5]

    • Rationale: The cocktail provides the strong acid (TFA) for cleavage, a nucleophile (water) to aid hydrolysis, and a scavenger (TIS) to trap the resulting benzyl carbocations.

  • Reaction and Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the TFA and DCM.

    • The resulting oil or solid is then triturated with a large volume of cold diethyl ether to precipitate the deprotected threonine hydrochloride salt.

    • Rationale: The product salt is typically insoluble in diethyl ether, while the benzylated scavenger byproducts remain in solution.

    • Collect the precipitate by vacuum filtration or centrifugation.

    • Wash the solid product with several portions of cold diethyl ether to remove residual scavengers and byproducts.

    • Dry the final product, L-Threonine hydrochloride, under vacuum.

Experimental Workflow Visualization

Deprotection Workflow Start Dissolve H-Thr(Bzl)-OBzl·HCl in DCM Cool Cool to 0°C Start->Cool Add_Cocktail Add TFA Cleavage Cocktail (TFA/H2O/TIS) Cool->Add_Cocktail React Stir at Room Temp (2-4 hours) Add_Cocktail->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Evaporate Concentrate via Rotary Evaporation Monitor->Evaporate Reaction Complete Precipitate Precipitate with Cold Diethyl Ether Evaporate->Precipitate Isolate Isolate Solid by Filtration/Centrifugation Precipitate->Isolate Wash Wash with Cold Ether Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Pure L-Threonine·HCl Dry->End

Caption: Step-by-step workflow for acid-catalyzed deprotection.

Alternative Method: Catalytic Transfer Hydrogenation

While acidolysis is effective, it can be harsh. Catalytic transfer hydrogenation is a significantly milder and often cleaner alternative for removing benzyl groups.[5] This method is particularly advantageous when the molecule contains acid-sensitive functionalities.

  • Principle: In this method, a palladium catalyst (e.g., 10% Pd/C) facilitates the transfer of hydrogen from a donor molecule (e.g., formic acid, ammonium formate, or cyclohexene) to the substrate.[6][7][8] This process, known as hydrogenolysis, cleaves the C-O bonds of the benzyl ether and ester, yielding the deprotected threonine, toluene, and carbon dioxide (from the ester).

  • Advantages: Conditions are mild (often room temperature to gentle heating), avoiding the strong acids and reactive carbocations of the TFA/HF methods.[9][10] This results in fewer side reactions and a simpler purification process.

Comparative Data of Deprotection Methods
FeatureAcid-Catalyzed Hydrolysis (TFA)Catalytic Transfer Hydrogenation (Pd/C, HCOOH)
Reagents Strong acid (TFA, HF, TFMSA), ScavengersPalladium on Carbon (Pd/C), Hydrogen Donor (e.g., HCOOH)
Conditions Harsh, 0°C to Room TempMild, Room Temp to Reflux
Key Intermediates Highly reactive benzyl carbocationsSurface-adsorbed intermediates on catalyst
Common Side Reactions Alkylation of sensitive residuesCatalyst poisoning, reduction of other functional groups (e.g., alkynes)
Compatibility Not suitable for acid-labile groupsNot suitable for sulfur-containing peptides (catalyst poisoning)
Workup Precipitation and washingFiltration to remove catalyst, then evaporation

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Cleavage Insufficient reaction time or amount of acid.Increase reaction time and monitor by LC-MS. Ensure at least 5-10 equivalents of TFA are used.
Water content too low in the reaction mixture.Ensure the cleavage cocktail contains a small percentage of water (e.g., 2.5-5%).
Low Yield Product loss during precipitation/workup.Ensure the ether used for precipitation is sufficiently cold and use an adequate volume. Minimize transfer steps.
Presence of Side Products (Alkylation) Ineffective scavenging of benzyl carbocations.Increase the concentration of scavengers (TIS, anisole, phenol) in the cleavage cocktail.
Product Discoloration Oxidation of scavengers or impurities.Use high-purity reagents. Perform workup promptly after reaction completion.

Conclusion

The acid-catalyzed cleavage of H-Thr(Bzl)-OBzl·HCl is a powerful and essential technique in peptide chemistry. A thorough understanding of the underlying SN1-type mechanism, particularly the role of the benzyl carbocation, is critical for success. By employing a well-formulated cleavage cocktail with appropriate scavengers and adhering to a controlled protocol, researchers can achieve efficient and high-purity deprotection. For sensitive substrates, the milder conditions of catalytic transfer hydrogenation present an excellent orthogonal strategy. The choice between these methods must be made based on the overall molecular structure, the presence of other protecting groups, and the desired purity of the final product.

References

  • BenchChem. (2025). Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis.
  • Bieg, T., & Szeja, W. (1985).
  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-492.
  • BenchChem. (2025). A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Química Organica.org. Peptide synthesis - Acid group protection. Retrieved from [Link]

  • BenchChem. (2025). The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS.
  • BenchChem. (2025). H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background.
  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442–6455.
  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444.
  • Varma, R. S., & Varma, M. (1982). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Tetrahedron Letters, 23(34), 3447-3450.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Toth, I., & Hughes, R. A. (1989). Selective Reductive Cleavage of the Threonine2 Peptide Bond of Penta-N-Boc-Polymyxin B with Sodium Borohydride. ChemRxiv.
  • Stewart, J. M. (1982). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology, vol 3. Humana Press.

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Using H-Thr(bzl)-obzl hcl in solution-phase peptide fragment condensation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Application of H-Thr(Bzl)-OBzl·HCl in Solution-Phase Peptide Fragment Condensation

Audience: Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Leveraging H-Thr(Bzl)-OBzl·HCl for Efficient Peptide Fragment Condensation in Solution

This guide provides an in-depth technical overview and practical protocols for the effective use of O-Benzyl-L-threonine benzyl ester hydrochloride (H-Thr(Bzl)-OBzl·HCl) in solution-phase peptide fragment condensation. We will explore the strategic rationale behind its selection, the critical parameters for successful coupling, and the downstream processing of the resulting larger peptide fragments. This document is intended for researchers and professionals in peptide chemistry and drug development who are looking to optimize their synthesis of complex peptides.

The Strategic Landscape: Solution-Phase Synthesis and the Role of Fragment Condensation

While solid-phase peptide synthesis (SPPS) has become a dominant methodology due to its ease of automation and purification, solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), remains a powerful and often preferred strategy for large-scale production and the synthesis of short to medium-sized peptides.[1][2] Its key advantages include scalability, potentially lower costs for bulk production, and the ability to purify and characterize intermediates at each step, ensuring high purity of the final product.[1][3]

Fragment condensation is a hybrid strategy where smaller, protected peptide fragments are synthesized (often via SPPS or solution-phase methods) and then coupled together in solution.[4] This approach mitigates the cumulative yield losses associated with long, linear SPPS campaigns and allows for a more controlled and convergent synthesis of large peptides.[4] The success of this strategy hinges on the careful selection of protecting groups and coupling reagents to minimize side reactions, particularly racemization.

H-Thr(Bzl)-OBzl·HCl: A Key Building Block for Fragment Condensation

H-Thr(Bzl)-OBzl·HCl is a derivative of the amino acid threonine where the side-chain hydroxyl group is protected by a benzyl (Bzl) ether and the C-terminal carboxylic acid is protected as a benzyl (Bzl) ester.[5][] The hydrochloride salt form enhances its stability and handling.[7] This specific protecting group scheme makes it highly suitable for a Boc-based strategy in solution-phase synthesis.

The Rationale for Benzyl Protection in Solution-Phase Synthesis
  • Stability: Benzyl ethers and esters are stable to the moderately acidic conditions used for the removal of the Nα-Boc (tert-butyloxycarbonyl) protecting group (e.g., trifluoroacetic acid in dichloromethane).[8][9] This orthogonality is crucial for the stepwise elongation of peptide fragments.

  • Deprotection: Both benzyl protecting groups can be removed simultaneously under strong acidic conditions (e.g., HF, TFMSA) or, more commonly and mildly, via catalytic hydrogenolysis (e.g., H₂, Pd/C).[8][10] This clean deprotection method is a significant advantage in solution-phase synthesis, where harsh acid treatments can be undesirable for sensitive sequences.

The structure of H-Thr(Bzl)-OBzl·HCl and the roles of its protecting groups are illustrated in the diagram below.

G cluster_molecule H-Thr(Bzl)-OBzl·HCl Structure cluster_legend Functional Groups C_alpha α-Carbon (Chiral) N_terminal H₃N⁺Cl⁻ (Free Amine for Coupling) C_alpha->N_terminal N-terminus C_terminal C-terminal (Benzyl Ester Protected) C_alpha->C_terminal C-terminus Side_chain Threonine Side Chain (Benzyl Ether Protected) C_alpha->Side_chain Side Chain Amine Reactive Amine Carboxyl Protected Carboxyl Hydroxyl Protected Hydroxyl

Caption: Structure of H-Thr(Bzl)-OBzl·HCl with functional groups highlighted.

Core Protocol: Solution-Phase Fragment Condensation

This protocol outlines a general procedure for the coupling of a C-terminal threonine-containing peptide fragment (as the amine component) with an N-terminal protected peptide fragment (as the carboxylic acid component).

Materials and Reagents
Reagent Purpose Typical Grade/Purity
H-Thr(Bzl)-OBzl·HClAmine component precursor≥98%
Boc-Peptide-OHCarboxylic acid component≥95%
DIC (Diisopropylcarbodiimide)Coupling reagent≥99%
HOBt (1-Hydroxybenzotriazole)Racemization suppressantAnhydrous, ≥97%
DIPEA (N,N-Diisopropylethylamine)Base for neutralizationPeptide synthesis grade, ≥99.5%
DMF (N,N-Dimethylformamide)SolventAnhydrous, peptide synthesis grade
DCM (Dichloromethane)SolventAnhydrous, peptide synthesis grade
Ethyl AcetateExtraction solventACS grade or higher
Saturated NaHCO₃ solutionAqueous washLaboratory grade
10% Citric Acid solutionAqueous washLaboratory grade
Brine (Saturated NaCl solution)Aqueous washLaboratory grade
Anhydrous MgSO₄ or Na₂SO₄Drying agentLaboratory grade
Step-by-Step Methodology

The overall workflow for the fragment condensation is depicted below.

workflow start Start step1 Step 1: Neutralization of H-Thr(Bzl)-OBzl·HCl start->step1 step3 Step 3: Coupling Reaction step1->step3 step2 Step 2: Activation of Boc-Peptide-OH step2->step3 step4 Step 4: Reaction Monitoring (TLC/HPLC) step3->step4 step5 Step 5: Work-up and Extraction step4->step5 step6 Step 6: Purification (Chromatography) step5->step6 step7 Step 7: Characterization (MS/NMR) step6->step7 end_node End: Purified Protected Peptide step7->end_node

Caption: Workflow for solution-phase peptide fragment condensation.

Step 1: Neutralization of the Amine Component

  • Dissolve H-Thr(Bzl)-OBzl·HCl (1.0 equivalent) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.0-1.1 equivalents) dropwise while stirring. The formation of DIPEA·HCl salt may be observed.

    • Causality: The hydrochloride salt of the amino component must be neutralized to the free amine to enable its nucleophilic attack on the activated carboxyl component.[11]

Step 2: Activation of the Carboxylic Acid Component

  • In a separate flask, dissolve the Nα-Boc protected peptide fragment (Boc-Peptide-OH, 1.0-1.2 equivalents) and HOBt (1.0-1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DIC (1.0-1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C.

    • Causality: DIC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12][13] HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions.[12]

Step 3: The Coupling Reaction

  • Slowly add the pre-activated carboxylic acid solution (from Step 2) to the neutralized amine solution (from Step 1) at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.

    • Causality: The nucleophilic free amine of the threonine fragment attacks the activated ester of the peptide fragment, forming the desired peptide bond. The byproduct, diisopropylurea (DIU), is sparingly soluble in many organic solvents and may precipitate.

Step 4: Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

Step 5: Work-up and Extraction

  • If the DIU byproduct has precipitated, filter the reaction mixture.

  • Dilute the filtrate with a water-immiscible organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 10% citric acid solution (to remove excess base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.[14]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • The crude product is typically purified by flash column chromatography on silica gel.[15] The choice of eluent system will depend on the polarity of the peptide.

    • Insight: For larger or less soluble peptides, purification may require more advanced techniques like reversed-phase HPLC.[16]

Step 7: Characterization

  • The identity and purity of the final protected peptide should be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18]

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the reaction stalls, consider adding a second portion of the activated carboxylic acid component. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediate.

  • Racemization: This is a major concern in fragment condensation.[19] Using HOBt or its analogues (like HOAt) is critical.[12] Performing the activation and initial coupling at 0 °C helps to minimize racemization.

  • Solubility Issues: As peptide fragments grow, their solubility can decrease.[20] A mixture of solvents like DCM/DMF or the addition of solubilizing agents may be necessary. In some cases, a solvent system of chloroform-phenol can improve efficiency.[21]

  • DIU Removal: The diisopropylurea byproduct of DIC coupling can sometimes be difficult to remove. If it does not fully precipitate, it can often be separated during column chromatography. Using a water-soluble carbodiimide like EDC in conjunction with an aqueous workup can also be an alternative for certain applications.[12]

Conclusion

The use of H-Thr(Bzl)-OBzl·HCl in a Boc-based, solution-phase fragment condensation strategy is a robust and scalable method for the synthesis of complex peptides. The stability of the benzyl protecting groups to Boc deprotection conditions, coupled with their mild removal via hydrogenolysis, provides a reliable pathway for constructing large peptide backbones. By carefully controlling the activation and coupling conditions to minimize racemization and leveraging the ability to purify intermediates, researchers can achieve high yields of pure, well-characterized peptides suitable for further development.

References

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Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Recommended Coupling Reagents for H-Thr(Bzl)-OBzl HCl in Peptide Synthesis For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Hindered Threonine Coupling

Threonine, with its β-branched side chain, is a cornerstone of many biologically active peptides. However, its inherent steric bulk presents a significant challenge in peptide synthesis, often leading to slow reaction kinetics and incomplete couplings. The challenge is amplified when using the doubly protected derivative, O-Benzyl-L-threonine benzyl ester hydrochloride (this compound). The presence of both a benzyl ether on the side-chain hydroxyl and a benzyl ester at the C-terminus dramatically increases steric hindrance around the reactive centers.

This guide provides a detailed analysis of recommended coupling reagents for successfully incorporating this compound into peptide chains. We will explore the mechanistic rationale for reagent selection, provide detailed, field-tested protocols, and offer troubleshooting advice to mitigate common side reactions, ensuring high-yield, high-purity synthesis of your target peptide.

The Core Challenge: Steric Hindrance and Side Reaction Risks

The successful formation of a peptide bond hinges on the activation of a C-terminal carboxyl group, making it susceptible to nucleophilic attack by an N-terminal amine.[1][2] With this compound, this process is complicated by several factors:

  • Steric Encumbrance: The bulky benzyl groups on the side chain and C-terminus, combined with the β-methyl group, create a crowded environment that physically obstructs the approach of the coupling reagents and the incoming N-protected amino acid. This can drastically slow down the rate of amide bond formation.[1][3]

  • Risk of Racemization: Threonine is susceptible to racemization (epimerization) at its α-carbon during the activation step.[4][5] This risk is heightened by slow coupling reactions that require extended exposure to basic conditions, which can facilitate the formation of a planar oxazolone intermediate, leading to loss of stereochemical integrity.[6][7]

  • Side-Chain Reactions: Although the hydroxyl group is protected by a benzyl ether, other side reactions can occur. Under harsh conditions, β-elimination (dehydration) can be a concern.[4] More significantly, incomplete coupling can lead to deletion sequences, which are often difficult to separate from the desired product.

Selecting a highly efficient and rapid-acting coupling reagent is therefore paramount to overcome these hurdles.

Comparative Analysis of Recommended Coupling Reagents

Modern peptide synthesis relies on several classes of coupling reagents, primarily phosphonium and aminium/uronium salts, which offer significant advantages over older methods like carbodiimides alone for difficult couplings.[1][8]

Aminium/Uronium Salts: The Gold Standard for Speed and Efficiency

Aminium/uronium reagents are prized for their high reactivity and rapid kinetics.[8] For sterically demanding couplings, HATU is widely regarded as the reagent of choice.[9][10][11]

  • Mechanism of Action: HATU reacts with the carboxylate of the incoming N-protected amino acid to form a highly reactive OAt-active ester.[9][10][12] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, and the pyridine nitrogen is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step.[9] This rapid conversion minimizes the lifetime of reactive intermediates, thereby suppressing racemization.[10][13]

Phosphonium Salts: The "Clean" Alternative

Phosphonium salts like PyBOP are also highly effective for hindered couplings and offer a key advantage: they eliminate the risk of a specific side reaction associated with uronium salts.[8][14]

  • Mechanism of Action: Similar to HATU, PyBOP activates the carboxylic acid to form a reactive OBt-ester.[14]

  • Key Advantage: Uronium reagents like HBTU and HATU can, under conditions of slow coupling or when used in excess, react with the free N-terminus of the peptide chain, causing guanidinylation.[10][15] This side reaction caps the peptide, terminating the synthesis. Phosphonium reagents do not contain the guanidinium-like structure and therefore cannot cause this side reaction, making them a "safer" choice for particularly slow or complex fragment condensations.[8][15]

Advanced Carbodiimide Systems: The Economic and Efficient Workhorse

While simple carbodiimides like DCC are prone to side reactions, their combination with advanced additives like OxymaPure® provides a highly efficient, low-racemization, and cost-effective system.[16][17]

  • Mechanism of Action: N,N'-Diisopropylcarbodiimide (DIC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is rapidly intercepted by OxymaPure to form an Oxyma-active ester.[16] This ester is less prone to racemization than the O-acylisourea and reacts efficiently with the amine.[7][17]

  • Key Advantage: The DIC/Oxyma system avoids the use of strong, bulky bases like DIPEA in large excess, which can sometimes promote side reactions.[16] It is also a non-explosive and safer alternative to additives like HOBt and HOAt.[16][18]

Data Summary: Reagent Selection Guide
Reagent SystemClassPrimary By-productsKey Advantages for this compoundPotential Drawbacks
HATU / DIPEA Aminium SaltTetramethylurea, HOAtExtremely fast kinetics, high efficiency for hindered couplings, excellent racemization suppression.[9][10][11]Potential for N-terminal guanidinylation if used in large excess or with slow couplings.[10]
PyBOP / DIPEA Phosphonium SaltHexamethylphosphoramide (HMPA)-related (non-carcinogenic), HOBtHigh efficiency, no risk of guanidinylation, good for slow reactions.[8][15]By-products can be more difficult to remove; generally slower than HATU.
DIC / OxymaPure Carbodiimide + AdditiveDiisopropylurea (DIU), OxymaPureLow cost, high efficiency, very low racemization, avoids strong organic bases in large excess.[16][17][19]DIU by-product can sometimes be difficult to remove in solution-phase synthesis.

Experimental Protocols

These protocols assume a standard solid-phase peptide synthesis (SPPS) workflow using an Fmoc-protection strategy for the incoming amino acid. The this compound is the resin-bound N-terminally deprotected amino acid to which the next Fmoc-amino acid will be coupled.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary method for coupling to the sterically hindered N-terminus of a resin-bound threonine derivative.

Workflow Diagram: HATU Coupling

HATU_Workflow cluster_prep Pre-activation cluster_resin Resin Preparation cluster_reaction Coupling & Analysis AA 1. Dissolve Fmoc-AA-OH (3 eq) in DMF HATU 2. Add HATU (2.9 eq) in DMF DIPEA 3. Add DIPEA (6 eq) Incubate 4. Incubate ~2 min Add_Mix 5. Add pre-activated mix to deprotected resin Incubate->Add_Mix Transfer Swell Swell Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash_Resin Wash (DMF) Wash_Resin->Add_Mix Combine React 6. Agitate for 1-2 hours at room temperature Kaiser 7. Monitor with Kaiser Test Kaiser->React Repeat if positive Wash_Final 8. Wash (DMF, DCM)

Caption: Workflow for HATU-mediated solid-phase peptide coupling.

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide culminating in H-Thr(Bzl)-OBzl is fully deprotected at the N-terminus (e.g., using 20% piperidine in DMF) and thoroughly washed with DMF to remove all traces of piperidine.

  • Pre-activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[10] Add DIPEA (6-10 equivalents). Let the mixture stand for 1-5 minutes to allow for the formation of the OAt-active ester.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult sequences, reaction time can be extended or a second coupling can be performed.

  • Monitoring: Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[10] A negative result (yellow/colorless beads) indicates the reaction is complete.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF followed by DCM to remove all excess reagents and by-products. The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Guanidinylation-Free Coupling using PyBOP

This protocol is an excellent alternative to HATU, especially if guanidinylation is a concern or if the coupling is exceptionally slow.

Step-by-Step Methodology:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Reagent Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3 eq) and PyBOP (3 eq) in DMF. Add DIPEA (6 eq). Unlike HATU, extensive pre-activation is not typically required.

  • Coupling Reaction: Immediately add the reagent mixture to the prepared resin. Agitate the reaction at room temperature for 1-3 hours.

  • Monitoring & Washing: Follow steps 4 and 5 from the HATU protocol.

Protocol 3: Cost-Effective Coupling using DIC/OxymaPure

This method is highly efficient and minimizes racemization, making it a robust and economical choice.

Step-by-Step Methodology:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Reagent Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 eq) and OxymaPure (3-5 eq) in DMF.

  • Coupling Reaction: Add the amino acid/Oxyma solution to the resin. Then, add DIC (3-5 eq) to the slurry. Agitate the reaction at room temperature for 1-3 hours.

  • Monitoring & Washing: Follow steps 4 and 5 from the HATU protocol.

Mechanistic Overview of Amide Bond Formation

The success of these reagents lies in their ability to efficiently convert a stable carboxylic acid into a highly reactive intermediate that is susceptible to aminolysis.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylate R-COOH + Base → R-COO⁻ ActiveEster Reactive Intermediate (e.g., OAt-Ester) Carboxylate->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU, PyBOP, DIC) CouplingReagent->ActiveEster PeptideBond Peptide Bond (R-CO-NH-Peptide) ActiveEster->PeptideBond Nucleophilic Attack Amine H₂N-Peptide Amine->PeptideBond

Caption: General mechanism of peptide bond formation via an activated ester intermediate.

Troubleshooting & Final Considerations

  • Incomplete Coupling (Positive Kaiser Test): If the coupling reaction is incomplete after the standard time, do not proceed to the next step. Perform a second "double coupling" by draining the resin and adding a fresh solution of activated amino acid for another 1-2 hours.

  • Potential Racemization: While the recommended reagents have low racemization potential, the risk is never zero.[7] To minimize risk, avoid unnecessarily long reaction times or excessive amounts of base. If racemization is detected in the final product, consider performing the coupling at a lower temperature (e.g., 0°C).

  • Solvent Quality: Always use high-purity, peptide-synthesis-grade solvents (e.g., DMF). Water content can hydrolyze the active ester intermediate, reducing coupling efficiency.

By selecting a high-performance coupling reagent like HATU, PyBOP, or DIC/Oxyma and adhering to optimized protocols, researchers can confidently and successfully incorporate the sterically demanding this compound building block, ensuring the integrity and yield of the final synthetic peptide.

References

  • HATU - Wikipedia . Provides a detailed overview of the HATU reagent, its mechanism of action involving the formation of an OAt-active ester, and its application in amide bond formation. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube . A video illustrating the chemical mechanism of peptide coupling using HATU and a non-nucleophilic base. [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed . A review covering various side reactions in peptide synthesis, including those involving hydroxyl-containing amino acids like threonine. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC . Discusses common problems in SPPS, including the mechanism of racemization and the role of additives like HOAt in its suppression. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate . Provides a diagram and context for the HATU/HOAt coupling mechanism and its role in preventing epimerization. [Link]

  • (PDF) Side reactions in peptide synthesis: An overview - ResearchGate . A downloadable PDF review of various side reactions encountered during peptide synthesis. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances . A research article discussing side reactions of uronium reagents like HATU, including guanidinylation. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology . An overview of various coupling reagents including carbodiimides, uronium salts (HATU, HBTU), and phosphonium salts (PyBOP). [Link]

  • Peptide Coupling Reagents, More than a Letter Soup - Chemical Reviews . A comprehensive review of the development and mechanisms of peptide coupling reagents. [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis - ACS Publications . Research on optimizing coupling conditions to suppress side reactions, including racemization. [Link]

  • A program for ligation at threonine sites: application to the controlled total synthesis of glycopeptides - PMC . A research article describing ligation at threonine sites, highlighting the challenges posed by sterically hindered amino acids. [Link]

  • Proposed mechanism for activation by uronium salt. - ResearchGate . A diagram illustrating the activation mechanism of uronium salt coupling reagents. [Link]

  • OxymaPure - CEM Corporation . A product page describing the benefits of OxymaPure as a safe and efficient alternative to HOBt, especially when used with DIC. [Link]

  • Coupling Reagents - Aapptec Peptides . A commercial guide that describes various coupling reagents and their specific applications, noting that HATU is often preferred over HBTU. [Link]

  • Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH . A review article detailing the mechanisms of racemization in peptide synthesis, including the formation of oxazolone intermediates. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH . Research on how different coupling reagents affect the extent of racemization for various amino acids. [Link]

  • Spps and side reactions in peptide synthesis | PPTX - Slideshare . A presentation outlining various side reactions in SPPS, including racemization and O-acylation. [Link]

  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC - NIH . Research that compares the performance of different coupling reagents, including PyBOP and HBTU, in a specific synthetic context. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications . A historical review of the development of coupling reagents, including the introduction of HOAt derivatives like HATU. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC - NIH . A detailed look at Oxyma-based additives and their mechanisms in suppressing racemization and improving coupling efficiency. [Link]

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC - NIH . A research paper demonstrating the superiority of the OxymaPure/DIC system over HOBt/DIC in terms of yield and purity. [Link]

  • Oxyma-B - OxymaPure . Product information highlighting the low racemization levels achieved with Oxyma-based additives in both solution and solid-phase synthesis. [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent - IRIS - Unibo . Research showing the use of Oxyma Pure to suppress side reactions related to amino acid side chains during SPPS. [Link]

  • This compound - Aapptec Peptides . Product listing for the specific amino acid derivative discussed in this guide. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube . An educational video explaining the fundamentals of peptide synthesis, including protecting groups and the mechanism of carbodiimide coupling. [Link]

Sources

Application Note & Protocol: Strategic Incorporation of H-Thr(Bzl)-OBzl·HCl into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.

Abstract: The incorporation of sterically hindered and protected amino acids is a critical challenge in the synthesis of complex peptides. This document provides a detailed guide on the effective incorporation of O-benzyl-L-threonine benzyl ester hydrochloride (H-Thr(Bzl)-OBzl·HCl), a commonly used building block for threonine residues where both the side-chain hydroxyl and the C-terminus are protected. We will explore the strategic considerations for its use in Solid-Phase Peptide Synthesis (SPPS), detailing optimized protocols, troubleshooting common issues, and explaining the chemical principles that underpin these methodologies.

Introduction: The Challenge of Sterically Hindered Residues

The synthesis of long and complex peptides is often complicated by the unique properties of individual amino acid building blocks. Threonine, with its secondary hydroxyl group on the side chain, presents a moderate level of steric hindrance. When this hydroxyl group is protected with a bulky benzyl (Bzl) group, and the C-terminus is protected as a benzyl ester (OBzl), the resulting derivative, H-Thr(Bzl)-OBzl·HCl, becomes significantly more sterically demanding to incorporate efficiently.

The primary challenges associated with the use of H-Thr(Bzl)-OBzl·HCl in SPPS include:

  • Slow Coupling Kinetics: The bulky benzyl groups can sterically hinder the approach of the activated carboxyl group to the free amine of the growing peptide chain, leading to incomplete or slow coupling reactions.

  • Racemization: The activation of the carboxyl group can sometimes lead to epimerization at the alpha-carbon, particularly with certain activation methods.

  • Side Reactions: Incomplete coupling can lead to deletion sequences, while prolonged exposure to harsh reagents can cause side reactions.

This guide will provide a systematic approach to overcoming these challenges, ensuring high-yield and high-purity synthesis of your target peptide.

Chemical Properties and Strategic Considerations

H-Thr(Bzl)-OBzl·HCl is a stable, crystalline solid that is typically used in solution-phase peptide synthesis or for the introduction of the C-terminal threonine residue in SPPS. The benzyl protection on the side-chain hydroxyl group and the benzyl ester at the C-terminus are both removable by hydrogenolysis.

Key Structural Features:

FeatureProtection GroupPurposeCleavage Condition
Side-Chain Hydroxyl Benzyl (Bzl)Prevents side reactions such as O-acylation.Hydrogenolysis (e.g., H₂/Pd-C)
C-Terminus Benzyl Ester (OBzl)Protects the carboxylic acid during coupling.Hydrogenolysis (e.g., H₂/Pd-C)
N-Terminus Free Amine (as HCl salt)Available for coupling to the growing peptide chain.Neutralized in situ during coupling.

Recommended Protocol for SPPS Incorporation

This protocol assumes a standard Fmoc/tBu SPPS strategy. The incorporation of H-Thr(Bzl)-OBzl·HCl is typically performed as the first amino acid, anchoring it to the resin.

Materials
  • H-Thr(Bzl)-OBzl·HCl

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Fmoc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • HPLC grade water and acetonitrile

Step-by-Step Protocol: Loading H-Thr(Bzl)-OBzl·HCl onto 2-CTC Resin
  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Amino Acid Preparation: In a separate vial, dissolve H-Thr(Bzl)-OBzl·HCl (1.5 eq. to resin capacity) in a minimal amount of DMF. Add DIPEA (3.0 eq.) to neutralize the HCl salt and activate the amino acid. Note: The solution should be clear and homogeneous.

  • Resin Loading: Drain the DCM from the swollen resin. Add the prepared amino acid solution to the resin.

  • Coupling: Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a Kaiser test.

  • Capping: After the coupling is complete, quench any remaining active sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.

  • Washing: Wash the resin extensively with DCM (3x), DMF (3x), and finally with DCM (3x) to remove any unreacted amino acid and reagents.

  • Drying: Dry the resin under vacuum to obtain the H-Thr(Bzl)-OBzl-loaded resin.

Diagram: Workflow for Resin Loading

Resin_Loading_Workflow start Start: 2-CTC Resin swell 1. Swell Resin (DCM, 30 min) start->swell end_node End: Dried Loaded Resin load 3. Load Amino Acid onto Resin swell->load prepare_aa 2. Prepare Amino Acid (H-Thr(Bzl)-OBzl·HCl + DIPEA in DMF) prepare_aa->load couple 4. Agitate & Couple (2-4 hours) load->couple cap 5. Cap Resin (DCM/MeOH/DIPEA) couple->cap wash 6. Wash Resin (DCM, DMF) cap->wash dry 7. Dry Resin (Vacuum) wash->dry dry->end_node

Caption: Workflow for loading H-Thr(Bzl)-OBzl·HCl onto 2-CTC resin.

Subsequent Elongation and Deprotection

Once the first amino acid is loaded, the peptide chain is elongated using standard Fmoc-SPPS cycles.

Fmoc Deprotection and Coupling
  • Fmoc Removal: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the subsequent amino acid.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine.

  • Coupling: For the subsequent amino acid couplings, use a standard coupling reagent like HBTU or HATU. Due to the steric hindrance of the Thr(Bzl) residue, a double coupling may be necessary for the second amino acid.

Cleavage and Final Deprotection

Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Cleavage Cocktail: A standard cleavage cocktail for peptides containing Thr(Bzl) is TFA/TIS/Water (95:2.5:2.5). The TIS acts as a scavenger to prevent side reactions from the benzyl carbocations.

  • Cleavage Procedure: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Diagram: Standard Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle deprotection Fmoc Deprotection (20% Piperidine) washing1 Washing (DMF) deprotection->washing1 1 coupling Coupling (Fmoc-AA, HBTU) washing1->coupling 2 washing2 Washing (DMF) coupling->washing2 3 washing2->deprotection 4 (Repeat for next cycle)

Caption: A standard cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Low Loading Efficiency Incomplete neutralization of HCl salt; Insufficient activation time; Steric hindrance.Ensure complete dissolution and neutralization with DIPEA; Extend coupling time to 4-6 hours; Consider using a more reactive resin like 2-CTC.
Deletion of the Second Amino Acid Incomplete Fmoc deprotection of the first coupled amino acid; Steric hindrance from Thr(Bzl) preventing efficient coupling.Extend Fmoc deprotection time; Perform a double coupling for the second amino acid with fresh reagents.
Racemization Use of certain coupling reagents, especially carbodiimides without additives.Use coupling reagents known for low racemization, such as HATU or COMU.
Incomplete Side-Chain Deprotection Insufficient cleavage/deprotection time; Ineffective scavenger.Extend the cleavage time to 4 hours; Ensure the use of TIS as a scavenger.

Conclusion

The successful incorporation of H-Thr(Bzl)-OBzl·HCl into complex peptide sequences is achievable with careful planning and execution. By understanding the steric challenges posed by this building block and optimizing the loading, coupling, and deprotection steps, researchers can achieve high yields of their target peptides. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists working in peptide synthesis.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

  • Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280. [Link]

Application Notes and Protocols: Final Cleavage of H-Thr(Bzl)-OBzl·HCl from Merrifield Resin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Final Step in Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and protein chemistry, relies on the stepwise assembly of amino acids on an insoluble polymer support.[1][2] The Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, is a classic solid support, particularly in the Boc/Bzl protection strategy.[3][4] The final, critical step in this process is the cleavage of the synthesized molecule from the resin, which liberates the product into solution.[5][6] This document provides a detailed protocol and scientific rationale for the final cleavage of a single protected amino acid, H-Thr(Bzl)-OBzl·HCl, from the Merrifield resin. While many protocols focus on cleaving entire peptides, the fundamental principles of acid-catalyzed cleavage remain the same.

The Boc/Bzl strategy utilizes the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based (Bzl) groups for side-chain and C-terminal protection.[7][8] The final cleavage from the Merrifield resin is typically achieved using a strong acid, which concurrently removes the benzyl protecting groups.[9] The choice of cleavage reagent and the inclusion of "scavengers" are paramount to prevent side reactions and ensure a high yield of the desired product.[10]

The Chemistry of Cleavage: An SN1 Mechanism

The linkage of the C-terminal amino acid to the Merrifield resin is a benzyl ester bond. The cleavage of this bond, along with the removal of the benzyl ether protecting group on the threonine side chain and the benzyl ester protecting the C-terminus, proceeds via an SN1-type mechanism upon treatment with a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][10]

The highly acidic environment protonates the ester and ether oxygens, making them good leaving groups. The subsequent departure of the resin and the protecting groups generates stable benzyl carbocations. These carbocations are highly reactive electrophiles and can lead to unwanted side reactions, such as alkylation of the free amino acid.[10] To mitigate this, scavengers, which are nucleophilic compounds, are added to the cleavage cocktail to trap these reactive carbocations.[10]

Visualizing the Cleavage Workflow

The following diagram illustrates the key stages of the final cleavage process, from the resin-bound protected amino acid to the purified product.

Cleavage_Workflow Resin H-Thr(Bzl)-OBzl on Merrifield Resin Cleavage Acid Cleavage (HF or TFMSA) + Scavengers Resin->Cleavage Reaction Filtration Filtration to Remove Resin Cleavage->Filtration Separation Precipitation Precipitation in Cold Ether Filtration->Precipitation Isolation Washing Washing with Cold Ether Precipitation->Washing Removal of Impurities Purification Purification (e.g., RP-HPLC) Washing->Purification High Purity FinalProduct Purified H-Thr(Bzl)-OBzl·HCl Purification->FinalProduct Characterization

Caption: Workflow for the cleavage and purification of H-Thr(Bzl)-OBzl·HCl.

Detailed Cleavage Protocols

Two common and effective protocols for cleavage from Merrifield resin are presented below: the standard Hydrogen Fluoride (HF) method and the Trifluoromethanesulfonic Acid (TFMSA) method. The choice between them often depends on the availability of a dedicated HF cleavage apparatus, as HF is highly corrosive and requires specialized equipment.[7][11]

Critical Parameters for Cleavage
ParameterHF CleavageTFMSA CleavageRationale
Cleavage Reagent Anhydrous Hydrogen Fluoride (HF)Trifluoromethanesulfonic Acid (TFMSA)Strong acids required to cleave the benzyl ester linkage to the Merrifield resin and remove benzyl protecting groups.[3][10]
Scavengers Anisole, p-cresol, or thioanisoleThioanisole, ethanedithiol (EDT)To trap reactive benzyl carbocations generated during cleavage and prevent side reactions.[10]
Temperature 0 to 5 °C0 to 5 °C, then room temperatureLow temperatures are used to control the reaction rate and minimize side reactions.[12]
Reaction Time 30 to 60 minutes90 to 120 minutesSufficient time to ensure complete cleavage and deprotection.[12]
Safety Requires specialized HF-resistant apparatus (Teflon/Kel-F). Extreme caution is necessary due to high toxicity and corrosiveness.[7][13]Does not require a special apparatus but is still a strong, corrosive acid requiring careful handling in a fume hood.[12][14]
Protocol 1: Hydrogen Fluoride (HF) Cleavage

WARNING: Anhydrous HF is extremely hazardous and can cause severe burns and systemic toxicity.[13][15][16] This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus constructed from HF-resistant materials (e.g., Teflon, Kel-F).[7][17] Always have calcium gluconate gel readily available as a first aid antidote for HF burns.[13][17][18]

Materials:

  • H-Thr(Bzl)-OBzl-Merrifield Resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether or methyl t-butyl ether

  • HF cleavage apparatus

  • Dry ice/acetone bath

Procedure:

  • Preparation: Place the dried H-Thr(Bzl)-OBzl-Merrifield resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

  • Adding Scavengers: Add the scavenger, such as anisole (approximately 1.0 mL per gram of resin), to the reaction vessel.

  • Cooling: Securely cap the reaction vessel and cool it in a dry ice/acetone bath for at least 5 minutes.

  • HF Distillation: Carefully distill anhydrous HF (approximately 10 mL per 0.2 mmol of resin) into the cooled reaction vessel.[12] The temperature should be maintained between -5 °C and 0 °C during HF collection.

  • Cleavage Reaction: Once the HF is collected, remove the dry ice/acetone bath and place the reaction vessel in an ice bath to maintain the temperature between 0 °C and 5 °C. Stir the mixture for 30 to 60 minutes.[12]

  • HF Removal: After the reaction is complete, carefully evaporate the HF under a stream of dry nitrogen or under vacuum.[12] This must be done with extreme caution to prevent bumping and contamination of the apparatus.

  • Resin Filtration and Washing: Once the HF is removed, filter the resin using a sintered glass funnel. Wash the resin with a small amount of TFA to recover any remaining product.[12]

  • Product Precipitation: Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether or methyl t-butyl ether with vigorous stirring.[12] The product should precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated product by filtration or centrifugation. Wash the crude product several times with cold ether to remove residual scavengers and other organic impurities.[12]

  • Drying: Dry the final product, H-Thr(Bzl)-OBzl·HCl, under vacuum.

Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

TFMSA is a strong acid alternative to HF that does not require a specialized apparatus, making it more accessible.[12][14] However, it is still highly corrosive and should be handled with care in a chemical fume hood.

Materials:

  • H-Thr(Bzl)-OBzl-Merrifield Resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., thioanisole and ethanedithiol)

  • Cold diethyl ether or methyl t-butyl ether

  • Round-bottom flask

  • Ice bath

Procedure:

  • Preparation: Place the dried H-Thr(Bzl)-OBzl-Merrifield resin (e.g., 100 mg) in a round-bottom flask equipped with a stir bar.

  • Adding Scavengers: Add thioanisole (e.g., 200 µL) and ethanedithiol (e.g., 100 µL) to the flask.[12]

  • Cooling and TFA Addition: Cool the flask in an ice bath and add cold TFA (e.g., 2 mL). Stir for 5-10 minutes to swell the resin.

  • TFMSA Addition: Slowly add TFMSA (e.g., 200 µL) dropwise to the stirring mixture.[12] The addition should be slow to dissipate the heat generated.

  • Cleavage Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 90 to 120 minutes.[12]

  • Resin Filtration and Washing: Filter the resin through a fine sintered glass funnel and wash it with a small amount of fresh TFA.[12]

  • Product Precipitation: Combine the filtrates and add the solution to 8-10 volumes of cold diethyl ether to precipitate the product.[12] If precipitation is slow, the mixture can be stored at 4 °C overnight.

  • Isolation and Washing: Collect the precipitate by filtration and wash it thoroughly with cold ether to remove scavengers.[12]

  • Drying: Dry the crude H-Thr(Bzl)-OBzl·HCl under vacuum.

Post-Cleavage Work-Up and Purification

The crude product obtained after cleavage and precipitation will contain the desired H-Thr(Bzl)-OBzl·HCl, as well as impurities from side reactions and residual scavengers.[19] Therefore, purification is a crucial step to obtain a high-purity final product.

  • Precipitation and Washing: The initial precipitation in cold ether is a preliminary purification step that removes many of the organic-soluble impurities.[20] Thorough washing of the precipitate is essential.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the standard method for purifying peptides and amino acid derivatives.[19][21] A C18 column is typically used with a gradient of increasing acetonitrile in water, both containing 0.1% TFA as an ion-pairing agent.[21] Fractions containing the pure product are collected, pooled, and lyophilized.

  • TFA Salt Exchange: The purified product will be a TFA salt. If the hydrochloride salt is desired, a salt exchange can be performed. This can be achieved by dissolving the product in a dilute HCl solution and then lyophilizing, or by using an ion-exchange resin.[21]

Analysis and Characterization

After purification, the identity and purity of the final product, H-Thr(Bzl)-OBzl·HCl, should be confirmed using appropriate analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the product.[22][23]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the final product.[23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the identity of the compound.[22][23]

Troubleshooting

ProblemPossible CauseSolution
Low Cleavage Yield Incomplete reaction.Extend the reaction time or increase the temperature slightly (with caution). Ensure the resin is adequately swollen in the cleavage cocktail.
Steric hindrance at the cleavage site.A stronger acid or longer reaction time may be necessary.
Presence of Side Products Insufficient or inappropriate scavengers.Increase the amount of scavenger or use a cocktail of scavengers (e.g., thioanisole and EDT).[10]
Alkylation by benzyl carbocations.Ensure efficient trapping of carbocations with appropriate scavengers.
Product is an Oil, Not a Solid Presence of residual scavengers or other impurities.Ensure thorough washing with cold ether. Repeat the precipitation step.
The product itself may be oily.Proceed with purification (e.g., RP-HPLC) of the crude oil.

Safety Precautions

  • Strong Acids: Both HF and TFMSA are extremely corrosive and toxic. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., neoprene or butyl rubber over nitrile gloves).[15][17][18]

  • Hydrogen Fluoride (HF): Due to its extreme hazards, working with HF requires specialized training and a dedicated apparatus.[13][16][17] Never work alone when using HF.[13] Ensure an HF-specific spill kit and calcium gluconate gel are readily accessible.[13][17][18]

  • Waste Disposal: All waste containing HF or TFMSA must be neutralized and disposed of according to institutional and local regulations for hazardous waste.

Conclusion

The final cleavage of H-Thr(Bzl)-OBzl·HCl from Merrifield resin is a critical procedure that demands careful attention to detail, particularly concerning the choice of cleavage reagents, the use of scavengers, and stringent safety protocols. Both the HF and TFMSA methods are effective, with the latter being more accessible due to less stringent equipment requirements. Proper post-cleavage work-up and purification are essential to obtain a high-purity product suitable for further research and development. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely perform this crucial step in solid-phase synthesis.

References

  • Hartley, A., & Batalha, C. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 2103, 41-57.
  • Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. (2020). Methods in Molecular Biology.
  • Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (pp. 51-64). Humana Press.
  • Popa, E., et al. (2011). Microwave-assisted TFA cleavage of peptides from Merrifield resin. Amino Acids, 40(3), 859-866.
  • Technical Support Information Bulletin 1042 - Hydroxymethyl Resin. (n.d.). Aapptec Peptides.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014).
  • Technical Support Information Bulletin 1048 - Merrifield Resin. (n.d.). Aapptec Peptides.
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014).
  • Technical Support Information Bulletin 1048 - Merrifield Resin. (n.d.). Aapptec Peptides.
  • Methods and protocols of modern solid phase peptide synthesis. (2004). Molecular Biotechnology, 26(2), 171-186.
  • Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. (2011). Journal of Visualized Experiments, (57).
  • Microwave-assisted TFA cleavage of peptides from Merrifield resin. (2011).
  • HYDROFLUORIC ACID (HF). (n.d.). UW Environmental Health & Safety.
  • Automated Peptide Synthesis: The Merrifield Solid-Phase Method. (n.d.). Fiveable.
  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (1994). Methods in Enzymology, 241, 14-29.
  • Working Safely with Hydrofluoric Acid. (n.d.). Safety & Risk Services.
  • Hydrofluoric Acid (HF). (n.d.). Division of Research Safety.
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Application Notes & Protocols: Strategic Incorporation of H-Thr(Bzl)-OBzl HCl in Therapeutic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry and pharmaceutical development.

Abstract: This document provides a comprehensive technical guide on the application of O-Benzyl-L-threonine benzyl ester hydrochloride (H-Thr(Bzl)-OBzl HCl) and its direct precursor, Boc-L-Thr(Bzl)-OH, in drug development research, with a primary focus on solid-phase peptide synthesis (SPPS). We will delve into the strategic considerations for utilizing benzyl protecting groups for the threonine side chain within the Boc/Bzl synthesis framework, offering detailed experimental protocols, comparative data, and workflow visualizations to empower researchers in the synthesis of complex therapeutic peptides.

Introduction: The Critical Role of Threonine Protection in Peptide Synthesis

Threonine, with its secondary hydroxyl group on the side chain, is a functionally significant amino acid in many therapeutic peptides. However, this hydroxyl group presents a synthetic challenge. If left unprotected during peptide synthesis, it can undergo undesirable side reactions, most notably O-acylation during the activation of the subsequent amino acid's carboxyl group. This leads to the formation of branched peptide impurities that are difficult to separate from the target sequence, ultimately reducing the overall yield and purity.

To circumvent this, the threonine side chain must be temporarily masked with a protecting group. The choice of this protecting group is a cornerstone of the overall synthesis strategy. The classic Boc/Bzl (tert-Butoxycarbonyl/Benzyl) strategy employs benzyl-based protecting groups for "permanent" side-chain protection, which are stable throughout the synthesis and removed only during the final cleavage step.

This compound: A Building Block for Peptide Synthesis

O-Benzyl-L-threonine benzyl ester hydrochloride, or this compound, is a derivative of threonine where both the side-chain hydroxyl group and the C-terminal carboxylic acid are protected as benzyl ethers and benzyl esters, respectively.[1][2] This specific compound is primarily used as an intermediate in the synthesis of other key building blocks or in solution-phase peptide synthesis.

In the more common and automatable Solid-Phase Peptide Synthesis (SPPS), the key reagent derived from this protection strategy is Boc-L-Thr(Bzl)-OH . Here, the α-amino group is protected by the acid-labile Boc group, while the side chain is protected by the more robust benzyl ether. This is the derivative that is actively incorporated into the growing peptide chain on a solid support.

Chemical Properties of Key Threonine Derivatives:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Role
This compound C₂₀H₂₄ClNO₃377.86Intermediate for synthesis, Solution-phase synthesis[1]
Boc-L-Thr(Bzl)-OH C₁₆H₂₃NO₅309.36Core building block for Boc/Bzl SPPS[3]
H-Thr-OBzl HCl C₁₁H₁₆ClNO₃245.70C-terminus protected threonine for solution-phase synthesis[4][5][6]

Strategic Rationale: The Boc/Bzl vs. Fmoc/tBu Synthesis Paradigm

The decision to use Boc-Thr(Bzl)-OH is intrinsically linked to the choice of the overall SPPS strategy. Modern peptide synthesis is dominated by two primary methodologies: Boc/Bzl and Fmoc/tBu.

  • Boc/Bzl Strategy: Utilizes the moderately acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection.[7][8]

  • Fmoc/tBu Strategy: Employs the base-labile Fmoc group for Nα-protection and the highly acid-labile tert-butyl (tBu) group for side-chain protection.[9]

The Boc/Bzl approach is considered "quasi-orthogonal" because both protecting groups are removed by acid, but at different concentrations.[7] The Boc group is cleaved at each step with a moderate acid like trifluoroacetic acid (TFA), while the benzyl groups require a very strong acid, such as hydrogen fluoride (HF), for final cleavage.[7][10]

Comparative Overview of Threonine Protection Strategies:

FeatureBoc/Bzl Strategy (using Boc-Thr(Bzl)-OH)Fmoc/tBu Strategy (using Fmoc-Thr(tBu)-OH)
Nα-Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Side-Chain Protection Bzl (Benzyl)[3]tBu (tert-butyl)[11]
Nα-Deprotection Moderate Acid (e.g., 25-50% TFA in DCM)[8][9]Base (e.g., 20% Piperidine in DMF)[9]
Final Cleavage/Deprotection Strong Acid (e.g., HF, TFMSA)[9][10]Strong Acid (e.g., TFA cocktail)[9]
Orthogonality Quasi-orthogonal (relies on differential acid lability)[7]Fully orthogonal (acid vs. base lability)[9]
Key Advantage Robust, cost-effective for many sequences.Milder cleavage conditions, suitable for sensitive peptides.
Key Disadvantage Harsh final cleavage can damage sensitive residues.Potential for piperidine-related side reactions (e.g., aspartimide formation).

Experimental Protocols: Incorporation of Boc-Thr(Bzl)-OH in SPPS

This section details the step-by-step methodology for incorporating a Boc-Thr(Bzl)-OH residue into a peptide chain using manual or automated Boc/Bzl SPPS on a Merrifield resin.

Workflow of a Single Coupling Cycle in Boc-SPPS

Resin Peptide-Resin (N-terminus Boc-protected) Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (5-10% DIPEA in DCM/DMF) Deprotection->Neutralization Forms TFA salt Coupling Coupling (Add activated AA to resin) Neutralization->Coupling Frees N-terminal amine Activation Amino Acid Activation (Boc-Thr(Bzl)-OH + DCC/HOBt) Activation->Coupling Wash Wash (DCM and DMF) Coupling->Wash Next_Cycle Peptide-Resin (n+1) (Ready for next cycle) Wash->Next_Cycle

Caption: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol 1: Standard Coupling of Boc-Thr(Bzl)-OH

Objective: To couple Boc-Thr(Bzl)-OH to the N-terminal amine of a growing peptide chain on a solid support.

Materials:

  • Peptide-resin (with free N-terminal amine)

  • Boc-L-Thr(Bzl)-OH (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide has been removed (using TFA in DCM) and the resulting TFA salt has been neutralized (using DIPEA in DCM/DMF) to yield a free primary amine.

  • Amino Acid Activation (Pre-activation):

    • In a separate, clean, dry glass vial, dissolve Boc-L-Thr(Bzl)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add this solution to a solution of DCC (3 eq.) in DCM.

    • Allow the activation to proceed for 15-30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU), a byproduct, will form.[12]

    • Causality: HOBt is added to suppress racemization and to form a more reactive HOBt-ester intermediate, improving coupling efficiency. DCC is the carbodiimide that facilitates the dehydration reaction to form the activated species.

  • Coupling Reaction:

    • Filter the DCU precipitate from the activated amino acid solution.

    • Add the filtrate containing the activated Boc-Thr(Bzl)-OH to the reaction vessel containing the swelled, neutralized peptide-resin.[12]

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates successful and complete coupling. If the test is positive (beads turn blue/purple), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin to remove excess reagents and byproducts. A typical wash cycle is:

    • DMF (3 times)

    • DCM (3 times)

    • DMF (3 times)

  • Next Cycle: The peptide-resin is now ready for the next deprotection-coupling cycle.

Final Cleavage and Benzyl Group Deprotection

The final and most critical step in the Boc/Bzl strategy is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the benzyl ether from the threonine residue. This requires a very strong acid.

The Chemistry of HF Cleavage

Start Protected Peptide-Resin (e.g., Boc-AA...Thr(Bzl)...-Merrifield) HF_Step HF Cleavage (Anhydrous HF, 0°C, ~1 hour) + Scavengers (e.g., Anisole) Start->HF_Step Intermediates Reactive Cations Generated (e.g., Benzyl cations) HF_Step->Intermediates Side Reactions Possible Result Crude Peptide (fully deprotected) + Cleaved Resin HF_Step->Result Scavenging Cations Trapped by Scavengers Intermediates->Scavenging Prevention Purification Purification (RP-HPLC) Result->Purification Final Pure Therapeutic Peptide Purification->Final

Caption: Final Cleavage and Deprotection Workflow in Boc/Bzl Strategy.

Protocol 2: HF Cleavage

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and can cause severe burns that may not be immediately painful. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood using a dedicated HF cleavage apparatus. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is mandatory. An HF antidote gel (calcium gluconate) must be readily available.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., Anisole, p-cresol)

  • Anhydrous diethyl ether (cold)

  • HF cleavage apparatus

Procedure:

  • Preparation: Place the dried peptide-resin (e.g., 100-500 mg) into the reaction vessel of the HF apparatus. Add a magnetic stir bar.

  • Adding Scavengers: Add the scavenger, typically anisole (1.0 mL per gram of resin).

    • Trustworthiness: Scavengers are critical. During cleavage, the benzyl protecting groups are released as reactive benzyl cations. These cations can re-attach to electron-rich amino acid side chains like Tryptophan or Methionine, causing irreversible damage to the peptide. Scavengers are aromatic compounds that are more reactive towards these cations, effectively "trapping" them and preventing side reactions.[9]

  • HF Distillation: Cool the reaction vessel to -10°C. Carefully distill the required amount of anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1 hour. The exact time and temperature may need to be optimized depending on the peptide sequence (e.g., Arg(Tos) residues may require longer cleavage times).

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.

  • Peptide Precipitation:

    • Wash the remaining residue of resin and crude peptide with cold, anhydrous diethyl ether to remove the scavengers and their byproducts.

    • The crude peptide will precipitate as a solid.

  • Extraction and Lyophilization:

    • Extract the peptide from the resin using an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Filter to remove the resin beads.

    • Lyophilize (freeze-dry) the aqueous solution to obtain the crude peptide as a fluffy powder.

  • Purification: Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Conclusion and Future Perspectives

The use of this compound and its derivative Boc-Thr(Bzl)-OH remains a robust and valuable strategy in the synthesis of therapeutic peptides, particularly for sequences that are well-suited to the Boc/Bzl methodology. While the Fmoc/tBu strategy is often favored for its milder cleavage conditions, the Boc/Bzl approach offers advantages in terms of cost and the prevention of certain side reactions like aspartimide formation. A thorough understanding of the chemistry behind the selection of protecting groups, coupling activation, and final cleavage is paramount for any researcher aiming to produce high-purity, biologically active peptides for drug development.

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Analytical methods for monitoring H-Thr(bzl)-obzl hcl coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Analytical Methods for Monitoring H-Thr(Bzl)-OBzl HCl Coupling Reactions

Introduction: The Critical Role of Monitoring in Peptide Synthesis

In the precise world of peptide synthesis, the formation of each peptide bond is a critical step that dictates the success of the entire process.[1] Protecting groups are essential shields that prevent unwanted side reactions, and the benzyl (Bzl) and benzyl ester (OBzl) groups are mainstays, particularly in solution-phase synthesis and the Boc/Bzl solid-phase strategy.[1][2] this compound is a key building block where the threonine side-chain hydroxyl is protected by a benzyl ether and the C-terminus carboxylic acid is protected as a benzyl ester.[3][4] The hydrochloride salt improves the compound's stability and handling.[4]

The coupling of this amino acid derivative to a growing peptide chain must be efficient and complete to avoid the formation of deletion sequences and other impurities that are often difficult to remove.[5] Therefore, robust and reliable analytical methods for real-time or near-real-time reaction monitoring are not just a matter of quality control; they are fundamental to process optimization, yield maximization, and the ultimate success of the synthesis.

This guide provides a detailed exploration of the primary analytical techniques used to monitor the progress of coupling reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower effective decision-making in the laboratory.

The Coupling Reaction: A Mechanistic Overview

The fundamental reaction involves the formation of a new amide (peptide) bond. This is achieved by activating the C-terminal carboxylic acid of an N-protected amino acid (or peptide) and reacting it with the free primary amine of this compound.

General Reaction Scheme: N-Protected-AA-COOH + H-Thr(Bzl)-OBzl·HCl --(Coupling Reagent, Base)--> N-Protected-AA-Thr(Bzl)-OBzl

This process requires a coupling reagent to facilitate the formation of a highly reactive intermediate from the carboxylic acid.[6] Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[7][8][9][10] A tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also required to neutralize the hydrochloride salt and activate the coupling reagent.[6]

The analytical challenge is to differentiate between the starting materials and the product in the complex reaction mixture, tracking the consumption of the limiting reagent and the appearance of the desired coupled peptide.

Core Analytical Methodologies

Four primary techniques are indispensable for monitoring these reactions: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Thin-Layer Chromatography (TLC): The Rapid Qualitative Check

TLC is a fast, inexpensive, and invaluable technique for qualitatively assessing reaction progress.[11] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[12][13] The polarity of the molecules dictates their mobility; less polar compounds travel further up the plate.

Causality Behind the Method: The product, N-Protected-AA-Thr(Bzl)-OBzl, is significantly larger and generally less polar than the starting this compound. The N-protected amino acid will have its own distinct polarity. TLC effectively separates these three key components, allowing for a visual assessment of the reaction's progress.

Protocol 1: TLC Monitoring

  • Plate Preparation: Use a pencil to gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the co-spot (starting materials), the reaction mixture, and each starting material individually.

  • Spotting:

    • Co-spot (C): Apply a small spot of the N-protected amino acid solution and, on top of it, a spot of the this compound solution.

    • Reaction (R): Using a capillary tube, take a small aliquot from the reaction mixture and spot it in its designated lane.

    • Standards (S1, S2): Spot the individual starting materials in their lanes.

  • Development: Place the spotted plate in a TLC chamber containing an appropriate mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes, or 5-10% Methanol in Dichloromethane). Ensure the solvent level is below the baseline.[14] Cover the chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • UV Light: Visualize the plate under short-wave (254 nm) UV light. The benzyl protecting groups and many N-protecting groups (like Fmoc or Cbz) are UV-active and will appear as dark spots. Circle these spots with a pencil.

    • Ninhydrin Stain: Dip the plate in a ninhydrin solution and gently heat it with a heat gun until colored spots appear.[12][15] Free primary amines (like the unreacted this compound) will produce a characteristic purple or yellow spot.[15]

Data Interpretation:

  • Successful Reaction: The spot corresponding to the starting amine (this compound) in the reaction lane will diminish or disappear over time, and a new spot (the product) will appear. The product spot will have a different Rf value than either starting material and should be ninhydrin-negative (as the amine has been coupled) but UV-active.

  • Incomplete Reaction: A persistent, strong ninhydrin-positive spot in the reaction lane indicates unreacted amine.

High-Performance Liquid Chromatography (HPLC): The Quantitative Gold Standard

HPLC is the definitive method for monitoring peptide coupling reactions, providing high-resolution separation and quantitative data.[5] Reverse-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is most common.

Causality Behind the Method: The formation of the peptide bond and the addition of the N-protected amino acid significantly increases the hydrophobicity of the resulting molecule compared to the more polar this compound starting material. This causes the product to be retained longer on a C18 column, resulting in a clear separation of peaks.[5]

Protocol 2: RP-HPLC Monitoring

  • Sample Preparation: Quench a small aliquot (5-10 µL) of the reaction mixture in 0.5-1.0 mL of the HPLC mobile phase (e.g., 50% Acetonitrile/Water with 0.1% TFA). This stops the reaction and prepares the sample for injection.

  • Instrumentation Setup:

    • Column: C18, 3.5 or 5 µm particle size (e.g., 4.6 x 150 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Detector: UV detector set to 220 nm (for the peptide bond) and 254/265 nm (for aromatic protecting groups).

  • Analysis: Inject the prepared sample. Run a gradient elution method to separate the components. A typical gradient is shown in the table below. Also, inject standards of the starting materials to determine their retention times.

Table 1: Example HPLC Gradient for Reaction Monitoring

Time (min) % Mobile Phase A % Mobile Phase B
0 95 5
25 5 95
30 5 95
31 95 5

| 35 | 95 | 5 |

Data Interpretation:

  • Monitor the chromatograms over time. The peak corresponding to the limiting starting material will decrease in area, while a new, typically later-eluting peak corresponding to the product will increase.[5]

  • Reaction completion is generally defined as the point where the area of the limiting starting material peak is <1-5% of the total peak area.

  • The presence of other peaks may indicate side products or impurities.[5]

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Reaction Reaction Mixture Aliquot Take Aliquot (5-10 µL) Reaction->Aliquot Quench Quench in Mobile Phase Aliquot->Quench Inject Inject onto C18 Column Quench->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection (220 & 254 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Peak Areas: - Starting Materials ↓ - Product ↑ Chromatogram->Analyze

Caption: Workflow for HPLC monitoring of coupling reactions.

Mass Spectrometry (MS): Unambiguous Product Confirmation

MS provides an exact measurement of the molecular weight of the components in a reaction mixture, offering definitive confirmation of product formation.[16] It is most powerfully used in conjunction with HPLC (LC-MS).

Causality Behind the Method: The formation of the new peptide bond results in a predictable increase in mass. By calculating the expected exact mass of the product, MS can confirm its presence and help identify the nature of any impurity peaks seen in the HPLC chromatogram.[17]

Protocol 3: LC-MS Analysis

  • Method: Follow the sample preparation and HPLC protocol as described above (Protocol 2). The eluent from the HPLC column is directed into the mass spectrometer source (typically Electrospray Ionization, ESI).

  • MS Setup:

    • Ionization Mode: Positive Ion Mode is standard for peptides.

    • Scan Range: Set a mass range that encompasses the molecular weights of both starting materials and the expected product.

  • Data Analysis:

    • Calculate the exact molecular weights of the starting materials and the expected product. Remember to account for the mass of the proton ([M+H]⁺) that is added during positive mode ESI.

    • Correlate the peaks in the HPLC chromatogram with their corresponding mass spectra.

    • The product peak should show a mass spectrum with a major ion corresponding to the calculated [M+H]⁺ of the coupled peptide.

Table 2: Example Mass Calculations for a Coupling Reaction

Compound Example Formula Exact Mass Expected Ion [M+H]⁺
H-Thr(Bzl)-OBzl·HCl C₁₈H₂₂ClNO₃ 335.83 300.15 (Free Base)
Boc-Ala-OH C₈H₁₅NO₄ 189.10 190.11

| Product: Boc-Ala-Thr(Bzl)-OBzl | C₂₆H₃₄N₂O₆ | 470.24 | 471.25 |

dot

MS_Workflow Start HPLC Eluent ESI Electrospray Ionization (ESI) Generates [M+H]⁺ ions Start->ESI MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Confirm Confirm Product Mass Identify Byproducts Spectrum->Confirm

Sources

Troubleshooting & Optimization

Technical Support Center: O-Acylation Side Reaction with H-Thr(Bzl)-OBzl*HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge in peptide synthesis: the prevention of O-acylation side reactions when using H-Thr(Bzl)-OBzl*HCl. Our goal is to provide you with not only solutions but also a deep understanding of the underlying chemistry to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is O-acylation in the context of using H-Thr(Bzl)-OBzl*HCl?

A1: O-acylation is an undesired side reaction where the incoming activated amino acid acylates the side-chain hydroxyl group of the threonine residue instead of the intended N-terminal amine.[1][2] This results in the formation of an ester linkage at the side chain, leading to a branched peptide impurity that can be difficult to separate from the target peptide. While the benzyl (Bzl) protecting group on the threonine side chain is designed to prevent this, O-acylation can still occur under certain coupling conditions.

Q2: What are the primary causes of O-acylation with threonine derivatives?

A2: The primary causes of O-acylation include:

  • Highly reactive acylating agents: Over-activation of the incoming amino acid's carboxyl group can lead to a less selective reaction.

  • Steric hindrance: The bulky nature of the threonine side chain and its protecting group can sometimes hinder the approach of the activated amino acid to the N-terminal amine, making the side-chain hydroxyl group a more accessible target.

  • Reaction conditions: Factors such as the choice of coupling reagent, base, solvent, and temperature can significantly influence the rate of O-acylation versus N-acylation.

Q3: How can I detect if O-acylation has occurred in my synthesis?

A3: The most common methods for detecting O-acylation are:

  • Mass Spectrometry (MS): You will observe a mass increase in your final peptide corresponding to the mass of the extra acyl group.[1]

  • High-Performance Liquid Chromatography (HPLC): A new peak, often close to the main product peak, will be present in the chromatogram.[1] Purification can be challenging due to the similar properties of the desired peptide and the O-acylated impurity.

Troubleshooting Guide: A Symptom-Based Approach

This guide will help you diagnose and resolve O-acylation issues based on your experimental observations.

Symptom Potential Cause Recommended Solution
Significant O-acylated impurity observed by MS and HPLC. Over-activation of the carboxylic acid. 1. Switch to a less reactive coupling reagent. If you are using a highly reactive uronium/aminium salt like HATU, consider switching to a phosphonium salt like PyBOP or a carbodiimide like DIC in combination with an additive. 2. Reduce the amount of coupling reagent. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the coupling reagent.
Low coupling efficiency and presence of O-acylated product. Steric hindrance and/or suboptimal reaction conditions. 1. Increase the coupling time. Allow the reaction to proceed for a longer duration (e.g., 4-6 hours or even overnight) to favor the sterically hindered N-acylation.[3] 2. Consider double coupling. After the initial coupling, repeat the step with fresh reagents to drive the reaction to completion.[3][4] 3. Optimize the solvent. Switch to a more polar solvent like N-methylpyrrolidone (NMP) to potentially improve reaction kinetics.
O-acylation is more prevalent with certain amino acids. The nature of the incoming amino acid can influence reactivity. Use additives that can suppress O-acylation. Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can form active esters that are less prone to side reactions compared to the initial activated species.[5][6]
Dehydration (-18 Da) is also observed alongside O-acylation. The base used may be too strong or used in excess. Switch to a weaker base. If using a strong, sterically hindered base like Diisopropylethylamine (DIPEA), consider switching to a less hindered or weaker base like N-Methylmorpholine (NMM).[3][5] This can reduce the likelihood of base-catalyzed side reactions.

Reaction Mechanisms: N-acylation vs. O-acylation

Understanding the competing reaction pathways is crucial for effective troubleshooting.

cluster_0 Desired N-Acylation cluster_1 Undesired O-Acylation Activated Amino Acid_N R-COOH + Coupling Reagent -> R-CO-X (Activated) H-Thr(Bzl)-OBzl_N H-Thr(Bzl)-OBzl Activated Amino Acid_N->H-Thr(Bzl)-OBzl_N N-terminal amine attacks Peptide Bond Peptide Bond Formation H-Thr(Bzl)-OBzl_N->Peptide Bond Activated Amino Acid_O R-COOH + Coupling Reagent -> R-CO-X (Activated) H-Thr(Bzl)-OBzl_O H-Thr(Bzl)-OBzl Activated Amino Acid_O->H-Thr(Bzl)-OBzl_O Side-chain hydroxyl attacks Ester Bond O-acylated Side Product H-Thr(Bzl)-OBzl_O->Ester Bond

Caption: Competing N-acylation and O-acylation pathways.

Experimental Protocols for Minimizing O-Acylation

Here are two recommended protocols for coupling an incoming amino acid to H-Thr(Bzl)-OBzl*HCl.

Protocol 1: DIC/HOBt Mediated Coupling

This method is a classic and cost-effective approach that minimizes over-activation.

  • Resin Swelling and Deprotection: Swell your resin-bound peptide in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Perform the N-terminal Boc deprotection using standard conditions (e.g., Trifluoroacetic acid (TFA) in DCM).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base solution, such as 10% Diisopropylethylamine (DIPEA) in DMF. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve the incoming N-Boc-protected amino acid (2-3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (2-3 equivalents) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (2-3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of free amines. If the test is positive, consider a second coupling.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: PyBOP/NMM Mediated Coupling

This protocol uses a phosphonium-based reagent and a weaker base, which can be beneficial for sterically hindered couplings.

  • Resin Preparation: Follow steps 1 and 2 from Protocol 1 for resin swelling, deprotection, and neutralization.

  • Activation and Coupling:

    • In a separate vessel, dissolve the incoming N-Boc-protected amino acid (2-3 equivalents), PyBOP (2-3 equivalents), and HOBt (2-3 equivalents, optional but recommended) in DMF.

    • Add N-Methylmorpholine (NMM) (4-6 equivalents) to the solution and mix for 1-2 minutes.

    • Immediately add the activation solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Troubleshooting Workflow

G start O-acylation Detected reagent_check Review Coupling Reagent start->reagent_check base_check Review Base start->base_check conditions_check Review Reaction Conditions start->conditions_check solution1 Switch to DIC/HOBt or PyBOP reagent_check->solution1 If using highly reactive reagent solution2 Switch to NMM from DIPEA base_check->solution2 If using strong base (e.g., DIPEA) solution3 Increase coupling time or perform double coupling conditions_check->solution3 If coupling is incomplete end Problem Resolved solution1->end solution2->end solution3->end

Caption: A decision tree for troubleshooting O-acylation.

References

  • Módis, L., & Fodor, K. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development. [Link]

  • CSBio (2023). A Practical Guide to Solid Phase Peptide Synthesis. [Link]

  • Rehman, S. U., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology.
  • Aapptec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

Sources

Technical Support Center: Minimizing Racemization of Threonine Residues During Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the racemization of threonine residues during the critical activation step of peptide synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your work.

Part 1: Understanding the Problem - Threonine Racemization

Q1: What is racemization in the context of peptide synthesis, and why is threonine a concern?

A1: Racemization is the conversion of a stereochemically pure chiral amino acid, such as the naturally occurring L-threonine, into a mixture of both its L- and D-enantiomers.[1] This loss of stereochemical integrity at the alpha-carbon is a significant side reaction during peptide synthesis.[2][3] The incorporation of the incorrect D-amino acid can profoundly alter the peptide's three-dimensional structure, thereby affecting its biological activity and therapeutic potential.[1]

While any chiral amino acid can racemize, certain residues are more susceptible. Threonine, along with serine, cysteine, and histidine, is particularly prone to this side reaction.[4][5][6] The slower coupling rates of threonine derivatives compared to other amino acids, such as serine, can allow more time for epimerization to occur.[7]

Q2: What is the primary mechanism of threonine racemization during the activation step?

A2: The predominant mechanism for racemization during the activation of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][8][9][10][11] This process is base-catalyzed and proceeds as follows:

  • Activation: The carboxyl group of the N-protected threonine is activated by a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea ester in the case of carbodiimides.[8]

  • Cyclization: The activated carboxyl group undergoes an intramolecular attack by the backbone carbonyl oxygen, leading to the formation of the planar oxazolone ring.[1][8]

  • Enolization: The proton on the alpha-carbon (the chiral center) of the oxazolone is now highly acidic and can be readily abstracted by a base present in the reaction mixture.[1] This creates an achiral enolate intermediate.[1]

  • Reprotonation: The incoming amine nucleophile can then attack the oxazolone from either face of the planar ring system, leading to the formation of both the desired L-peptide and the undesired D-diastereomeric peptide.[1][8]

A less common pathway, direct enolization, involves the direct abstraction of the alpha-proton from the activated amino acid by a strong base, which also leads to a loss of stereochemistry.[1]


}

Figure 1. Mechanism of racemization via oxazolone formation.

Part 2: Troubleshooting & Mitigation Strategies

This section provides a systematic approach to minimizing threonine racemization by carefully selecting coupling reagents, additives, bases, and reaction conditions.

Q3: Which coupling reagents are recommended to minimize threonine racemization?

A3: The choice of coupling reagent is paramount. While highly reactive reagents can speed up peptide bond formation, they can also increase the rate of oxazolone formation and subsequent racemization.[8]

  • Onium Salts (Uronium/Aminium and Phosphonium):

    • HBTU/TBTU: These are efficient coupling reagents that generally result in low levels of racemization, especially when used with an additive like HOBt.[12]

    • HATU: This reagent, an aminium salt derived from HOAt, often reacts faster and with less epimerization than HBTU.[8][12]

    • COMU: A newer generation uronium salt incorporating OxymaPure, COMU offers high coupling efficiency with reduced racemization and is considered safer than HOBt/HOAt-based reagents.[13][14]

    • DEPBT: This phosphonium-type reagent has shown remarkable performance in reducing racemization, even when a strong base is necessary.[15]

  • Carbodiimides:

    • DIC/HOBt: The combination of diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) is a classic and effective method for suppressing racemization.[12][13] The HOBt traps the activated amino acid as a less reactive OBt ester, which then couples with minimal racemization.[12]

    • EDC/HOBt: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is a water-soluble carbodiimide that, when used with additives, also effectively reduces racemization.[13]

Q4: How do additives help in suppressing racemization?

A4: Additives are crucial for minimizing racemization, particularly when using carbodiimide-based coupling reagents.[9][13] They function by converting the highly reactive activated intermediate into a more stable active ester, which is less prone to cyclizing into an oxazolone.

  • HOBt (1-Hydroxybenzotriazole): The most common additive, HOBt effectively reduces racemization by forming OBt esters.[4][12]

  • HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is more acidic than HOBt and can be more effective at suppressing racemization and accelerating coupling.[4][9]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt and HOAt, OxymaPure has demonstrated superior performance in suppressing racemization in both solid- and solution-phase synthesis.[14][15][16]

  • 6-Cl-HOBt: This chlorinated derivative of HOBt is another effective additive for racemization suppression.[4]

Q5: What is the role of the base and solvent in threonine racemization?

A5: The choice of base and solvent can significantly influence the extent of racemization.

  • Base: Since oxazolone formation and enolization are base-catalyzed, the strength and steric hindrance of the base are critical.[9]

    • Weaker, Sterically Hindered Bases: N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are generally preferred over stronger, less hindered bases like triethylamine (TEA).[17]

    • Collidine (2,4,6-Trimethylpyridine): This highly hindered base has been shown to minimize racemization.[9][18]

    • Base Concentration: Use the minimum amount of base necessary for the reaction to proceed. In some cases, base-free conditions are possible with certain coupling reagent combinations.[17]

  • Solvent: The polarity of the solvent can affect the stability of the enolate intermediate.

    • Less Polar Aprotic Solvents: While DMF is a common solvent for peptide synthesis, less polar solvents like chloroform have been reported to suppress epimerization.[17]

Q6: How do reaction temperature and time affect racemization?

A6: Both temperature and time are critical parameters to control.

  • Temperature: Higher temperatures accelerate both the desired coupling reaction and the undesired racemization side reaction.[17] Performing the coupling at a lower temperature, such as 0°C, generally favors the desired pathway and minimizes epimerization.[17][19] For microwave-assisted synthesis, reducing the temperature can significantly limit racemization.[18]

  • Reaction Time: Prolonged exposure of the activated amino acid to the reaction conditions, especially in the presence of base, increases the risk of racemization.[17] The reaction time should be optimized to ensure complete coupling while minimizing the window for epimerization to occur.

Data Summary: Impact of Coupling Systems on Epimerization

The following table summarizes the relative effectiveness of different coupling systems in minimizing epimerization for sensitive amino acids. Note that specific percentages can vary greatly depending on the peptide sequence and exact conditions.

Coupling ReagentAdditiveBaseRelative EpimerizationReference
HBTU-DIEAHigh[8]
HATU-DIEAModerate[8]
PyBop-DIEAModerate[8]
DCC--High[8]
DICHOBt-Low[13][19]
COMU(Internal Oxyma)DIEA (1 equiv)Very Low[14]
DEPBT-DIEAVery Low[15]

Part 3: Experimental Protocols & Advanced Strategies

Protocol 1: Low-Racemization Coupling of Fmoc-Thr(tBu)-OH using DIC/HOBt

This protocol is a standard, reliable method for incorporating threonine with minimal epimerization during solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-L-Thr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Peptide-resin with free N-terminal amine

Procedure:

  • Amino Acid Solution Preparation: In a clean reaction vessel, dissolve 3.0 equivalents of Fmoc-L-Thr(tBu)-OH and 3.0 equivalents of HOBt in a minimal amount of DMF.

  • Activation: Add 2.7 equivalents of DIC to the amino acid solution. Allow the pre-activation to proceed for 5-10 minutes at room temperature. Note: Avoid prolonged pre-activation times to minimize side reactions.[20]

  • Resin Swelling: Swell the peptide-resin (1.0 equivalent) in DMF for 30 minutes prior to coupling.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin.

  • Base Addition: Add 5.4 equivalents of DIPEA to the reaction vessel.

  • Incubation: Agitate the reaction mixture at 0°C for at least 2 hours, or until a negative ninhydrin test indicates complete coupling.[19] For difficult couplings, the reaction time can be extended up to 20 hours.[19]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.


}

Figure 2. Workflow for low-racemization threonine coupling.

Q7: Are there any other advanced strategies to consider for particularly difficult sequences?

A7: Yes, for sequences that are especially prone to aggregation or racemization, several advanced strategies can be employed:

  • Use of Pseudoprolines: Dipeptides of serine or threonine can be converted into pseudoprolines (oxazolidines). These structures disrupt aggregation during synthesis and are converted back to the native serine or threonine residue during the final TFA cleavage.[4]

  • Backbone Protection: The use of backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen can prevent hydrogen bonding, thereby reducing aggregation.[4]

  • Copper(II) Chloride Additive: The addition of CuCl₂ has been reported to be effective in suppressing racemization, particularly when coupling unusual or challenging amino acids like 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine, especially when it is the first amino acid being linked to the resin.[4][12][19]

Q8: How can I analyze my final peptide product for racemization?

A8: Detecting and quantifying the level of racemization is crucial for quality control. Several analytical techniques can be employed:

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method to separate and quantify D- and L-enantiomers after peptide hydrolysis.[21]

  • Capillary Electrophoresis (CE): CE with a chiral selector can be used to separate all possible optical isomers of a peptide in a single run, allowing for the determination of racemization rates at each synthesis cycle.[22]

  • Mass Spectrometry (MS): Tandem MS techniques, sometimes combined with ion mobility spectrometry, can be used to identify and localize epimerized residues within a peptide sequence.[23][24]

  • Enzymatic Digestion: Using enzymes that are specific for L-amino acids can help identify the presence of D-isomers.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. PubMed, 2007. [Link]

  • Epimerisation in Peptide Synthesis. MDPI, 2023. [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed, 2001. [Link]

  • Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC - NIH, 2011. [Link]

  • Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography. PubMed, 2004. [Link]

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH, 2023. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications, 2017. [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications, 2022. [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 2024. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed, 2023. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH, 2023. [Link]

  • Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. ACS Publications, 2013. [Link]

  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate, 2025. [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]

  • Solid-Phase Peptide Synthesis: An Introduction. Springer Nature Experiments. [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed, 2008. [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC - PubMed Central, 2015. [Link]

Sources

Technical Support Center: Optimizing Coupling of H-Thr(Bzl)-OBzl·HCl with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the coupling of H-Thr(Bzl)-OBzl·HCl, particularly when the coupling partner is a sterically hindered amino acid. The inherent steric bulk around the α-carbon of many amino acids, compounded by the structural rigidity of threonine derivatives, can significantly impede the formation of the target peptide bond, leading to low yields and the formation of undesirable byproducts.

This resource provides a structured approach to troubleshooting these difficult couplings. We will delve into the underlying chemical principles, offer pragmatic, field-tested solutions, and provide detailed experimental protocols to guide you toward a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is coupling H-Thr(Bzl)-OBzl·HCl with a sterically hindered amino acid so challenging?

A1: The primary challenge is steric hindrance. The benzyl protecting groups on the threonine derivative, combined with bulky side chains on the incoming amino acid (e.g., Val, Ile, or α,α-disubstituted amino acids), create a crowded reaction environment. This physically obstructs the approach of the nucleophilic amine to the activated carboxyl group, slowing down the reaction kinetics significantly.[1] This can lead to incomplete reactions and lower yields.[1]

Q2: What are the most common side reactions I should be aware of?

A2: The most prevalent side reactions include:

  • Epimerization: Racemization at the α-carbon of the activated amino acid can occur, especially during slow, base-mediated coupling reactions.[1][2][3][4] Prolonged exposure to basic conditions increases the risk of the α-proton being abstracted.[1][3]

  • O-acylation: Unwanted acylation of the hydroxyl group on the threonine side chain can occur if it is not properly protected.[5]

  • Incomplete Coupling: Due to the steric bulk, standard coupling protocols may not be sufficient to drive the reaction to completion, resulting in deletion sequences in the final peptide.[1]

  • Guanidinylation: Uronium-based coupling reagents can react with the unprotected N-terminus of the peptide chain, leading to irreversible chain termination.[6]

Q3: My initial coupling attempt resulted in a very low yield. What is the first parameter I should investigate?

A3: The first and most critical parameter to evaluate is your choice of coupling reagent. Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[7] You will likely need to switch to a more potent in-situ activating reagent.[7]

Troubleshooting and Optimization Guide

This section provides a systematic approach to overcoming poor coupling efficiency. The core of the strategy revolves around enhancing the reactivity of the system while minimizing side reactions.

Problem 1: Low Coupling Yield

Symptoms:

  • Low yield of the desired peptide.

  • Presence of unreacted starting materials in the crude product analysis (HPLC, MS).

Root Causes & Solutions:

  • Insufficiently Potent Coupling Reagent: As mentioned, standard carbodiimides often fail in these scenarios.[7]

    • Solution: Upgrade to a more powerful in-situ activating reagent. Aminium/uronium salts like HATU, HBTU, or HCTU, and phosphonium salts such as PyBOP or PyAOP, are significantly more effective as they form highly reactive esters capable of overcoming the steric barrier.[7][8] For exceptionally hindered couplings, COMU has shown high reactivity, sometimes superior to HATU.[8][9][10][11][12][13]

  • Suboptimal Reaction Conditions: Steric hindrance slows down the reaction rate.

    • Solution 1: Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to overnight.[7] Gentle heating can also be beneficial, but must be applied cautiously to minimize the risk of racemization.[7] Microwave-assisted peptide synthesis is a highly effective technique for driving difficult couplings to completion rapidly.[7]

    • Solution 2: Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and a base for several minutes before adding the amine component can improve yields.[14] This is the generally recommended approach.[14]

  • Poor Solvation: Inadequate solvation of the growing peptide chain can lead to aggregation, further impeding the reaction.[6][7]

    • Solution: The choice of solvent is critical for solvating the peptide-resin complex.[7][15][16] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[7][17] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.[7]

Problem 2: Presence of Diastereomeric Impurities

Symptoms:

  • Observation of a second peak with the same mass as the desired product during HPLC analysis, indicating the presence of a diastereomer.

Root Causes & Solutions:

  • Epimerization: The abstraction of the α-proton of the activated amino acid by a base leads to racemization.[1][3] This is more pronounced in slow coupling reactions.[1]

    • Solution 1: Choice of Base: Use a weaker, non-nucleophilic base. N,N-diisopropylethylamine (DIPEA) is a common choice, but for reactions highly prone to racemization, N-methylmorpholine (NMM) or sym-collidine may be better alternatives.[11][18]

    • Solution 2: Additive-Based Reagents: Coupling reagents that incorporate additives like 1-Hydroxy-7-azabenzotriazole (HOAt), such as HATU, are highly effective at suppressing racemization due to the anchimeric assistance from the pyridine nitrogen.[8][9] OxymaPure-based reagents like COMU also show reduced epimerization compared to older benzotriazole-based reagents.[9][10]

Problem 3: Observation of Unwanted Side-Products

Symptoms:

  • Mass spectrometry analysis reveals peaks corresponding to side-products like O-acylated peptide or guanidinylated peptide.

Root Causes & Solutions:

  • O-Acylation of Threonine Side Chain: The hydroxyl group on the threonine side chain can be acylated if left unprotected.[5]

    • Solution: While H-Thr(Bzl)-OBzl·HCl has a benzyl-protected side chain, ensure that the protection is stable throughout your synthesis conditions. For Fmoc-based strategies, using a tert-butyl (tBu) protecting group for the threonine side chain is highly recommended.[1][19]

  • Guanidinylation of the N-terminus: This occurs when uronium-based coupling reagents react directly with the free amine of the peptide.[6]

    • Solution: Pre-activate the carboxylic acid, coupling reagent, and base in a separate vessel before adding this mixture to the deprotected peptide-resin.[6][7] This ensures the highly reactive species is consumed by the intended reaction.

Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is designed for a standard solid-phase peptide synthesis (SPPS) scenario where a sterically hindered amino acid is being coupled to a resin-bound peptide terminating in H-Thr(Bzl)-OBzl.

  • Deprotection: Following the standard deprotection of the N-terminal protecting group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Pre-activation: In a separate vessel, dissolve the sterically hindered N-protected amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[7] Allow this pre-activation to proceed for 1-5 minutes.[7]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 45-60 minutes.[7] For very hindered couplings, this time may be extended.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min).

  • Optional Double Coupling: To ensure maximum yield, repeat steps 2 through 5 with a fresh solution of activated amino acid.[7]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an advanced strategy for cases where even potent uronium/phosphonium reagents are insufficient.

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent, such as TFFH, and a suitable base.[7]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Monitoring: Monitor the reaction for completeness, as reaction times can be significantly longer.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Coupling ReagentActive Ester TypeReactivityKey Considerations
DCC/DICO-acylisoureaLow-ModerateOften insufficient for hindered couplings; can cause racemization.[7][20]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient for highly hindered residues.[7]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[7]
HATUOAt esterVery HighHighly efficient for sterically hindered amino acids; suppresses racemization.[8][9]
COMUOxyma esterVery HighReactivity is comparable or sometimes superior to HATU; offers a better safety profile as it is non-explosive.[8][9][10][11][12][13]

Visual Diagrams

Troubleshooting_Workflow start Low Coupling Yield reagent Insufficiently Potent Coupling Reagent? start->reagent Check conditions Suboptimal Reaction Conditions? reagent->conditions No upgrade_reagent Upgrade to HATU, HCTU, or COMU reagent->upgrade_reagent Yes solvation Poor Solvation? conditions->solvation No increase_time Increase Reaction Time /Temperature conditions->increase_time Yes change_solvent Switch to NMP or Solvent Mixture solvation->change_solvent Yes

Caption: Troubleshooting workflow for low coupling yield.

Side_Reaction_Mitigation epimerization Epimerization Detected weaker_base Use Weaker Base (NMM) or Additive Reagent (HATU) epimerization->weaker_base guanidinylation Guanidinylation Detected preactivate Pre-activate Carboxylic Acid before adding to resin guanidinylation->preactivate

Caption: Mitigation strategies for common side reactions.

References

Sources

H-Thr(bzl)-obzl hcl solubility issues in DMF and DCM

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center. As researchers and drug development professionals, we understand that seemingly routine steps like compound dissolution can become significant hurdles in complex synthetic workflows, particularly in peptide synthesis. A frequent query that reaches our application support team involves solubility challenges with the protected amino acid derivative, H-Thr(Bzl)-OBzl·HCl .

This guide is designed to provide you with not just solutions, but a foundational understanding of the physicochemical principles governing these issues. My goal is to equip you with the expertise to troubleshoot effectively, ensuring the integrity and success of your experiments. We will explore the distinct solubility behaviors of this compound in two common peptide synthesis solvents, N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), and provide field-proven protocols to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries we receive regarding H-Thr(Bzl)-OBzl·HCl.

Q1: Why is my H-Thr(Bzl)-OBzl·HCl completely insoluble in Dichloromethane (DCM)?

A1: This is an expected outcome due to a fundamental principle: "like dissolves like." H-Thr(Bzl)-OBzl·HCl is a hydrochloride salt .[1][2] The presence of the protonated amine (NH3+) and the chloride counter-ion (Cl-) makes the molecule ionic and highly polar. Dichloromethane (DCM), on the other hand, is a non-polar aprotic solvent.[3] There is a significant polarity mismatch. The energy required to break the ionic lattice of the salt is not compensated by favorable interactions with the non-polar DCM molecules, leading to insolubility.[4]

Q2: I'm observing cloudiness or a persistent suspension when trying to dissolve H-Thr(Bzl)-OBzl·HCl in DMF. Isn't DMF a polar solvent designed for this?

A2: This is a more nuanced issue. While DMF is a polar aprotic solvent and generally excellent for dissolving protected amino acids, two factors are at play with H-Thr(Bzl)-OBzl·HCl:

  • Steric Hindrance and Hydrophobicity: The molecule possesses two bulky, non-polar benzyl groups (on the side-chain ether and the carboxylate ester).[5][6] These large hydrophobic moieties can hinder efficient solvation of the polar hydrochloride portion of the molecule, even in DMF, leading to slow dissolution rates or incomplete solubility at higher concentrations.

  • Solvent Quality: DMF is hygroscopic and can degrade over time to release small amounts of dimethylamine.[3] The presence of water can negatively impact the solubility of highly organic compounds. While less common, impurities in the solvent can also act as nucleation points for precipitation.

Q3: What is the most reliable first step to resolve solubility issues in both DMF and DCM?

A3: The most direct and chemically sound approach is to convert the hydrochloride salt to its free amine form in situ . This is achieved by adding one equivalent of a non-nucleophilic tertiary base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA). This neutralization reaction removes the ionic charge, making the molecule significantly less polar and readily soluble in organic solvents like DCM and enhancing its solubility in DMF. This is standard practice before a coupling reaction.

Q4: Can I use heat or sonication to force the dissolution?

A4: While these physical methods can be used, they should be approached with caution.

  • Sonication: Gentle sonication in a water bath can help break up aggregates and accelerate dissolution.[7] It is generally a safe method for short periods.

  • Heating: Gentle warming (e.g., to 30-40°C) can increase solubility. However, prolonged heating or higher temperatures can risk degrading the protected amino acid or promoting unwanted side reactions. This should be considered a secondary option after chemical methods (like neutralization) have been attempted.

Q5: Are there alternative solvents or solvent systems I should consider?

A5: Yes. If you continue to face issues, especially in the context of a larger peptide sequence prone to aggregation, consider the following:

  • N-Methyl-2-pyrrolidone (NMP): NMP is more polar than DMF and is an excellent solvent for peptide synthesis, often showing superior solvating properties for difficult sequences.[3]

  • Solvent Mixtures: Using a mixture of solvents can be highly effective. For instance, a small amount of Dimethyl Sulfoxide (DMSO) added to DMF can significantly enhance the solubility of polar, aggregated compounds.[8][9] For some applications, greener alternatives like Tetrahydrofuran (THF) or Acetonitrile (ACN) have also been shown to be effective, particularly with PEG-based resins.[10][11][12]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow and detailed protocols to systematically address solubility issues.

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering solubility problems with H-Thr(Bzl)-OBzl·HCl.

G cluster_0 Initial Observation cluster_1 Solvent-Specific Diagnosis cluster_2 Primary Solution: Chemical Intervention cluster_3 Secondary & Tertiary Actions cluster_4 Outcome start Incomplete Dissolution of H-Thr(Bzl)-OBzl·HCl solvent_check In which solvent? start->solvent_check dcm_path In DCM: Polarity mismatch due to HCl salt. solvent_check->dcm_path  DCM dmf_path In DMF: Likely steric/hydrophobic hindrance. Check solvent quality. solvent_check->dmf_path  DMF neutralize Primary Action: Add 1.0 eq. of DIEA or TEA to form the free amine. dcm_path->neutralize dmf_path->neutralize physical_methods If still cloudy: 1. Gentle Sonication 2. Gentle Warming (<40°C) neutralize->physical_methods end_goal Clear Solution Ready for Coupling neutralize->end_goal 95% of cases resolve here solvent_system For persistent issues: Consider alternative solvent (NMP) or co-solvent (e.g., +DMSO). physical_methods->solvent_system physical_methods->end_goal solvent_system->end_goal

Caption: Troubleshooting Decision Tree for H-Thr(Bzl)-OBzl·HCl Solubility.

Protocol 1: In-Situ Neutralization of H-Thr(Bzl)-OBzl·HCl

This is the standard and most effective protocol for preparing the amino acid derivative for a coupling reaction.

Objective: To convert the hydrochloride salt to its free amine form, thereby increasing its solubility in organic solvents.

Materials:

  • H-Thr(Bzl)-OBzl·HCl

  • Anhydrous DMF or DCM

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Magnetic stirrer and stir bar

  • Appropriate glassware (e.g., round-bottom flask)

Procedure:

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the required mass of H-Thr(Bzl)-OBzl·HCl.

  • Solvent Addition: Add the calculated volume of anhydrous solvent (DMF or DCM) to achieve the desired final concentration for your reaction. Begin stirring. You will likely observe a suspension or slurry.

  • Base Addition: Carefully add exactly 1.0 molar equivalent of DIEA or TEA dropwise to the stirring suspension.

    • Expert Insight: Using a precise equivalent is crucial. An excess of base can interfere with the subsequent coupling reaction, particularly by reacting with activation reagents or causing racemization. A deficit will result in incomplete neutralization and persistent solubility issues.

  • Dissolution: Continue stirring at room temperature. The suspension should clarify into a completely transparent solution within 5-15 minutes as the free amine is formed.

  • Immediate Use: The resulting solution contains the activated, soluble free amine and should be used immediately in your peptide coupling step.

G A 1. Weigh H-Thr(Bzl)-OBzl·HCl B 2. Add Anhydrous Solvent (DCM or DMF) A->B C 3. Add 1.0 eq. DIEA (Stirring) B->C D 4. Observe Clear Solution (5-15 min) C->D E 5. Proceed Immediately to Coupling Reaction D->E

Caption: Workflow for In-Situ Neutralization Protocol.

Data Summary: Solvent Properties & Recommendations

The table below summarizes the properties of the solvents discussed and provides a quick reference for their use with H-Thr(Bzl)-OBzl·HCl.

SolventPolarity IndexDielectric ConstantSuitability for H-Thr(Bzl)-OBzl·HCl (Salt Form)Suitability for H-Thr(Bzl)-OBzl (Free Amine)Key Consideration
DCM 3.19.1Poor Excellent Requires neutralization for dissolution.
DMF 6.436.7Moderate to Good Excellent Neutralization is still recommended for speed and completeness.
NMP 6.532.2Good Excellent A strong alternative to DMF for difficult sequences.
THF 4.07.5Poor Good A greener alternative, often requires neutralization.[11]
DMSO 7.246.7Very Good Excellent Excellent solvating power, but can be difficult to remove. Often used as a co-solvent.

References

  • Almarsson, Ö., & DeArmond, P. D. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing.
  • Albericio, F., et al. (2015). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-8.
  • National Center for Biotechnology Information. (2015).
  • Su, X. (2015). Better Solvents for Peptide Synthesis. ChemistryViews.
  • Bachem. (2022). On the way to greener SPPS: Replacing DMF. Bachem.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec.
  • Wegner, K., & Barnes, D. (2023). All's swell: Greener replacements for hazardous solvents in peptide synthesis. AstraZeneca.
  • BenchChem. (2025). H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background. BenchChem.
  • Sigma-Aldrich. (n.d.). H-Thr-Obzl.HCl. Sigma-Aldrich.
  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.
  • Dynamic Biosensors. (n.d.). What should I consider when working with peptides?. Dynamic Biosensors.
  • Chem-Impex. (n.d.). O-Benzyl-L-threonine benzyl ester hydrochloride. Chem-Impex.
  • Aapptec. (n.d.). H-Thr(Bzl)-OBzl HCl. Aapptec.
  • LibreTexts. (2022). Backgrounds of Amino Acids. Chemistry LibreTexts.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues with Synthetic Peptides. BenchChem.

Sources

Impact of reaction temperature on H-Thr(bzl)-obzl hcl coupling success

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: H-Thr(Bzl)-OBzl·HCl Coupling Reactions

A Senior Application Scientist's Guide to Mastering Temperature Effects

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling H-Thr(Bzl)-OBzl·HCl. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and optimize your syntheses. Temperature is one of the most critical, yet double-edged, parameters in peptide coupling. This guide will help you wield it with precision.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the role of temperature in H-Thr(Bzl)-OBzl·HCl coupling reactions.

Q1: What is the primary role of H-Thr(Bzl)-OBzl·HCl in peptide synthesis?

H-Thr(Bzl)-OBzl·HCl is a protected form of the amino acid L-Threonine, where both the side-chain hydroxyl group and the C-terminal carboxylic acid are protected by benzyl (Bzl) groups. The N-terminus is available as a hydrochloride salt.[1][2] This dual protection makes it a key building block for incorporating threonine into a peptide chain, primarily in solution-phase or Boc/Bzl solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at its functional groups.[2][3]

Q2: Why is reaction temperature so critical for the success of this coupling?

Reaction temperature directly influences the kinetics of both the desired peptide bond formation and undesired side reactions.[4] An optimal temperature will accelerate the coupling to completion efficiently, while a suboptimal temperature can lead to either an incomplete reaction (if too low) or an increase in impurities (if too high).[5] For threonine derivatives, key concerns are racemization and potential side-chain reactions, which are often temperature-dependent.[2]

Q3: Is a higher temperature always better for improving coupling efficiency?

Not necessarily. While increasing the temperature can speed up the reaction and help overcome issues like peptide aggregation in difficult sequences[6][7], it can also significantly accelerate side reactions. These include racemization at the α-carbon and the formation of byproducts like N-acylurea when using carbodiimide reagents.[8][9] The ideal temperature is a balance between reaction speed and product purity.[4]

Q4: What are the most common temperature-related side reactions when coupling H-Thr(Bzl)-OBzl·HCl?

The most prevalent temperature-dependent side reactions are:

  • Racemization: The loss of stereochemical integrity (epimerization) at the threonine α-carbon, which is often accelerated by heat and the presence of base.[10][11] This leads to diastereomeric impurities that are difficult to purify.

  • N-acylurea Formation: With carbodiimide reagents (like DCC or DIC), the highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unable to couple. This side reaction is temperature-dependent.[8]

  • Reagent Decomposition: Some coupling reagents and activated amino acid intermediates have limited stability at elevated temperatures, leading to lower coupling efficiency.[12]

Q5: Should I run my coupling reaction at room temperature, 0°C, or heated?

The choice depends on several factors, including the coupling reagents used, the specific peptide sequence, and the scale of the reaction.

  • Cooled (0°C): This is highly recommended when using carbodiimide reagents like DIC or DCC to minimize racemization and N-acylurea formation.[8][13]

  • Room Temperature (~25°C): A common starting point for many standard couplings, especially with onium salt reagents (HBTU, HATU), offering a good balance of reaction speed and purity.

  • Elevated Temperature (40-75°C): Generally reserved for "difficult" couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation.[6][14] While this can improve yields, it requires careful monitoring for side reactions.[11]

Troubleshooting Guide: Temperature-Related Coupling Issues

This guide provides a structured approach to diagnosing and solving specific problems encountered during the coupling of H-Thr(Bzl)-OBzl·HCl.

Issue 1: Low Coupling Yield or Incomplete Reaction

  • Symptom: Kaiser test remains positive after the standard reaction time, or analysis (TLC/HPLC/MS) shows significant unreacted starting material.

  • Potential Cause & Solution Pathway:

    • Is the reaction temperature too low?

      • Causality: Low temperatures slow down the reaction kinetics. For sterically hindered sequences or if aggregation is occurring, the activation energy barrier may not be sufficiently overcome at 0°C or room temperature.[6][15]

      • Solution:

        • First, allow the reaction to proceed for a longer duration at the current temperature.

        • If the reaction is still stalled, consider incrementally increasing the temperature. If at 0°C, allow it to warm to room temperature. If at room temperature, consider gentle heating to 40-50°C.[6] Monitor purity closely.

        • For sequences known to aggregate, performing the entire synthesis at an elevated temperature (e.g., 75°C) can dramatically improve results, though this may not be the highest available temperature that gives the best outcome.[7]

Issue 2: Presence of Diastereomeric Impurities

  • Symptom: HPLC analysis shows a closely eluting peak next to the main product peak. Mass spectrometry confirms the impurity has the same mass as the desired product.

  • Potential Cause & Solution Pathway:

    • Is the reaction temperature too high?

      • Causality: Racemization is the most likely cause. The α-proton of the activated amino acid becomes more acidic and susceptible to abstraction by a base. This process is significantly accelerated at higher temperatures.[9][11] Threonine is susceptible to this side reaction.

      • Solution:

        • Immediately reduce the reaction temperature. For carbodiimide-mediated couplings, performing the reaction at 0°C is a standard practice to suppress racemization.[8]

        • If using an onium salt (e.g., HATU, HBTU) at elevated temperatures, consider lowering the temperature for the specific threonine coupling step. For sensitive amino acids, a temperature of 50°C is often a better compromise than 75-80°C.[16]

        • Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the reaction mixture.[17]

        • Consider using a weaker, more sterically hindered base like 2,4,6-collidine instead of DIPEA (N,N-Diisopropylethylamine), especially at higher temperatures.[16]

Issue 3: Presence of an Unexpected Side Product (e.g., +198 Da for DIC)

  • Symptom: Mass spectrometry reveals a side product with a mass corresponding to the peptide plus the mass of the dehydrated carbodiimide coupling reagent.

  • Potential Cause & Solution Pathway:

    • Is the temperature promoting N-acylurea formation?

      • Causality: This is a classic side reaction of carbodiimides. The O-acylisourea active intermediate undergoes an intramolecular O-to-N acyl shift to form an unreactive N-acylurea. This rearrangement is temperature-dependent.[8]

      • Solution:

        • Perform the coupling at a lower temperature, ideally 0°C, to slow down the rate of the rearrangement reaction.[8]

        • Ensure an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is used. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and helps suppress racemization.[4][8]

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common temperature-related issues.

TroubleshootingWorkflow cluster_symptoms Symptoms cluster_solutions Corrective Actions start Problem Observed low_yield Low Yield Incomplete Reaction start->low_yield impurity Diastereomeric Impurity (Racemization) start->impurity side_product N-Acylurea Formation start->side_product increase_temp Increase Temperature Extend Time low_yield->increase_temp Cause: Slow Kinetics decrease_temp Decrease Temperature (e.g., to 0°C) impurity->decrease_temp Cause: High Temp. weaker_base Use Weaker Base (e.g., Collidine) impurity->weaker_base Cause: Strong Base side_product->decrease_temp Cause: High Temp. use_additive Ensure Additive Use (HOBt/Oxyma) side_product->use_additive Cause: Unstable Intermediate CouplingWorkflow start Start: Deprotected Peptide temp_control Establish Reaction Temperature (0°C, 25°C, or Elevated) start->temp_control prep_aa Prepare Activation Mixture (H-Thr(Bzl)-OBzl·HCl + Reagents) preactivate Pre-activate (1-2 min) prep_aa->preactivate temp_control->prep_aa Parallel Step couple Add Activated AA to Peptide & Stir temp_control->couple Maintains Temp. preactivate->couple monitor Monitor Reaction (Kaiser/TLC/LC-MS) couple->monitor monitor->couple If Incomplete (Re-couple or Adjust) workup Workup / Wash monitor->workup If Complete end Proceed to Next Step workup->end

Caption: Generalized workflow for a temperature-controlled coupling step.

References

  • CS Bio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CS Bio. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • Miranda, L. P., et al. (2000). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of the American Chemical Society. Retrieved from [Link]

  • SynPeptide. (n.d.). How to Optimize Peptide Synthesis? SynPeptide Inc. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Gundersen, K. Q., et al. (2010). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Retrieved from [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Ferentzi, K., et al. (2024). Synthesis of small protein domains by automated flow chemistry. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Le-Huu, P., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Organic Process Research & Development. Retrieved from [Link]

  • Collins, J. M. (2015). Improved coupling method for peptide synthesis at elevated temperatures. Google Patents.
  • Collins, J. M. (2017). Coupling method for peptide synthesis at elevated temperatures. Google Patents.
  • Gyros Protein Technologies. (n.d.). Temperature Scanning. PurePep Chorus Applications. Retrieved from [Link]

  • Collins, J. M. (2019). Coupling method for peptide synthesis at elevated temperatures. Google Patents.
  • Gundersen, K. Q., et al. (2010). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Li, J., et al. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). H-Thr(Bzl)-OBzl HCl. Aapptec. Retrieved from [Link]

  • Forbes, D. C., et al. (2021). Activation of carboxylic acids for peptide coupling using sulfur fluoride gasses. Nature Communications. Retrieved from [Link]

  • Aapptec. (n.d.). H-Thr-OBzl HCl. Aapptec. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Organic Syntheses Procedure. Retrieved from [Link]

  • Tsvetkova, Y., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

Sources

Identifying and mitigating impurities in H-Thr(bzl)-obzl hcl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of O-Benzyl-L-threonine benzyl ester hydrochloride (H-Thr(Bzl)-OBzl HCl). This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in identifying and mitigating impurities during your experiments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Question: I am consistently obtaining a low yield of this compound after precipitation. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, from incomplete reactions to product loss during workup. Here’s a systematic approach to troubleshooting:

  • Incomplete Esterification: The esterification of threonine with benzyl alcohol is an equilibrium process. To drive the reaction to completion, ensure:

    • Anhydrous Conditions: Water can hydrolyze the activated carboxyl group and consume the esterification agent (e.g., thionyl chloride). Use anhydrous benzyl alcohol and dry glassware.

    • Sufficient Reagent: Use a molar excess of benzyl alcohol and the esterification catalyst (e.g., 1.1-1.5 equivalents of thionyl chloride).[1]

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., to 40-60°C).[1]

  • Product Loss During Precipitation: The choice of anti-solvent is crucial for efficient precipitation.

    • Solvent Polarity: Use a cold, anhydrous, non-polar solvent like diethyl ether or diisopropyl ether to effectively precipitate the polar hydrochloride salt.[1]

    • Volume of Anti-Solvent: Use a sufficiently large volume of the anti-solvent to ensure complete precipitation. A ratio of at least 10:1 (anti-solvent to reaction mixture) is a good starting point.

    • Temperature: Cooling the anti-solvent before adding the reaction mixture can significantly improve the recovery of the precipitate.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. Key side reactions to consider are discussed in the following sections.

Issue 2: Presence of an Impurity with a Similar Retention Time to the Product in RP-HPLC

Question: My RP-HPLC analysis shows a significant impurity peak that is difficult to separate from the main product peak. What could this impurity be, and how can I get rid of it?

Answer:

An impurity with similar polarity to your product is often a structurally related side-product. The most probable candidates are diastereomers of your desired compound.

  • Identification of Diastereomeric Impurities:

    • Formation Mechanism: The acidic conditions and elevated temperatures used during esterification can lead to racemization at the α-carbon of threonine, resulting in the formation of D-allothreonine derivatives.[2][3] Threonine has two chiral centers, so epimerization at the α-carbon will produce the diastereomer, H-D-allo-Thr(Bzl)-OBzl HCl.

    • Analytical Detection: Standard reversed-phase HPLC may not be able to separate diastereomers. Specialized chiral HPLC methods are often required for their separation and quantification.[4] Alternatively, derivatization with a chiral reagent followed by analysis on a standard achiral column can be employed.[5] Capillary gas chromatography on a chiral stationary phase is another powerful technique for determining the optical purity of threonine derivatives.[6]

  • Mitigation Strategies:

    • Reaction Conditions: To minimize racemization, carry out the reaction at the lowest effective temperature and for the shortest possible time. The choice of base, if used in alternative synthetic routes, can also influence the rate of racemization.[2]

    • Purification:

      • Fractional Crystallization: Diastereomers often have different solubilities, and careful fractional crystallization can be used to enrich the desired L-threonine diastereomer.

      • Preparative Chiral Chromatography: For high-purity requirements, preparative chiral HPLC is the most effective method for separating diastereomers.

Issue 3: Mass Spectrometry Reveals an Unexpected Molecular Weight

Question: My mass spectrometry data shows a peak corresponding to the desired product minus 18 Da. What is this impurity?

Answer:

A mass loss of 18 Da is a classic indicator of a dehydration reaction, also known as β-elimination.

  • Formation of Dehydroamino Acid Derivative:

    • Mechanism: The β-hydroxyl group of the threonine side chain can be eliminated under acidic or basic conditions, especially at elevated temperatures, to form a dehydroamino acid derivative.[7]

    • Contributing Factors: Strong acidic conditions and prolonged heating during the synthesis can promote this side reaction.

  • Mitigation Strategies:

    • Temperature Control: Maintain a controlled and moderate temperature throughout the reaction.

    • Choice of Reagents: If possible, use milder esterification methods that do not require strong acids or high temperatures.

    • Purification: The resulting dehydroamino acid derivative has a different polarity and can typically be separated from the desired product by standard chromatographic techniques like flash column chromatography or preparative HPLC.

Issue 4: Evidence of Over-Benzylation

Question: I am observing impurities with higher molecular weights than my product, suggesting the addition of extra benzyl groups. How is this happening and how can I prevent it?

Answer:

Over-benzylation can occur at two positions: the amino group and the already benzylated hydroxyl group.

  • N-Benzylation:

    • Mechanism: The primary amino group of threonine can be benzylated by benzyl alcohol under certain conditions, leading to the formation of an N-benzyl impurity. Reductive amination conditions, if benzaldehyde is present as an impurity in benzyl alcohol, can also lead to N-benzylation.[8]

    • Mitigation:

      • Purity of Reagents: Use high-purity benzyl alcohol that is free from benzaldehyde.

      • Reaction Stoichiometry: Avoid a large excess of benzylating agents if using alternative benzylation methods. The standard esterification with benzyl alcohol and an acid catalyst generally minimizes N-benzylation as the amino group is protonated.

  • Formation of Dibenzyl Ether: While less common for the hydroxyl group of threonine which is sterically hindered, it is a theoretical possibility under harsh conditions.

  • Purification: These higher molecular weight, less polar impurities can usually be removed by recrystallization or silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for synthesizing this compound?

A common and effective method involves the esterification of L-threonine with benzyl alcohol using thionyl chloride (SOCl₂) as a catalyst.[1] This method is advantageous as SOCl₂ also acts as a dehydrating agent, driving the reaction to completion.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., dichloromethane:methanol, 9:1) and visualize the spots with a ninhydrin stain. The starting L-threonine will be visible at the baseline, while the product will have a higher Rf value.

Q3: What are the best analytical techniques for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for determining the overall purity.[9] Chiral HPLC is necessary to determine the enantiomeric/diastereomeric purity.[4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities with different masses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation of the product and can help identify and quantify impurities if their signals are resolved.

  • Optical Rotation: To confirm the stereochemical integrity of the product.

Q4: What are the critical parameters for the purification of this compound by recrystallization?

The choice of solvent system is critical. A common approach is to dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or ethanol) and then slowly add a less polar co-solvent (e.g., ethyl acetate or diisopropyl ether) until turbidity is observed. Cooling the mixture will then induce crystallization.

Q5: Can pyroglutamate formation be a problem during the synthesis of this compound?

Pyroglutamate formation is the cyclization of an N-terminal glutamine or glutamic acid residue.[10][11] Since the starting material for this synthesis is threonine, pyroglutamate formation is not a relevant side reaction in this specific context.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of amino acid benzyl esters.[1]

Materials:

  • L-Threonine

  • Anhydrous Benzyl Alcohol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether (or Diisopropyl Ether)

  • Round-bottom flask with a magnetic stir bar

  • Drying tube (e.g., with calcium chloride)

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents).

  • Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over 30-60 minutes in a well-ventilated fume hood. The reaction is exothermic and generates HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60°C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Precipitation: Upon completion, cool the mixture to room temperature. Add the reaction mixture to a large volume of cold, anhydrous diethyl ether with vigorous stirring to precipitate the product.

  • Isolation and Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with several portions of diethyl ether to remove excess benzyl alcohol and other impurities.

  • Drying: Dry the resulting white crystalline solid, this compound, under vacuum.

Protocol 2: Chiral HPLC Analysis for Diastereomeric Purity

This protocol provides a general guideline for the analysis of diastereomeric impurities.

Materials:

  • This compound sample

  • HPLC grade solvents (e.g., hexane, isopropanol, trifluoroacetic acid)

  • Chiral HPLC column (e.g., polysaccharide-based)

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (e.g., 25°C).

    • Detection: UV at 210 nm.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks, which would indicate the presence of diastereomers.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameChemical StructureFormation PathwayMitigation Strategy
H-D-allo-Thr(Bzl)-OBzl HClDiastereomer of the productRacemization at the α-carbon under acidic/thermal conditionsLower reaction temperature, shorter reaction time, chiral purification
Dehydrothreonine derivativeProduct minus H₂Oβ-elimination of the hydroxyl group under acidic/thermal conditionsModerate reaction temperature, milder reagents
N-Benzyl-Thr(Bzl)-OBzl HClBenzyl group on the amineN-benzylation by benzyl alcohol or benzaldehyde impurityUse pure reagents, protonation of the amine under acidic conditions
L-ThreonineUnreacted starting materialIncomplete reactionEnsure anhydrous conditions, sufficient reagents, and adequate reaction time/temperature
Benzyl AlcoholExcess reagentUsed in excess during synthesisThorough washing of the precipitate with a non-polar solvent

Visualizations

Synthesis and Key Side Reactions

G cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions L-Threonine L-Threonine This compound This compound L-Threonine->this compound  Benzyl Alcohol, SOCl₂ H-D-allo-Thr(Bzl)-OBzl HCl H-D-allo-Thr(Bzl)-OBzl HCl L-Threonine->H-D-allo-Thr(Bzl)-OBzl HCl Racemization N-Benzyl-Thr(Bzl)-OBzl HCl N-Benzyl-Thr(Bzl)-OBzl HCl L-Threonine->N-Benzyl-Thr(Bzl)-OBzl HCl N-Benzylation Dehydrothreonine derivative Dehydrothreonine derivative This compound->Dehydrothreonine derivative Dehydration (-H₂O)

Caption: Synthesis pathway and major impurity formation routes.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_reaction Optimize Reaction: - Anhydrous Conditions - Reagent Stoichiometry - Time/Temperature incomplete->optimize_reaction check_workup Review Precipitation and Isolation Steps complete->check_workup loss_workup Product Loss During Workup check_workup->loss_workup optimize_workup Optimize Workup: - Cold Anti-Solvent - Sufficient Volume - Proper Washing loss_workup->optimize_workup Yes check_impurities Analyze for Side Products (HPLC/MS) loss_workup->check_impurities No end Improved Yield optimize_reaction->end optimize_workup->end high_impurities High Level of Impurities check_impurities->high_impurities mitigate_impurities Implement Impurity Mitigation Strategies high_impurities->mitigate_impurities Yes high_impurities->end No mitigate_impurities->end

Caption: A logical workflow for troubleshooting low product yield.

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of DL-Threonine Methyl Ester Hydrochloride. BenchChem.
  • BenchChem. (2025). H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background. BenchChem.
  • Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino Acids, 17(3), 293–300. [Link]

  • Kuhara, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

  • ResearchGate. (n.d.). Pyroglutamate formation mechanism. Retrieved from [Link]

  • Liu, H., et al. (2011). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. BenchChem.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

  • BenchChem. (2025). Side reactions associated with N-Methyl-L-threonine in peptide synthesis. BenchChem.
  • ResearchGate. (2025). Selective N-Benzylation of Amino Acids under Homogeneously Catalyzed Hydrogenation Conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pyroglutamate formation mechanism. Retrieved from [Link]

  • Liu, H., et al. (2011). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed. [Link]

Sources

Technical Support Center: Strategies to Improve Peptide Synthesis Yield with Benzyl-Protected Threonine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing peptide synthesis, with a specific focus on incorporating threonine residues protected with a benzyl group (Thr(Bzl)). The use of H-Thr(Bzl)-OBzl HCl and its N-α-protected derivatives like Fmoc-Thr(Bzl)-OH or Boc-Thr(Bzl)-OH is crucial in many synthetic strategies, yet it presents unique challenges that can impact overall yield and purity.[1][2] This document offers a structured, question-and-answer-based approach to troubleshoot common issues and enhance the success of your synthesis.

The core of successful Solid-Phase Peptide Synthesis (SPPS) lies in the strategic use of protecting groups to prevent unwanted side reactions on both the N-terminus of the incoming amino acid and the reactive side chains. Threonine's secondary hydroxyl group necessitates side-chain protection to prevent O-acylation during coupling.[1][3] While the tert-butyl (tBu) group is common in Fmoc-based strategies, the benzyl (Bzl) ether is a key player in Boc-based synthesis and select Fmoc applications.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where does it fit into peptide synthesis?

A1: this compound is the hydrochloride salt of L-Threonine, where both the side-chain hydroxyl group and the C-terminal carboxylic acid are protected as benzyl ethers.[1][3] This specific molecule, with a free N-terminus, is not typically used for stepwise elongation in Solid-Phase Peptide Synthesis (SPPS). Instead, for chain elongation, you would use an N-α-protected version, such as:

  • Boc-Thr(Bzl)-OH: Used in Boc/Bzl synthesis strategies.

  • Fmoc-Thr(Bzl)-OH: Used in Fmoc/tBu synthesis strategies, although Fmoc-Thr(tBu)-OH is more common.[1][2]

The choice between these derivatives dictates the overall synthetic strategy, particularly the deprotection chemistry.[2] The Boc strategy relies on differential acid lability for deprotection, while the Fmoc strategy offers a fully orthogonal scheme with base-labile N-α-protection and acid-labile side-chain protection.[2]

Q2: My overall yield is low after incorporating Thr(Bzl). What are the most common causes?

A2: Low yield following the incorporation of a Thr(Bzl) residue can stem from several factors, often related to steric hindrance and side reactions. The most common culprits are:

  • Incomplete Coupling: The bulky benzyl group on the threonine side chain, combined with the β-branched structure of threonine itself, can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.[5] This leads to a lower coupling efficiency and the formation of deletion sequences (peptides missing the threonine residue).[6]

  • Side Reactions During Deprotection/Cleavage: The final cleavage step to remove the peptide from the resin and deprotect the side chains is critical. Benzyl groups require strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for removal, which can promote various side reactions if not performed with appropriate scavengers.[2]

  • Aggregation: Hydrophobic sequences are prone to aggregation on the resin, which can physically block reactive sites and prevent complete coupling or deprotection.[7] The presence of bulky, aromatic benzyl groups can sometimes contribute to this issue.

  • Premature Side-Chain Deprotection: In a Boc/Bzl strategy, the benzyl ether is more stable to the mild acid (TFA) used for Boc removal than the Boc group itself. However, repeated TFA exposure can lead to some premature loss of the benzyl group, exposing the hydroxyl side chain to unwanted O-acylation in subsequent coupling steps.[8]

Q3: What are the primary side reactions associated with Thr(Bzl) and how can I mitigate them?

A3: The main side reactions involving Thr(Bzl) are O-acylation (if deprotected prematurely), racemization, and β-elimination.

  • O-Acylation: This is the primary reason for using a side-chain protecting group.[1][3] If the benzyl group is prematurely cleaved, the free hydroxyl group can be acylated by the incoming activated amino acid, resulting in a branched peptide impurity.

    • Mitigation: Ensure the integrity of your starting materials. In Boc synthesis, minimize the time of exposure to TFA during each deprotection step.

  • Racemization: The loss of stereochemical purity at the α-carbon can occur during the amino acid activation step.[1][3]

    • Mitigation: Use additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) during coupling.[9] These reagents suppress racemization. Also, avoid prolonged pre-activation times before adding the activated amino acid to the resin.[5]

  • β-Elimination: Under basic conditions, particularly during Fmoc deprotection with piperidine, the threonine side chain can undergo dehydration, leading to a dehydroamino acid derivative.[10]

    • Mitigation: While more common with unprotected or phosphate-protected threonine, it's good practice to keep Fmoc deprotection times to the minimum required for complete removal and avoid elevated temperatures.[10][11]

Troubleshooting Guide: Enhancing Coupling Efficiency

Low coupling efficiency is a frequent challenge when working with sterically hindered amino acids like Thr(Bzl). Below is a systematic approach to diagnose and resolve this issue.

Problem: Incomplete coupling of the amino acid following the Thr(Bzl) residue.

This is a common scenario due to the steric bulk of the newly incorporated Thr(Bzl) residue, which can hinder the subsequent coupling step.

  • A positive Kaiser test (indicating free primary amines) after the coupling step.

  • Mass spectrometry (MS) analysis of the crude peptide reveals a significant peak corresponding to a deletion sequence (M - mass of the missing residue).

  • RP-HPLC analysis shows a major impurity peak eluting close to the main product.

  • Initial Diagnosis (Kaiser Test): After the coupling step, perform a qualitative ninhydrin (Kaiser) test. A blue/purple bead color indicates the presence of unreacted primary amines and confirms incomplete coupling.

  • Immediate Corrective Action (Double Coupling):

    • If the Kaiser test is positive, drain the reaction vessel.

    • Do not proceed to the deprotection step.

    • Immediately perform a second coupling reaction using a fresh solution of the activated amino acid.[12] Agitate for the same duration as the first coupling.

    • After the second coupling, wash the resin and repeat the Kaiser test.

  • Optimization for Future Syntheses: If double coupling is consistently required, consider these proactive strategies:

    • Increase Coupling Time: Extend the standard coupling time from 1-2 hours to 2-4 hours or even overnight for particularly difficult sequences.[10]

    • Change Coupling Reagents: Switch to more potent coupling reagents. While standard reagents like HBTU are effective, for sterically hindered couplings, consider using HATU or HCTU, which are known for higher efficiency.[10]

    • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can enhance reaction kinetics by increasing the probability of molecular interactions.[12]

G start Start: Coupling of Amino Acid After Thr(Bzl) kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete Proceed to Deprotection kaiser_test->coupling_complete Negative double_couple Perform Double Coupling with Fresh Reagents kaiser_test->double_couple Positive analyze Analyze Purity & Yield Consider Proactive Strategy coupling_complete->analyze re_test Re-run Kaiser Test double_couple->re_test re_test->coupling_complete Negative capping Cap Unreacted Amines (e.g., Acetic Anhydride) re_test->capping Positive capping->analyze

Caption: Troubleshooting workflow for incomplete coupling.

Advanced Strategies & Protocols

Protocol 1: Final Cleavage and Deprotection (Boc/Bzl Strategy)

The harsh conditions required to cleave benzyl protecting groups necessitate the use of scavengers to prevent side reactions with sensitive residues.

Materials:

  • Peptide-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers: Anisole, thioanisole, or a "Reagent K" cocktail (TFA/Water/Phenol/Thioanisole/TIS).[1]

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Dry the final peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail Preparation: In a suitable apparatus (e.g., HF cleavage line), add the appropriate scavengers to the reaction vessel containing the resin.

  • Cleavage Reaction: Add the strong acid (HF or TFMSA) and stir for the recommended time (typically 1-2 hours at 0°C for HF).

  • Acid Removal: Evaporate the acid under a stream of nitrogen.

  • Peptide Precipitation: Add the resulting residue dropwise into a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.[1]

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet multiple times with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Data Summary: Coupling Reagent Comparison

For challenging couplings involving Thr(Bzl), the choice of activating agent is critical. The table below summarizes common choices.

Coupling ReagentAbbreviationStrengthsConsiderations
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHigh efficiencyCan be toxic; byproduct removal is key.
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUVery fast, highly efficient, low racemization, especially with HOAt.[10]Higher cost.
(Benzotriazol-1-yl-oxymethylene)tris(dimethylamino)phosphonium hexafluorophosphateHBTUGood balance of cost and efficiency, widely used.[1]Less potent than HATU for very hindered couplings.
DicyclohexylcarbodiimideDCCInexpensive and effective.Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove.[2]
Protocol 2: Capping Unreacted Amines to Improve Purity

If incomplete coupling cannot be resolved by double coupling, capping the unreacted N-termini prevents the formation of deletion peptides, which can be difficult to separate during purification.[6]

Materials:

  • Peptide-resin with unreacted amines

  • Acetic anhydride

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Following a positive Kaiser test after a double coupling attempt, wash the resin with DMF.

  • Prepare a capping solution (e.g., 10% acetic anhydride and 1% DIPEA in DMF).

  • Add the capping solution to the resin and agitate for 10-20 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the N-α-deprotection step for the next cycle.[10]

G couple Perform Coupling Step kaiser_test Kaiser Test couple->kaiser_test deprotect Proceed to Next Deprotection kaiser_test->deprotect Negative double_couple Double Couple kaiser_test->double_couple Positive re_test Kaiser Test double_couple->re_test re_test->deprotect Negative cap Cap with Acetic Anhydride re_test->cap Positive cap->deprotect

Caption: Decision process for implementing a capping step.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025). A Comparative Review of H-Thr-OBzl.
  • BenchChem Technical Support Team. (2025). Side reactions associated with N-Methyl-L-threonine in peptide synthesis. Benchchem.
  • Anwer, M. K., et al. (1978). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Journal of Organic Chemistry, 43, 4194.
  • Hunt, I. Peptide synthesis: Protecting groups. University of Calgary.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Cui, L., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.
  • Amino Acid Deriv
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • BenchChem Technical Support Team. (2025). common side reactions with Bzl-ile-ome hcl and how to avoid them. Benchchem.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • Perich, J. W., et al. (2025). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.
  • BenchChem Technical Support Team. (2025). common side reactions with H-Thr-Obzl.HCl and how to prevent them. Benchchem.

Sources

Technical Support Center: Troubleshooting Incomplete Deproteiction of Benzyl Groups from Threonine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of benzyl (Bn) protecting groups from threonine residues. Incomplete deprotection can significantly impact yields and purity, creating downstream bottlenecks in complex synthetic pathways. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My catalytic hydrogenolysis of a benzyl-protected threonine is sluggish or has stalled. What are the primary causes?

Answer: This is a frequent issue stemming from several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Deactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning by various functional groups and impurities.[1][2] Sulfur-containing compounds (e.g., thiols, thioethers from methionine residues) are notorious poisons.[1] Amines, both as substrates and products, can also coordinate to the palladium surface and inhibit its catalytic activity.[3]

    • Troubleshooting Strategy:

      • Purity Check: Ensure your starting material and solvents are free from sulfur-containing impurities.

      • Catalyst Choice: The quality and characteristics of the commercial Pd/C catalyst can vary significantly, impacting reaction times and yields.[4][5] It has been shown that smaller palladium particle size and homogeneous distribution on the carbon support are critical for high activity.[4]

      • Catalyst Pre-treatment: An acidic pre-treatment of the Pd/C catalyst can enhance its activity by removing impurities and improving palladium dispersion.[5][6]

  • Insufficient Hydrogen Availability: The reaction relies on the effective transfer of hydrogen to the catalyst surface.

    • Troubleshooting Strategy:

      • Hydrogen Pressure: For standard hydrogenolysis, ensure your system is properly sealed and under a positive pressure of hydrogen gas (a balloon is often sufficient for small-scale reactions).[7] For more stubborn substrates, a high-pressure reactor may be necessary.[5]

      • Catalytic Transfer Hydrogenation (CTH): CTH offers a convenient alternative to using hydrogen gas.[2][8] A variety of hydrogen donors can be employed, with ammonium formate and formic acid being common choices.[8][9][10]

  • Solvent Selection: The solvent system must solubilize the substrate while not interfering with the catalyst.

    • Troubleshooting Strategy: Protic solvents like methanol or ethanol are standard for hydrogenolysis.[7][11] Mixed solvent systems, such as THF/tert-butyl alcohol/phosphate-buffered saline, can be effective for complex substrates with varying solubility.[5]

Question 2: I'm observing side products after my deprotection reaction. What are the likely culprits and how can I mitigate them?

Answer: Side reactions during benzyl deprotection of threonine can compromise the purity of your final product. Key side reactions to consider are:

  • Saturation of the Benzene Ring: Under forcing hydrogenolysis conditions, the aromatic ring of the benzyl group can be reduced to a cyclohexyl group.[6][12]

    • Mitigation Strategy:

      • Catalyst Tuning: Palladium is generally preferred over platinum or ruthenium as it has a lower tendency to saturate aromatic rings.[6]

      • Reaction Monitoring: Careful monitoring of the reaction by TLC or LC-MS is crucial to stop the reaction upon consumption of the starting material, preventing over-reduction.

  • Racemization: The chiral integrity of the threonine residue can be compromised under harsh deprotection conditions. While less common with standard hydrogenolysis, it can be a concern with strongly acidic or basic methods.[13][14]

    • Mitigation Strategy:

      • Mild Conditions: Employ the mildest effective conditions. Catalytic transfer hydrogenation is often a gentle method.[9][10]

      • Avoid Harsh Reagents: If using acidolysis, avoid prolonged reaction times or excessively high temperatures.

  • Benzyl Group Migration: While less common for threonine's secondary alcohol, there is a possibility of benzyl group migration, especially if acidic conditions are employed.

In-Depth Troubleshooting Workflows

Workflow 1: Optimizing Catalytic Hydrogenolysis

This workflow provides a systematic approach to troubleshooting and optimizing the deprotection of benzyl-protected threonine via catalytic hydrogenolysis.

start Incomplete Deprotection catalyst Evaluate Catalyst start->catalyst conditions Assess Reaction Conditions start->conditions substrate Examine Substrate start->substrate poison poison catalyst->poison Potential Poisoning? quality quality catalyst->quality Catalyst Quality/Activity? h2 h2 conditions->h2 Hydrogen Source? solvent solvent conditions->solvent Solvent System? steric steric substrate->steric Steric Hindrance? sulfur sulfur poison->sulfur Sulfur present? amine amine poison->amine Amine coordination? new_catalyst new_catalyst quality->new_catalyst Use Fresh/High-Quality Pd/C pretreat pretreat quality->pretreat Pre-treat Catalyst purify purify sulfur->purify Purify Substrate/ Use Scavenger acid_wash acid_wash amine->acid_wash Acidic Pre-treatment of Catalyst end end purify->end Monitor & Analyze acid_wash->end new_catalyst->end pretreat->end pressure pressure h2->pressure Increase H2 Pressure cth cth h2->cth Switch to CTH (e.g., Ammonium Formate) solubility solubility solvent->solubility Optimize Solubility pressure->end cth->end solubility->end longer_time longer_time steric->longer_time Increase Reaction Time/ Temperature longer_time->end

Caption: Troubleshooting Decision Tree for Catalytic Hydrogenolysis.

Alternative Deprotection Methodologies

When catalytic hydrogenolysis is not viable due to substrate sensitivities (e.g., presence of other reducible functional groups like alkenes or alkynes), alternative methods should be considered.[1][15]

Method Reagents Advantages Disadvantages Applicability for Threonine
Acidolysis Strong acids (e.g., TFA, HBr/AcOH)[7][8]Effective when hydrogenation is not an option.Can be harsh, potentially causing side reactions like racemization or cleavage of other acid-labile groups.[7][13]Suitable, but requires careful optimization to avoid side reactions.
Dissolving Metal Reduction Sodium in liquid ammonia (Birch Reduction)[16][17]Powerful method for cleaving stubborn benzyl ethers.Harsh conditions, not compatible with many functional groups, requires specialized equipment.[16][17]Generally not a first choice unless other methods fail due to its harshness.
Oxidative Cleavage e.g., DDQ, Ozone[1][15][18]Useful for substrates sensitive to both reduction and strong acids.[1][19]Can be substrate-specific and may affect other sensitive functional groups.Less common for simple benzyl ethers but a viable alternative.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This protocol is a reliable alternative to using hydrogen gas.[8][9]

  • Dissolve Substrate: Dissolve the benzyl-protected threonine derivative (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Add Hydrogen Donor: Add ammonium formate (5.0 eq) to the solution.[8]

  • Add Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate).[8]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.

Protocol 2: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)

This method is suitable for substrates that are incompatible with reductive conditions.[8]

  • Dissolve Substrate: Dissolve the benzyl-protected threonine derivative (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Add Scavenger (Optional but Recommended): If other sensitive functional groups are present, add a scavenger like triisopropylsilane (TIS) to trap the liberated benzyl cations.[7]

  • Add Acid: Cool the solution in an ice bath and slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v).[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Isolation: The crude product can often be precipitated by the addition of cold diethyl ether and collected by filtration.

Mechanism Overview

A visual representation of the generally accepted mechanism for benzyl ether deprotection via catalytic hydrogenolysis.

cluster_0 Catalyst Surface (Pd) H2 H₂ Pd_H Pd-H (Hydride Species) H2->Pd_H Adsorption & Dissociation Cleavage C-O Bond Cleavage Pd_H->Cleavage Hydrogenolysis BnO_R R-O-Bn Adsorbed_BnO_R Adsorbed R-O-Bn BnO_R->Adsorbed_BnO_R Adsorption Adsorbed_BnO_R->Cleavage Hydrogenolysis Toluene Toluene Cleavage->Toluene Product Release ROH R-OH Cleavage->ROH Product Release

Caption: Simplified Mechanism of Catalytic Hydrogenolysis.

This guide provides a comprehensive starting point for addressing challenges associated with the deprotection of benzyl groups from threonine. Successful synthesis relies on a combination of high-quality reagents, optimized reaction conditions, and a thorough understanding of the underlying chemical principles.

References

  • ChemRxiv. Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]

  • PubMed. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. [Link]

  • Indian Journal of Chemistry. Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. [Link]

  • ResearchGate. Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]

  • Organic Chemistry Portal. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

  • ChemRxiv. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. [Link]

  • Cambridge Open Engage. Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]

  • Chem-Station. Benzyl (Bn) Protective Group. [Link]

  • RSC Publishing. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. [Link]

  • Sciencemadness.org. Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Hydrogenolysis. [Link]

  • Common Organic Chemistry. Benzyl Deprotection Mechanism (H2 + Pd/C). [Link]

  • YouTube. synthesis & cleavage of benzyl ethers. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Nature. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • ResearchGate. How can one remove a benzyl group from benzylated sugar? [Link]

  • Common Organic Chemistry. Benzyl Deprotection (H2 + Pd/C). [Link]

  • Organic Chemistry Portal. Mild Deprotection of Benzyl Ether Protective Groups with Ozone. [Link]

  • Science of Synthesis. Hydrogenolysis of Ethers. [Link]

  • RSC Publishing. Dissecting the role of protein phosphorylation: a chemical biology toolbox. [Link]

  • Wikipedia. Benzyl group. [Link]

  • National Institutes of Health. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers. [Link]

  • ResearchGate. The Use of Electrochemical Methods for Deprotection During Peptide Synthesis. [Link]

  • ACS Publications. Sodium—Liquid Ammonia Debenzylations in Nucleoside Synthesis. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • ResearchGate. Deprotection of benzyl groups. [Link]

  • Amino Acids. O-Benzyl-L-threonine benzyl ester hydrochloride. [Link]

  • Cfm. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • National Institutes of Health. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

Sources

Technical Support Center: HPLC Analysis of Side Products in H-Thr(Bzl)-OBzl*HCl Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of H-Thr(Bzl)-OBzl*HCl and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting side products in the synthesis and analysis of this crucial protected amino acid derivative. Our focus is on providing practical, experience-driven advice to ensure the integrity of your research and development efforts.

Introduction: The Criticality of Purity in Peptide Synthesis

L-Threonine, O-benzyl-L-threonine benzyl ester hydrochloride (H-Thr(Bzl)-OBzlHCl), is a cornerstone building block in peptide synthesis, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1] The benzyl groups protecting the side-chain hydroxyl and the C-terminal carboxyl groups offer stability during peptide coupling reactions.[2] However, the synthesis and subsequent handling of this compound can lead to the formation of various side products that can compromise the purity of the final peptide. Therefore, robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are essential for the quality control of H-Thr(Bzl)-OBzlHCl.

This guide provides a comprehensive resource for identifying potential side products, optimizing their separation, and troubleshooting common issues encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in my H-Thr(Bzl)-OBzl*HCl sample?

Several side products can arise during the synthesis and storage of H-Thr(Bzl)-OBzl*HCl. Understanding their origin is key to minimizing their formation and accurately identifying them in your HPLC analysis.

  • Unreacted Starting Materials: The most straightforward impurities are residual L-threonine and benzyl alcohol from the esterification process.[2]

  • Mono-benzylated Threonine: Incomplete benzylation can result in H-Thr(Bzl)-OH or H-Thr-OBzl. These species will have significantly different retention times compared to the desired product.

  • Diastereomers: Racemization at the alpha-carbon can occur, particularly if harsh reaction conditions are employed, leading to the formation of D-allo-threonine derivatives.[3] Chiral HPLC methods may be necessary for their separation.[4][5]

  • Oxidation Products: The benzyl groups can be susceptible to oxidation, leading to the formation of benzaldehyde and benzoic acid.[6]

  • Degradation Products: Over time or upon exposure to inappropriate storage conditions (e.g., moisture, high temperatures), hydrolysis of the ester or ether linkages can occur, leading to the formation of the mono-protected or unprotected threonine.[7][8]

Q2: I'm seeing peak tailing for my main H-Thr(Bzl)-OBzl*HCl peak. What could be the cause and how do I fix it?

Peak tailing is a common issue in HPLC and can significantly impact resolution and accurate quantification. Several factors can contribute to this phenomenon:

  • Secondary Interactions with Residual Silanols: The stationary phase in reversed-phase columns (e.g., C18) can have residual, un-capped silanol groups. The basic amine group of your analyte can interact with these acidic silanols, causing peak tailing.

    • Solution:

      • Use a Low-pH Mobile Phase: Operating at a pH of 2-3 will protonate the silanol groups, minimizing these secondary interactions.[9]

      • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can mask the active silanol sites.

      • Employ a High-Purity Silica Column: Modern HPLC columns are manufactured with high-purity silica and advanced end-capping techniques to reduce residual silanols.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample.[10]

  • Column Contamination: Accumulation of strongly retained impurities on the column can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, consider replacing the guard column or the analytical column itself.[11]

Q3: My retention times are shifting between injections. What should I investigate?

Retention time drift can invalidate your analytical method. The root cause often lies in the stability of the HPLC system or the mobile phase.[11]

  • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially when changing solvents or after a gradient run.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[12]

  • Mobile Phase Composition Changes:

    • Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, changing the composition and affecting retention. Keep mobile phase reservoirs covered.[12]

    • Inaccurate Mixing: If using a gradient, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase for isocratic methods can improve consistency.[10]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.

    • Solution: Use a column oven to maintain a constant temperature.[11]

  • Flow Rate Instability: A malfunctioning pump can lead to inconsistent flow rates.

    • Solution: Check for leaks in the system and ensure the pump is properly primed and degassed.

Troubleshooting Guide

This section provides a structured approach to resolving common HPLC issues encountered during the analysis of H-Thr(Bzl)-OBzl*HCl.

Table 1: HPLC Troubleshooting Matrix
Problem Potential Cause Recommended Solution(s)
No Peaks or Very Small Peaks 1. No sample injection.1. Verify autosampler/manual injector function. Check for air bubbles in the sample.
2. Detector issue (lamp off, wrong wavelength).2. Ensure the detector lamp is on and set to the correct wavelength for your analyte.
3. No mobile phase flow.3. Check mobile phase levels, look for leaks, and ensure the pump is on and primed.
Broad Peaks 1. Large injection volume or high sample concentration.1. Reduce injection volume or dilute the sample.
2. Extra-column volume.2. Use shorter, narrower internal diameter tubing between the column and detector.[11]
3. Column contamination or degradation.3. Flush the column with a strong solvent or replace it.[10]
Split Peaks 1. Clogged inlet frit or void in the column.1. Back-flush the column. If the problem persists, replace the column.[10]
2. Sample solvent incompatible with the mobile phase.2. Dissolve the sample in the mobile phase or a weaker solvent.[10]
Baseline Noise or Drift 1. Air bubbles in the system.1. Degas the mobile phase and purge the pump.[11]
2. Contaminated mobile phase.2. Prepare fresh mobile phase using high-purity solvents.
3. Detector lamp aging.3. Replace the detector lamp if it has exceeded its lifetime.[10]

Experimental Protocols

Protocol 1: Recommended HPLC Method for H-Thr(Bzl)-OBzl*HCl and Side Product Analysis

This protocol provides a starting point for developing a robust reversed-phase HPLC method.

Instrumentation:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-25 min: 20% B (re-equilibration)

  • Sample Preparation:

    • Dissolve the H-Thr(Bzl)-OBzl*HCl sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Diagram 1: Potential Side Product Formation Pathways

Side_Products cluster_synthesis Synthesis L-Threonine L-Threonine H-Thr(Bzl)-OBzlHCl H-Thr(Bzl)-OBzlHCl L-Threonine->H-Thr(Bzl)-OBzlHCl Esterification Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->H-Thr(Bzl)-OBzlHCl H-Thr(Bzl)-OBzl*HCl H-Thr(Bzl)-OBzl*HCl H-Thr(Bzl)-OH H-Thr(Bzl)-OH H-Thr-OBzl H-Thr-OBzl D-allo-Thr Derivative D-allo-Thr Derivative Benzaldehyde Benzaldehyde H-Thr(Bzl)-OBzlHCl->H-Thr(Bzl)-OH Hydrolysis H-Thr(Bzl)-OBzlHCl->H-Thr-OBzl Hydrolysis H-Thr(Bzl)-OBzlHCl->D-allo-Thr Derivative Racemization H-Thr(Bzl)-OBzlHCl->Benzaldehyde Oxidation

Caption: Formation pathways of common side products in H-Thr(Bzl)-OBzl*HCl reactions.

Diagram 2: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed peak_shape Peak Shape Issue (Tailing, Fronting, Splitting) start->peak_shape retention Retention Time Issue (Drifting, No Retention) start->retention baseline Baseline Issue (Noise, Drift) start->baseline check_column Check Column & Sample Prep peak_shape->check_column check_mobile_phase Check Mobile Phase & Temp retention->check_mobile_phase check_system Check System Hardware baseline->check_system solution_column Adjust pH, Dilute Sample, Change Column check_column->solution_column solution_mobile_phase Equilibrate, Prepare Fresh, Use Oven check_mobile_phase->solution_mobile_phase solution_system Degas, Purge, Check for Leaks check_system->solution_system

Caption: A logical workflow for troubleshooting common HPLC issues.

References

  • Szókán, Gy., et al. "HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis." Journal of Liquid Chromatography, vol. 17, no. 13, 1994, pp. 2759-79. [Link]

  • Taylor & Francis Online. "HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis." N.p., n.d. Web. [Link]

  • SCION Instruments. "HPLC Troubleshooting Guide." SCION Instruments, n.d. [Link]

  • AAPPTec. "MSDS - Safety Data Sheet." AAPPTec, n.d. [Link]

  • Aurigene Pharmaceutical Services. "Troubleshooting and Performance Improvement for HPLC." Aurigene Pharmaceutical Services, 28 May 2024. [Link]

  • ACE HPLC Columns. "HPLC Troubleshooting Guide." ACE HPLC Columns, n.d. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. "Analysis of amino acids by high performance liquid chromatography." ScienceDirect, n.d. [Link]

  • Journal of Chemical and Pharmaceutical Research. "Determination of amino acid without derivatization by using HPLC - HILIC column." JOCPR, 2010. [Link]

  • SpringerLink. "Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis." PubMed, 25 July 2019. [Link]

  • Aapptec Peptides. "H-Thr(Bzl)-OBzl HCl." Aapptec Peptides, n.d. [Link]

  • ResearchGate. "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents." ResearchGate, 10 Aug. 2025. [Link]

  • Google Patents. "CN103450040A - Synthesis method of D-threonine.
  • ResearchGate. "Related impurities in peptide medicines." ResearchGate, n.d. [Link]

  • International Journal of Pharmaceutical Sciences and Research. "Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations." IJPSR, vol. 3, no. 10, 2012, pp. 3816-24. [Link]

Sources

Validation & Comparative

A Tale of Two Chemistries: A Comparative Analysis of Boc/Bzl and Fmoc/tBu Protection Strategies in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a cornerstone of modern biotechnology. The ability to construct these vital biomolecules with precision underpins a vast array of applications, from the development of novel therapeutics to the creation of bespoke research tools. At the heart of this synthetic endeavor lies solid-phase peptide synthesis (SPPS), a revolutionary technique that has been refined over decades. The choice of protecting group strategy is a critical determinant of success in SPPS, with two methodologies reigning supreme: the classic tert-butyloxycarbonyl (Boc) approach and the now more prevalent 9-fluorenylmethyloxycarbonyl (Fmoc) strategy.

This in-depth technical guide provides a comprehensive comparative analysis of the Boc/Bzl and Fmoc/tBu protection strategies. Moving beyond a simple list of pros and cons, we will delve into the fundamental chemical principles, explore the causality behind experimental choices, and present supporting data to empower you to make the most informed decision for your specific synthetic challenge.

The Principle of Orthogonality: The Foundation of Stepwise Synthesis

Solid-phase peptide synthesis relies on the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin. To ensure the correct sequence is assembled, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked with protecting groups. The genius of modern SPPS lies in the concept of orthogonality : the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1][2] This allows for the selective deprotection of the α-amino group at each cycle of synthesis, enabling the coupling of the next amino acid in the sequence, while the side-chain protecting groups remain intact until the final cleavage step.

The Boc/Bzl Strategy: The Robust Workhorse

The Boc/Bzl strategy, pioneered by R.B. Merrifield, was the foundation of modern SPPS.[3] It is a "quasi-orthogonal" system based on graduated acid lability.

Chemical Logic:

  • Temporary α-Amino Protection: The tert-butyloxycarbonyl (Boc) group, which is labile to moderate acids like trifluoroacetic acid (TFA).[2][4]

  • Permanent Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are stable to TFA but are cleaved by strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6]

The synthesis cycle involves the repeated treatment with TFA to remove the Boc group, followed by a neutralization step, and then coupling of the next Boc-protected amino acid. The final step is the treatment with a strong acid to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.

dot

cluster_Boc Boc/Bzl SPPS Cycle Boc_Resin Boc-AA-Resin Deprotection Boc Deprotection (25-50% TFA in DCM) Boc_Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling (Next Boc-AA, Coupling Reagent) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Elongated_Peptide Boc-AA(n+1)-AA(n)-...-Resin Washing3->Elongated_Peptide Repeat Cycle Final_Cleavage Final Cleavage & Deprotection (HF or TFMSA) Elongated_Peptide->Final_Cleavage Final_Peptide Free Peptide Final_Cleavage->Final_Peptide

Caption: Workflow of the Boc/Bzl solid-phase peptide synthesis strategy.

The Fmoc/tBu Strategy: The Milder and More Modern Approach

Developed as a milder alternative, the Fmoc/tBu strategy has become the most widely used method for SPPS, particularly in research settings and for the synthesis of sensitive peptides.[7][] It is a truly orthogonal system.

Chemical Logic:

  • Temporary α-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to bases, typically a solution of piperidine in dimethylformamide (DMF).[][9]

  • Permanent Side-Chain Protection: tert-Butyl (tBu)-based protecting groups, which are stable to the basic deprotection conditions but are cleaved by moderate acids like TFA.[4]

The synthesis cycle involves the removal of the Fmoc group with a piperidine solution, followed by washing and then coupling of the next Fmoc-protected amino acid. The final cleavage from the resin and removal of the tBu side-chain protecting groups are achieved in a single step with TFA.

dot

cluster_Fmoc Fmoc/tBu SPPS Cycle Fmoc_Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Fmoc_Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Next Fmoc-AA, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Elongated_Peptide Fmoc-AA(n+1)-AA(n)-...-Resin Washing2->Elongated_Peptide Repeat Cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Elongated_Peptide->Final_Cleavage Final_Peptide Free Peptide Final_Cleavage->Final_Peptide

Sources

A Technical Guide for Researchers: Strategic Selection of Threonine Side-Chain Protection—Benzyl vs. Tert-Butyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex peptides and development of peptide-based therapeutics, the judicious selection of protecting groups for trifunctional amino acids like threonine is a critical determinant of success. The secondary hydroxyl group of threonine, if left unprotected, can lead to undesirable side reactions such as O-acylation during peptide coupling, resulting in deletion sequences and purification challenges. The two most prevalent strategies for protecting this hydroxyl group involve the use of benzyl (Bn) and tert-butyl (tBu) ethers.

This guide provides an in-depth, objective comparison of these two approaches, grounded in mechanistic principles and supported by experimental data. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions tailored to their specific synthetic goals.

At a Glance: Benzyl vs. Tert-Butyl Protection for Threonine

ParameterO-Benzyl (Bn) ThreonineO-Tert-Butyl (tBu) Threonine
Primary Synthetic Strategy Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
Chemical Stability Stable to acidic (TFA) and basic (piperidine) conditions.Stable to basic (piperidine) and nucleophilic conditions.
Deprotection Conditions Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HF, HBr/AcOH).Moderate to strong acids (e.g., Trifluoroacetic Acid - TFA).
Orthogonality Quasi-orthogonal in Boc/Bzl strategy (both acid-labile).Fully orthogonal in Fmoc/tBu strategy (base vs. acid).[1][2]
Key Advantages High stability, enabling more aggressive Nα-deprotection.Mild final deprotection; compatible with acid-sensitive moieties.
Potential Disadvantages Catalyst poisoning during hydrogenolysis; harsh acid cleavage.Formation of reactive tert-butyl cations upon deprotection.

The Strategic Imperative: Orthogonality in Peptide Synthesis

The choice between benzyl and tert-butyl protection is fundamentally a strategic one, dictated by the overarching synthetic plan, particularly the choice of the temporary Nα-amino protecting group.[1]

  • The Fmoc/tBu Strategy: This is the most common approach in modern SPPS. The Nα-Fmoc group is removed at each cycle with a base (typically piperidine), while the tBu side-chain protection remains intact. At the end of the synthesis, the peptide is cleaved from the resin and the tBu groups are removed simultaneously with a strong acid like TFA. This represents a truly orthogonal protection scheme, as the conditions for removing the temporary and permanent protecting groups are distinct and non-interfering.[1][2]

  • The Boc/Bzl Strategy: In this "classic" approach, the Nα-Boc group is removed with a moderate acid (like TFA) at each cycle. The benzyl-based side-chain protecting groups are stable to these conditions but are removed at the final cleavage step with a much stronger acid, such as anhydrous hydrogen fluoride (HF). This is considered a quasi-orthogonal strategy because both protecting groups are acid-labile, relying on a gradient of acid strength for selective removal.[1]

G cluster_0 Fmoc/tBu Strategy (Orthogonal) cluster_1 Boc/Bzl Strategy (Quasi-Orthogonal) Fmoc-Thr(tBu)-OH Fmoc-Thr(tBu)-OH Peptide Chain Peptide Chain Fmoc-Thr(tBu)-OH->Peptide Chain Coupling Fmoc Deprotection Fmoc Deprotection Peptide Chain->Fmoc Deprotection Piperidine Final Cleavage Final Cleavage Peptide Chain->Final Cleavage TFA Fmoc Deprotection->Peptide Chain Next Cycle Boc-Thr(Bzl)-OH Boc-Thr(Bzl)-OH Peptide Chain_Boc Peptide Chain_Boc Boc-Thr(Bzl)-OH->Peptide Chain_Boc Coupling Boc Deprotection Boc Deprotection Peptide Chain_Boc->Boc Deprotection TFA Final Cleavage_Boc Final Cleavage_Boc Peptide Chain_Boc->Final Cleavage_Boc HF Boc Deprotection->Peptide Chain_Boc Next Cycle

Figure 1. Orthogonality in Fmoc/tBu vs. Boc/Bzl strategies.

Chemical Properties and Mechanistic Considerations

O-Benzyl Threonine (Thr(Bzl))

The benzyl ether is a robust protecting group, stable to a wide range of synthetic conditions, including both the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal.

Deprotection: The primary method for benzyl ether cleavage is catalytic hydrogenolysis . This reaction involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like formic acid) to cleave the C-O bond of the benzyl ether, yielding the free hydroxyl group and toluene. This method is exceptionally clean and mild.

However, hydrogenolysis has limitations. The palladium catalyst can be poisoned by sulfur-containing residues like cysteine and methionine. Additionally, it is incompatible with other reducible functional groups within the peptide sequence. The alternative is cleavage with very strong acids like HF or HBr in acetic acid, which can degrade sensitive peptides.

O-Tert-Butyl Threonine (Thr(tBu))

The tert-butyl ether is the standard for Fmoc-based SPPS. Its key advantage is its lability under moderately strong acidic conditions, which aligns perfectly with the final TFA-mediated cleavage from most resins used in this strategy.

Deprotection and Side Reactions: Cleavage of the tBu group proceeds via an SN1 mechanism, where protonation of the ether oxygen is followed by the loss of a stable tert-butyl cation .

G Thr_tBu Thr(tBu)-Peptide Protonated_Thr Thr(tBu-H+)-Peptide Thr_tBu->Protonated_Thr + H+ (TFA) Thr_OH Thr(OH)-Peptide Protonated_Thr->Thr_OH Cleavage tBu_cation tert-Butyl Cation Protonated_Thr->tBu_cation Alkylated_Trp tert-Butylated Tryptophan tBu_cation->Alkylated_Trp Alkylation (Side Reaction) Trp Tryptophan Residue Trp->Alkylated_Trp

Figure 2. Deprotection of Thr(tBu) and tert-butylation side reaction.

This liberated tert-butyl cation is a reactive electrophile that can attack nucleophilic side chains, most notably the indole ring of tryptophan.[3][4] This side reaction, known as tert-butylation , can lead to significant impurities that are difficult to separate from the desired peptide.[4] To mitigate this, "scavengers" such as triisopropylsilane (TIS), water, and ethanedithiol (EDT) are included in the cleavage cocktail to trap the carbocations. The rate and specificity of tert-butylation are highly dependent on the cleavage reagents used and the local environment of the tryptophan residue in the peptide chain.[4]

Experimental Protocols

Synthesis of Protected Threonine Derivatives

Protocol 1: Synthesis of Fmoc-L-Thr(tBu)-OH The synthesis of Fmoc-L-Thr(tBu)-OH often involves a multi-step process starting from L-threonine. A common route involves the protection of the carboxyl and hydroxyl groups, followed by the introduction of the Fmoc group. A patented method describes the reaction of a Z-protected threonine methyl ester with isobutene in the presence of a strong acid catalyst, followed by saponification and subsequent hydrogenation and Fmoc protection.[5] A more direct approach for related fluorinated threonine analogues has been developed, which could be adapted.[6]

  • Starting Material: N-Z-L-threonine methyl ester.

  • Tert-Butylation: The starting material is dissolved in a suitable solvent like dichloromethane in a pressure-resistant vessel. A catalytic amount of concentrated sulfuric acid is added. Liquefied isobutene is then introduced, and the vessel is sealed and stirred.

  • Saponification: After workup, the resulting Z-Thr(tBu)-OMe is saponified using an alkali like NaOH in an acetone/water mixture to yield Z-Thr(tBu)-OH.

  • Deprotection and Fmoc Introduction: The Z group is removed by hydrogenation, and the resulting H-Thr(tBu)-OH is reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to yield the final product, Fmoc-L-Thr(tBu)-OH.[5]

Protocol 2: Synthesis of Fmoc-L-Thr(Bzl)-OH The synthesis of Fmoc-L-Thr(Bzl)-OH can be achieved through various methods. One approach involves the benzylation of a suitably protected threonine derivative. For instance, the synthesis of a related phosphothreonine derivative starts with the commercially available Fmoc-Thr[PO(OH)(OBn)]-OH, indicating that O-benzyl protected threonine derivatives are accessible starting points for further modifications.[6] A general procedure for benzylation would be:

  • Starting Material: N-Fmoc-L-threonine.

  • Protection of Carboxyl Group: The carboxylic acid is often temporarily protected, for example, as a methyl or ethyl ester.

  • Benzylation: The N-Fmoc-L-threonine ester is treated with benzyl bromide in the presence of a base like sodium hydride or silver(I) oxide in a solvent such as DMF or THF to form the benzyl ether.

  • Deprotection of Carboxyl Group: The temporary ester group is then selectively removed by saponification to yield Fmoc-L-Thr(Bzl)-OH.

Deprotection in SPPS

Protocol 3: TFA-Mediated Deprotection of Thr(tBu) This is a standard procedure for the final cleavage in Fmoc/tBu SPPS.

  • Resin Preparation: After the final Nα-Fmoc deprotection and washing, the peptide-resin is dried under vacuum.

  • Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common mixture is Reagent K, which consists of TFA/phenol/water/thioanisole/ethanedithiol (82.5:5:5:5:2.5 v/v). The scavengers are crucial to prevent side reactions.

  • Cleavage Reaction: The cleavage cocktail is added to the peptide-resin (typically 10 mL per gram of resin) and the mixture is gently agitated at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether. The precipitate is collected by centrifugation, washed with cold ether, and dried under vacuum.

Protocol 4: Catalytic Transfer Hydrogenolysis of Thr(Bzl) This protocol is suitable for the selective deprotection of a benzyl group while the peptide is still on the resin, provided an appropriate orthogonal linker is used, or after cleavage for solution-phase deprotection.

  • Peptide-Resin or Cleaved Peptide Preparation: The substrate is suspended or dissolved in a suitable solvent mixture, such as DMF/water/acetic acid.

  • Catalyst and Hydrogen Source: A palladium catalyst, such as 10% Pd/C, is added, followed by a hydrogen donor like formic acid or ammonium formate.

  • Deprotection Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by HPLC.

  • Workup: Upon completion, the catalyst is removed by filtration through Celite. The solvent is then removed under reduced pressure to yield the deprotected peptide.

Performance Comparison: Key Considerations

1. Steric Hindrance and Coupling Efficiency: The bulkier tert-butyl group can, in some sequence contexts, present greater steric hindrance during peptide coupling compared to the benzyl group. This can potentially lead to slower coupling kinetics or incomplete reactions, especially when coupling to or from the protected threonine residue. The use of more potent coupling reagents like HATU or COMU can often overcome this issue. For very sterically hindered couplings, the less bulky benzyl group might offer an advantage.

2. Handling of "Difficult" Sequences: In the synthesis of long or hydrophobic peptides prone to aggregation, the choice of protecting group can be critical. While aggregation is a complex phenomenon dependent on the entire peptide sequence, the bulky nature of some protecting groups can disrupt the inter-chain hydrogen bonding that leads to aggregation. In some cases, the use of a trityl (Trt) group, which is even bulkier and more acid-labile than tBu, is preferred for threonine in difficult sequences.[7] The impact of Bn vs. tBu on aggregation is sequence-dependent and may require empirical evaluation.

3. Compatibility with Other Residues: The major advantage of the benzyl group is its stability, which allows for a wider range of chemical manipulations elsewhere in the molecule. However, its deprotection by hydrogenolysis is incompatible with sulfur-containing residues. The tert-butyl group's main drawback is the generation of the tert-butyl cation, which necessitates careful selection of scavengers, especially in tryptophan-rich sequences.

Conclusion and Recommendations

The choice between benzyl and tert-butyl protection for the threonine side chain is not a matter of one being universally superior, but rather a strategic decision based on the overall synthetic methodology.

  • For routine Fmoc-based solid-phase peptide synthesis, O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) is the industry standard and the recommended choice. Its compatibility with the orthogonal Fmoc/tBu strategy and mild final cleavage conditions make it ideal for a wide range of applications. Researchers must remain vigilant about the potential for tert-butylation of sensitive residues and employ appropriate scavenger cocktails during cleavage.

  • O-Benzyl-L-threonine (as Boc-Thr(Bzl)-OH or Fmoc-Thr(Bzl)-OH) serves as a valuable alternative in specific contexts. It is the protecting group of choice in Boc/Bzl synthesis. In Fmoc synthesis, its high stability can be advantageous when performing on-resin chemistry that is incompatible with the acid-lability of the tBu group. Its primary deprotection via hydrogenolysis offers a clean and orthogonal cleavage method, provided the peptide sequence is devoid of sulfur-containing residues or other reducible moieties.

Ultimately, a deep understanding of the chemical properties of each protecting group, the mechanistic pathways of their cleavage, and the potential for side reactions will enable the synthetic chemist to navigate the complexities of peptide synthesis and achieve the desired target molecule with the highest possible purity and yield.

References

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. (2019). PubMed Central.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Fmoc-Thr(tBu)-OH [71989-35-0]. Aapptec Peptides.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. (2022). ChemRxiv.
  • Synthesis method of Fmoc-O-tert-butyl-L-threoninol. (2017).
  • A Technical Guide to Fmoc-Thr(tBu)
  • The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide. Benchchem.
  • tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. (1979). Hoppe-Seyler's Zeitschrift für physiologische Chemie, 360(12), 1781-1790.
  • Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. Benchchem.
  • Controlled aggregation properties of threonine modified by protecting groups to unusual self‐assembled structures.
  • A Comparative Guide to Fmoc-Thr(tBu)-OH in Drug Discovery: Focus on Therapeutic Peptide Synthesis. Benchchem.
  • Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. (2020). Chemistry – A European Journal, 26(41), 8968-8973.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2018). Organic Process Research & Development, 22(8), 1029-1036.
  • Advances in Fmoc solid-phase peptide synthesis. (2011). Journal of Peptide Science, 17(4), 207-228.
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (2019). RSC Publishing.
  • Fmoc-O-benzyl-L-threonine. Chem-Impex.
  • [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. (1978). Hoppe-Seyler's Zeitschrift für physiologische Chemie, 359(12), 1661-1670.
  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014).
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus, 7(5), 20170030.
  • Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS. (2011). PLOS One, 6(3), e17708.
  • N-Fmoc-O-benzyl-L-threonine, 95%, Thermo Scientific. Fishersci.com.
  • Protecting Groups in Peptide Synthesis. (2020). Biosynth.

Sources

Orthogonality of protecting groups in Boc vs Fmoc strategies

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Orthogonality in Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategy

In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-purity, full-length peptides. The principle of orthogonality—the ability to deprotect one functional group in the presence of others—forms the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth comparison of the two dominant orthogonal strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) approaches. We will delve into the underlying chemical principles, provide comparative experimental data, and offer detailed protocols to aid researchers in making informed decisions for their specific synthetic challenges.

The Principle of Orthogonality in SPPS

Orthogonality in SPPS refers to the use of multiple classes of protecting groups that are removed by different chemical mechanisms. This allows for the selective deprotection of the α-amino group of the growing peptide chain without disturbing the protecting groups on the amino acid side chains or the linkage to the solid support. The success of a lengthy peptide synthesis hinges on the robustness and selectivity of these deprotection steps.

The two most widely adopted orthogonal strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches. The choice between these two methods has significant implications for the synthesis process, including the choice of reagents, solvents, and ultimately, the purity and yield of the final peptide.

The Boc Strategy: A Classic, Robust Approach

The Boc (tert-butyloxycarbonyl) strategy, pioneered by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, is the older of the two methods. It employs the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable groups, typically benzyl (Bzl) ethers or esters, for the permanent protection of amino acid side chains.

Chemistry and Mechanism

In the Boc strategy, the orthogonality is achieved through differential acid lability. The Boc group is removed by a moderately strong acid, such as trifluoroacetic acid (TFA), typically in dichloromethane (DCM). The side-chain protecting groups and the peptide-resin linkage are stable to these conditions but are cleaved simultaneously in the final step using a strong acid, most commonly anhydrous hydrogen fluoride (HF).

The repetitive deprotection of the Boc group with TFA can, however, lead to gradual cleavage of the side-chain protecting groups, which can result in side reactions and the formation of deletion sequences.

Experimental Workflow: Boc-SPPS

A typical cycle in Boc-SPPS involves the following steps:

  • Deprotection: The N-terminal Boc group is removed with 25-50% TFA in DCM.

  • Neutralization: The resulting ammonium salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA).

  • Coupling: The next Boc-protected amino acid is coupled to the free N-terminal amine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final cleavage from the resin and removal of all side-chain protecting groups is accomplished with a strong acid like HF, often in the presence of scavengers to prevent side reactions.

Boc_SPPS_Workflow Start Resin-Bound Peptide (Boc-AA-Resin) Deprotection 1. Deprotection (25-50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA, Activator) Neutralization->Coupling Wash 4. Washing Coupling->Wash Cycle Repeat Cycle Wash->Cycle for n-1 cycles FinalCleavage Final Cleavage (Anhydrous HF) Wash->FinalCleavage after n cycles Cycle->Deprotection

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

The Fmoc Strategy: The Modern Standard

The Fmoc (9-fluorenylmethoxycarbonyl) strategy was developed to offer a milder alternative to the harsh acidic conditions of the Boc strategy. It utilizes the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile groups, typically tert-butyl (tBu), trityl (Trt), or pentamethyldihydrobenzofuran (Pbf) based, for the permanent protection of the side chains.

Chemistry and Mechanism

The key to the Fmoc strategy is its reliance on a completely different chemical mechanism for deprotection. The Fmoc group is cleaved under mild basic conditions, typically with a 20-50% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This deprotection occurs via a β-elimination mechanism. The side-chain protecting groups and the resin linkage are stable to these basic conditions but are cleaved in the final step with a moderately strong acid, such as TFA.

This orthogonal scheme is highly effective, as the repeated base treatments for Fmoc removal do not affect the acid-labile side-chain protectors.

Experimental Workflow: Fmoc-SPPS

A typical cycle in Fmoc-SPPS consists of the following steps:

  • Deprotection: The N-terminal Fmoc group is removed with 20-50% piperidine in DMF or NMP.

  • Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Coupling: The next Fmoc-protected amino acid is coupled to the free N-terminal amine using a suitable coupling reagent (e.g., HATU, HBTU).

  • Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups is performed with a TFA "cocktail" containing various scavengers to quench reactive carbocations generated during the process.

Fmoc_SPPS_Workflow Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotection 1. Deprotection (20-50% Piperidine in DMF) Start->Deprotection Wash1 2. Washing Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator) Wash1->Coupling Wash2 4. Washing Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle for n-1 cycles FinalCleavage Final Cleavage (TFA Cocktail) Wash2->FinalCleavage after n cycles Cycle->Deprotection

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Head-to-Head Comparison: Boc vs. Fmoc

The choice between the Boc and Fmoc strategies depends on several factors, including the peptide sequence, the desired scale of synthesis, and available laboratory equipment. Below is a comparative summary of the key features of each strategy.

FeatureBoc StrategyFmoc Strategy
α-Amino Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Deprotection Condition Moderate Acid (e.g., 25-50% TFA)Mild Base (e.g., 20% piperidine)
Side-Chain Protection Benzyl (Bzl) basedtert-Butyl (tBu) based
Final Cleavage Strong Acid (e.g., Anhydrous HF)Moderate Acid (e.g., TFA cocktail)
Primary Solvents Dichloromethane (DCM)Dimethylformamide (DMF), N-Methylpyrrolidone (NMP)
Advantages - Less expensive reagents- Less aggregation for some sequences- Milder deprotection conditions- Easier automation- No need for specialized HF apparatus
Disadvantages - Harsh final cleavage (HF)- Repetitive acid treatment can degrade resin and cleave side-chain protectors- Requires specialized, hazardous equipment (HF apparatus)- More expensive reagents- Potential for side reactions with piperidine (e.g., aspartimide formation)- Aggregation can be an issue for long or hydrophobic peptides

Experimental Protocols: A Practical Guide

To illustrate the practical differences, below are generalized protocols for the synthesis of a model peptide using both strategies.

Boc-SPPS Protocol

Resin: PAM resin pre-loaded with the C-terminal amino acid.

  • Swell Resin: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

  • Wash: Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes (2x).

  • Wash: Wash the resin with DCM (3x).

  • Coupling: Dissolve the next Boc-amino acid (3 eq) and a coupling agent like HBTU (3 eq) in DMF. Add DIEA (6 eq) and add the mixture to the resin. Agitate for 1-2 hours.

  • Wash: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid.

  • Final Cleavage: After the final coupling, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using anhydrous HF with a scavenger like anisole at 0°C for 1 hour.

Fmoc-SPPS Protocol

Resin: Rink Amide or Wang resin pre-loaded with the C-terminal amino acid.

  • Swell Resin: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Wash: Wash the resin with DMF (5x).

  • Coupling: Dissolve the next Fmoc-amino acid (3 eq) and a coupling agent like HATU (3 eq) in DMF. Add DIEA (6 eq) and add the mixture to the resin. Agitate for 1-2 hours.

  • Wash: Wash the resin with DMF (5x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid.

  • Final Cleavage: After the final deprotection, wash the resin with DMF and DCM, then dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours at room temperature.

Conclusion: Selecting the Optimal Strategy

Both Boc and Fmoc strategies are powerful tools for peptide synthesis, each with its own set of advantages and disadvantages. The Fmoc strategy has become the more popular choice for routine peptide synthesis due to its milder conditions and amenability to automation. However, the Boc strategy remains highly relevant, particularly for the synthesis of complex peptides or those prone to aggregation, where the stronger solvation properties of DCM can be beneficial.

Ultimately, the decision of which strategy to employ should be made on a case-by-case basis, taking into account the specific peptide sequence, the scale of the synthesis, and the resources available. A thorough understanding of the underlying chemistry of both approaches is essential for troubleshooting and optimizing peptide synthesis protocols.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

A Senior Scientist's Guide to the Definitive Structural Confirmation of H-Thr(Bzl)-OBzl HCl via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Integrity in Peptide Synthesis

In the precise world of peptide synthesis and drug development, the starting materials' absolute structural integrity is non-negotiable. Every protected amino acid is a critical building block; any ambiguity in its structure can compromise the entire synthesis, leading to failed sequences, impure products, and significant loss of time and resources. H-Thr(Bzl)-OBzl HCl, or O-Benzyl-L-threonine benzyl ester hydrochloride, is a key intermediate where both the hydroxyl and carboxylic acid functionalities of threonine are masked by benzyl groups.[] This dual protection is strategic, yet it introduces complexity that demands rigorous analytical confirmation.

This guide provides an in-depth, expert-level walkthrough of using Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural confirmation of this compound. We will move beyond a simple data report, delving into the causality behind experimental choices and demonstrating how a multi-faceted NMR approach creates a self-validating system for analysis. We will also objectively compare NMR with alternative analytical techniques, providing the rationale for its designation as the gold standard for structural elucidation in this context.

The Analytical Challenge: Confirming Connectivity and Stereochemistry

The core analytical challenge is to verify that the benzyl groups are correctly installed on the side-chain hydroxyl (ether linkage) and the C-terminus (ester linkage) and that the native stereochemistry of the L-threonine backbone is preserved. NMR spectroscopy is uniquely suited for this task as it provides a detailed atomic-level map of the molecule's covalent framework and stereochemical arrangement.[2]

Part 1: One-Dimensional NMR Analysis – The Foundational Blueprint

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial, fundamental overview of the molecule's structure.

Experimental Protocol: 1D NMR Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection : Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale : DMSO-d₆ is the solvent of choice for this analysis.[3] Unlike D₂O, it does not readily exchange with the amine (NH₃⁺) and residual hydroxyl protons, allowing for their direct observation. Its strong solubilizing power for polar hydrochloride salts ensures a homogenous solution for high-resolution spectra.[4] The residual solvent peak at ~2.50 ppm provides a convenient chemical shift reference.

  • Instrumentation : The data should be acquired on a high-field NMR spectrometer (≥400 MHz is recommended for optimal resolution).

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse acquisition.

    • Number of Scans : 16-32 scans to achieve a good signal-to-noise ratio.

    • Spectral Width : ~16 ppm.

    • Relaxation Delay (d1) : 2-5 seconds.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : Proton-decoupled single-pulse acquisition (e.g., zgpg30).

    • Number of Scans : 1024-4096 scans, as ¹³C has a much lower natural abundance.

    • Spectral Width : ~220 ppm.

¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum provides the first detailed fingerprint of the molecule. Each unique proton environment generates a distinct signal, whose chemical shift (δ), integration (area), and multiplicity (splitting pattern) reveal its identity.

Below is the annotated molecular structure of this compound, with protons labeled for assignment.

Caption: Labeled structure of H-Thr(Bzl)-OBzl for NMR assignment.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound in DMSO-d₆

Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~1.20Doublet (d)3H-CH₃ (Threonine side chain)Aliphatic methyl group coupled to Hβ. Expected ³J value of ~6-7 Hz.[5]
~4.25Multiplet (m)1H-CH(O-Bzl)-Coupled to both Hα and the Hγ methyl protons. Deshielded by the adjacent oxygen atom of the benzyl ether.
~4.35Doublet (d)1H-CH(NH₃⁺)-Coupled to Hβ. Deshielded by the adjacent protonated amine and the ester carbonyl group.
Cδ'H₂~4.60Singlet (s)2H-O-CH₂ -Ph (Ether)Benzylic protons of the ether linkage. Typically appear as a sharp singlet as ⁴J coupling is negligible.
CδH₂~5.25Singlet (s)2H-COO-CH₂ -Ph (Ester)Benzylic protons of the ester linkage. Significantly more deshielded than the ether equivalent due to the anisotropy of the C=O bond.
Hε, Hε'~7.30 - 7.45Multiplet (m)10HAromatic Protons (2 x C₆H₅)Protons on the two benzyl rings. Often appear as a complex, overlapping multiplet.
NH₃⁺~8.70Broad Singlet (br s)3HAmmonium ProtonsExchangeable protons of the protonated amine. Signal is often broad and its position is concentration-dependent.
¹³C NMR Spectrum: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Each unique carbon atom gives a single peak, providing a count of non-equivalent carbons and information about their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon LabelPredicted δ (ppm)AssignmentRationale for Assignment
~19.5-C H₃Aliphatic methyl carbon, least deshielded.
~57.0-C H(NH₃⁺)-Shielded relative to Cβ due to the electron-withdrawing NH₃⁺ group.
~67.0-COO-C H₂-PhBenzylic carbon of the ester.
Cδ'~72.0-O-C H₂-PhBenzylic carbon of the ether.
~77.5-C H(O-Bzl)-Deshielded due to direct attachment to the ether oxygen.[6]
Cε, Cε'~127.0 - 137.0Aromatic CarbonsMultiple signals expected for the non-equivalent aromatic carbons (ipso, ortho, meta, para).
C=O~169.0Ester CarbonylHighly deshielded due to the double bond to oxygen.

Part 2: Two-Dimensional NMR – Unambiguous Connectivity Mapping

While 1D NMR provides a strong foundation, two-dimensional (2D) NMR experiments are essential for irrefutable proof of the molecular structure. They reveal through-bond connectivity, creating a self-validating dataset.[2][7]

Experimental Protocol: 2D NMR Acquisition
  • Sample : Use the same sample prepared for 1D NMR.

  • COSY (¹H-¹H Correlation Spectroscopy) :

    • Pulse Sequence : Standard COSY sequence (e.g., cosygpqf).

    • Purpose : To identify protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between two proton signals indicates they are spin-spin coupled.

  • HSQC (Heteronuclear Single Quantum Coherence) :

    • Pulse Sequence : Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsp).

    • Purpose : To identify which proton is directly attached to which carbon. A cross-peak appears at the coordinates of the ¹H and ¹³C chemical shifts for a given C-H bond.

COSY Analysis: Tracing the Threonine Backbone

The COSY spectrum allows us to "walk" along the molecule's proton framework.

Caption: Expected ¹H-¹H COSY correlations in this compound.

Key Validations from COSY:

  • Hγ ↔ Hβ Correlation : A cross-peak between the methyl doublet (~1.20 ppm) and the multiplet at ~4.25 ppm confirms the CH₃-CH connectivity of the threonine side chain.

  • Hβ ↔ Hα Correlation : A cross-peak between the multiplet at ~4.25 ppm and the doublet at ~4.35 ppm confirms the Cβ-Cα bond.

  • Hα ↔ NH₃⁺ Correlation : A weaker cross-peak may be observed between the Hα doublet and the broad NH₃⁺ signal, confirming their proximity on the α-carbon.

This sequence of correlations provides definitive proof of the intact threonine backbone.

HSQC Analysis: Linking Protons to their Carbons

The HSQC spectrum is the final piece of the puzzle, marrying the proton and carbon data to create an undeniable structural map.

cluster_H ¹H Signals (ppm) cluster_C ¹³C Signals (ppm) H_gamma ~1.20 C_gamma ~19.5 H_gamma->C_gamma H_beta ~4.25 C_beta ~77.5 H_beta->C_beta H_alpha ~4.35 C_alpha ~57.0 H_alpha->C_alpha H_delta_prime Hδ' ~4.60 C_delta_prime Cδ' ~72.0 H_delta_prime->C_delta_prime H_delta ~5.25 C_delta ~67.0 H_delta->C_delta H_arom H_arom ~7.3-7.45 C_arom C_arom ~127-137 H_arom->C_arom

Caption: Key ¹H-¹³C HSQC correlations confirming C-H attachments.

Key Validations from HSQC:

  • Confirmation of Benzyl Positions : The proton signal at ~5.25 ppm (CδH₂) correlates exclusively with the carbon at ~67.0 ppm (Cδ), confirming the ester benzylic group. The proton signal at ~4.60 ppm (Cδ'H₂) correlates with the carbon at ~72.0 ppm (Cδ'), confirming the ether benzylic group. This distinction is crucial and definitively proves the correct placement of both protecting groups.

  • Backbone Confirmation : The spectrum will show direct correlations for Hα-Cα, Hβ-Cβ, and Hγ-Cγ, confirming the assignments made in the 1D spectra and validating the carbon skeleton.

Part 3: Comparison with Alternative Analytical Techniques

While NMR is the most powerful tool for this specific task, other techniques can provide complementary, albeit incomplete, information.

Table 3: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations for this compound
NMR Spectroscopy Complete 3D structure, atomic connectivity, stereochemistry. Unambiguous, non-destructive, detailed structural information.Lower sensitivity than MS, requires more sample, more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. High sensitivity, requires very little sample, confirms molecular formula.Cannot distinguish between isomers. Would not differentiate between H-Thr(Bzl)-OBzl and an incorrect isomer where the ester/ether positions are swapped. Provides no stereochemical information.
FTIR Spectroscopy Presence of functional groups. Fast, inexpensive, good for quick functional group checks.Shows presence of C=O (ester), C-O (ether), NH₃⁺, and aromatic rings, but provides no information on their connectivity. It confirms the pieces are present but not how they are assembled.
Elemental Analysis Percentage composition of C, H, N. Confirms the empirical formula.Cannot distinguish between isomers. Many different molecules can have the same elemental composition.

Final Summary

The structural confirmation of this compound is a clear-cut process when a systematic NMR methodology is employed. The 1D ¹H and ¹³C spectra provide a foundational assignment of all proton and carbon environments. This foundation is then rigorously tested and proven by 2D COSY and HSQC experiments, which map the through-bond C-H and H-H connectivities without ambiguity. This multi-technique NMR workflow constitutes a self-validating system, ensuring the highest level of confidence for researchers, scientists, and drug development professionals who rely on the structural purity of their reagents.

References

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][8][9]

  • NMRShiftDB . A web database for organic structures and their NMR spectra. [Link][10]

  • Clore, G. M., & Gronenborn, A. M. (1989). Two-Dimensional NMR and Protein Structure . Annual Review of Biochemistry, 58, 223-256. [Link][11]

  • Panchalingam, V. (2020). NMR in structural determination of proteins and peptides . J. Pharm. Sci. Technol. Manag., 4(1), 21-28. [Link][2]

  • Duke University NMR Center - Coupling Constants . Duke University. [Link][5]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites . NMR in Biomedicine, 13(3), 129-153. [Link][12]

  • Hoye, T. R., et al. (2007). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Reagents, and Contaminants . Organic Letters, 9(4), 631-634. [Link]

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A Researcher's Guide to Benzyl Group Deprotection: Choosing Between Harsh and Mild Conditions

Author: BenchChem Technical Support Team. Date: January 2026

The benzyl (Bn) group is a cornerstone of protecting group strategy in modern organic synthesis, prized for its robustness in shielding alcohols, phenols, amines, and thiols.[1] Its stability under a wide range of acidic and basic conditions makes it an invaluable tool.[1] However, the very stability that makes it so useful also presents a critical challenge: its removal. The final deprotection step is often a moment of truth in a multi-step synthesis, where the choice between harsh and mild conditions can determine the success or failure of the entire endeavor.

This guide provides an in-depth comparison of the primary methodologies for benzyl group cleavage, offering experimental insights and data to help researchers navigate this crucial decision. We will explore the causality behind protocol choices, moving beyond simple step-by-step instructions to a deeper understanding of the chemistry at play.

The Two Faces of Debenzylation: Harsh vs. Mild Strategies

At its core, benzyl group removal involves the cleavage of a benzylic C-O, C-N, or C-S bond. The strategic division between "harsh" and "mild" conditions primarily hinges on the reagents and energy input required to achieve this cleavage, which in turn dictates the functional group tolerance of the reaction.

  • Harsh Deprotection: This category is dominated by catalytic hydrogenolysis , a powerful and often high-yielding method that utilizes hydrogen gas and a metal catalyst.[2] Its "harsh" designation comes from the typical need for high pressures of flammable H₂ gas and the indiscriminate reactivity that can reduce other sensitive functional groups within the molecule.[3]

  • Mild Deprotection: These methods are designed for finesse and selectivity, crucial for complex, late-stage intermediates. They circumvent the use of high-pressure hydrogen by employing alternative hydrogen donors (transfer hydrogenolysis ), leveraging the power of Lewis acids to activate the benzyl group, or using specific oxidative cleavage agents.[4][5][6]

Deep Dive: Harsh Deprotection via Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the traditional workhorse for benzyl group removal. The mechanism involves the adsorption of the benzyl-protected substrate and molecular hydrogen onto the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[7] On the catalyst surface, H₂ is cleaved into active hydrogen species that reductively cleave the benzylic C-X bond, liberating the deprotected substrate and toluene as a clean byproduct.[7][8][9]

Causality Behind the Conditions: The "harshness" is a direct consequence of the energy required to activate the stable C-Bn bond. High pressure increases the concentration of hydrogen on the catalyst surface, accelerating the reaction.[7] However, this brute-force approach comes with a significant drawback: poor chemoselectivity. Functional groups such as alkenes, alkynes, nitro groups, and some carbonyls are also susceptible to reduction under these conditions.[10]

Workflow for High-Pressure Catalytic Hydrogenolysis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up p1 Dissolve substrate in solvent (e.g., EtOH, EtOAc) p2 Add Pd/C catalyst (5-10 mol%) (Caution: Pyrophoric) p1->p2 p3 Place flask in high-pressure vessel (autoclave) p2->p3 r1 Seal Vessel p3->r1 r2 Purge with N₂ (3x) r1->r2 r3 Pressurize with H₂ gas (e.g., 50-500 psi) r2->r3 r4 Stir vigorously at RT or elevated temperature r3->r4 w1 Cool and carefully vent H₂ r4->w1 w2 Purge with N₂ w1->w2 w3 Filter through Celite® to remove catalyst w2->w3 w4 Concentrate filtrate to obtain product w3->w4

Caption: High-Pressure Hydrogenolysis Workflow.

Experimental Protocol: Standard Hydrogenolysis of a Benzyl Ether

Objective: To deprotect a benzyl-protected alcohol using hydrogen gas and Pd/C.

Materials:

  • Benzyl-protected substrate (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 mol % Pd)

  • Ethanol (EtOH), 20 mL

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Celite® for filtration

Procedure:

  • Vessel Preparation: To a clean, dry pressure vessel, add the benzyl-protected substrate (1.0 mmol).

  • Solvent Addition: Add ethanol (20 mL) and a magnetic stir bar. Stir until the substrate is fully dissolved.

  • Catalyst Addition (Critical Safety Step): Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Scientist's Note: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air. Using a 50% water-wet catalyst mitigates this risk. Always handle in an inert atmosphere.[11]

  • Reaction Setup: Securely seal the reaction vessel. Connect it to the hydrogenation apparatus.

  • Inerting: Purge the vessel by pressurizing with nitrogen to ~50 psi, then venting. Repeat this cycle at least three times to remove all oxygen.[12]

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100 psi).

  • Reaction: Begin vigorous stirring. Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots (after safely depressurizing and purging). Reactions are typically run at room temperature for 2-16 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel three times with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with additional ethanol. Scientist's Note: The filtered catalyst pad should not be allowed to dry, as it remains pyrophoric. It should be quenched immediately with water.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the deprotected alcohol.

Deep Dive: Mild Deprotection Strategies

When a molecule contains reducible functional groups, harsh hydrogenolysis is not a viable option. Mild deprotection methods are designed for such delicate substrates.

Catalytic Transfer Hydrogenolysis (CTH)

This is the most common and convenient mild alternative. Instead of high-pressure H₂ gas, a hydrogen donor molecule is used to generate hydrogen in situ on the catalyst surface.[13] This avoids the need for specialized pressure equipment and enhances safety.

Causality Behind the Choice of Donor: Ammonium formate (HCO₂NH₄) is a highly effective and popular donor.[14][15] Upon decomposition on the Pd/C surface, it provides hydrogen, carbon dioxide, and ammonia. The reaction can be run at atmospheric pressure, often at room temperature or with gentle heating.[16] Other donors like cyclohexene, 1,4-cyclohexadiene, and formic acid are also used.[10] The key advantage is functional group tolerance; CTH is often compatible with alkynes, carbonyls, and epoxides, which would be reduced under harsh conditions.[17]

Experimental Protocol: CTH using Ammonium Formate

Objective: To selectively deprotect a benzyl ether in the presence of a reducible functional group.

Materials:

  • N-Benzyl protected amine (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 mol % Pd)

  • Ammonium Formate (NH₄HCO₂, 5.0 mmol, 5 equiv.)

  • Methanol (MeOH), 20 mL

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the N-benzyl protected amine (1.0 mmol) in methanol (20 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, add the 10% Pd/C catalyst.

  • Donor Addition: Add ammonium formate (5.0 mmol) in a single portion. Scientist's Note: The reaction often initiates with gentle effervescence as CO₂ is released. An excess of the donor is used to drive the reaction to completion.[17]

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (40-60 °C). Monitor the reaction progress by TLC. Reaction times are typically 1-4 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Filter through a pad of Celite®, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be further purified by extraction or chromatography to remove ammonium salts and yield the free amine.

Lewis Acid-Mediated Deprotection

For substrates that are sensitive to any form of reduction, Lewis acids offer a powerful, non-reductive alternative. Strong Lewis acids like boron trichloride (BCl₃) or trimethylsilyl iodide (TMSI) can activate the benzyl ether oxygen, facilitating cleavage.[1]

Causality Behind the Reagents: BCl₃ is particularly effective for cleaving aryl benzyl ethers. The reaction proceeds at very low temperatures (e.g., -78 °C), which preserves many sensitive functional groups.[18][19] A key challenge is the generation of a reactive benzyl cation during the reaction, which can cause unwanted Friedel-Crafts side reactions on electron-rich aromatic rings. To prevent this, a "cation scavenger" like pentamethylbenzene is added to trap the benzyl cation.[18][19] This strategy provides exceptional chemoselectivity.[6][18]

Decision Flowchart for Deprotection Strategy

decision decision harsh Harsh Method: High-Pressure Hydrogenolysis (Pd/C, H₂) mild Mild Method: Catalytic Transfer Hydrogenolysis (Pd/C, NH₄HCO₂) start Start: Need to deprotect Benzyl group q1 Does the molecule contain reducible groups? (alkenes, alkynes, nitro, etc.) start->q1 q1->harsh No q2 Is the substrate sensitive to reductive conditions or catalyst poisoning? q1->q2 Yes q2->mild No mild_lewis Mild Method: Lewis Acid Cleavage (BCl₃, Scavenger) q2->mild_lewis Yes

Caption: Choosing the right deprotection method.

Performance Comparison: Harsh vs. Mild Conditions

The optimal choice of deprotection method is always substrate-dependent. The following table summarizes the key performance metrics to guide this decision.

ParameterHarsh: Catalytic HydrogenolysisMild: Transfer HydrogenolysisMild: Lewis Acid Cleavage
Conditions High-pressure H₂ (50-1000 psi), Pd/C, RT to 80°CAtmospheric pressure, H₂ donor (e.g., NH₄HCO₂), Pd/C, RT to 60°CAnhydrous, low temp (-78°C to RT), BCl₃ or TMSI, cation scavenger
Functional Group Tolerance Poor . Reduces alkenes, alkynes, C=O, nitro groups, some heterocycles.Good . Tolerates most C=C, C=O, esters, and epoxides. Can be sensitive to some halides.[17]Excellent . Non-reductive. Tolerates most reducible groups and acid-sensitive groups with proper scavenger use.[18]
Safety & Equipment Requires specialized high-pressure reactor (autoclave). Flammable H₂ gas and pyrophoric catalyst require stringent safety protocols.[12][20][21]Standard laboratory glassware. Avoids handling H₂ gas, significantly improving safety.Requires strict anhydrous technique. Lewis acids are corrosive and moisture-sensitive.
Typical Reaction Time 2 - 24 hours1 - 6 hours0.5 - 4 hours
Byproducts TolueneToluene, donor byproducts (e.g., CO₂, NH₃)Toluene, scavenger adducts
Ideal Application Robust, early-stage synthesis with simple, stable molecules.Complex molecules with reducible groups. General-purpose, safe debenzylation.Highly functionalized, late-stage intermediates sensitive to any reduction.

Conclusion

The deprotection of a benzyl group is a critical transformation that demands careful strategic planning. While harsh catalytic hydrogenolysis offers a powerful and effective method for simple substrates, its lack of selectivity renders it unsuitable for complex syntheses. For molecules adorned with sensitive functional groups, mild methods are indispensable. Catalytic transfer hydrogenolysis stands out as a safe, convenient, and broadly applicable technique that should be in every chemist's toolbox. For the most delicate and precious substrates, where reductive conditions are entirely off-limits, Lewis acid-mediated cleavage provides a highly selective, albeit technically demanding, solution. By understanding the underlying causality of each method, researchers can make informed, rational choices, ensuring the successful completion of their synthetic campaigns.

References

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. Available at: [Link]

  • Reddy, P. P., & Kamal, A. (n.d.). Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. Rhodium.ws. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Benzyl Ethers. Available at: [Link]

  • Common Organic Chemistry (n.d.). Benzyl Protection. Available at: [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Hydrogenolysis Reagent Guide. Available at: [Link]

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  • Wikipedia (n.d.). Benzyl group. Available at: [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]

  • Gacs, J., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 895-900. Available at: [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Available at: [Link]

  • ResearchGate (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Available at: [Link]

  • Iida, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2970-2976. Available at: [Link]

  • Sciencemadness.org (2019). De-protection of N-Benzyl groups. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Benzyl Esters. Available at: [Link]

  • Nanjing HjChem (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available at: [Link]

  • Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. Available at: [Link]

  • Tafi, A., et al. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4, 593-595. Available at: [Link]

  • Climent, M. J., et al. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 111(2), 1072-1133. Available at: [Link]

  • Wiley Online Library (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Available at: [Link]

  • Stanford Environmental Health & Safety (n.d.). HYDROGENATION EXPLOSION. Available at: [Link]

  • Sane, M. (2020). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 27(4), 236-243. Available at: [Link]

  • Gujarat Pollution Control Board (n.d.). SAFETY PRECAUTION. Available at: [Link]

  • Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. Available at: [Link]

  • ResearchGate (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Available at: [Link]

  • Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. Available at: [Link]

  • Dheer, D., et al. (2019). BCl3‑Mediated C−N, C−S, and C−O Bond Formation of Imidazo[1,2‑a]pyridine Benzylic Ethers. The Journal of Organic Chemistry, 84(7), 4388-4403. Available at: [Link]

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The Discerning Choice: A Comparative Guide to Coupling Reagents for H-Thr(Bzl)-OBzl·HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the selection of a coupling reagent is a pivotal decision that profoundly influences reaction efficiency, yield, and the purity of the final product. This is particularly true when dealing with sterically hindered amino acids, such as the beta-branched O-Benzyl-L-threonine benzyl ester hydrochloride (H-Thr(Bzl)-OBzl·HCl). The bulky benzyl protecting groups on both the side-chain hydroxyl and the C-terminus carboxyl group present a significant steric challenge, demanding a thoughtful and evidence-based choice of activation chemistry. This guide offers an in-depth, objective comparison of various classes of coupling reagents, supported by experimental insights and detailed protocols, to empower researchers to navigate this critical step with confidence.

The Challenge of Steric Hindrance with H-Thr(Bzl)-OBzl·HCl

The primary obstacle in the acylation of H-Thr(Bzl)-OBzl·HCl is the steric hindrance imposed by the benzyl groups. This bulkiness can significantly slow down the rate of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences in solid-phase peptide synthesis (SPPS). Furthermore, prolonged reaction times and the use of aggressive coupling conditions can increase the risk of racemization at the alpha-carbon of the activated amino acid. Threonine and its derivatives are known to be susceptible to epimerization, making the choice of a reagent that minimizes this side reaction paramount.[1]

A Comparative Analysis of Coupling Reagent Performance

The effectiveness of a coupling reagent is best evaluated by its ability to overcome these steric and electronic hurdles to deliver the desired product in high yield and purity, with minimal racemization. Below is a comparative analysis of major classes of coupling reagents and their suitability for the demanding task of coupling to H-Thr(Bzl)-OBzl·HCl.

Aminium/Uronium Salts: The High-Reactivity Workhorses

Aminium and uronium salts are among the most popular and effective coupling reagents for routine and challenging peptide synthesis.[2] They react with the carboxylic acid to form a highly reactive ester intermediate, facilitating rapid acylation.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU forms a highly reactive OAt-ester. The 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling reaction. This makes HATU an excellent choice for sterically hindered couplings.[3][4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A well-established and cost-effective reagent, HBTU forms an OBt-ester. While generally efficient, it is considered less reactive than HATU, which may result in longer reaction times or lower yields for particularly challenging couplings.[5]

  • COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino))uronium hexafluorophosphate): A third-generation uronium salt, COMU is based on OxymaPure as the leaving group. It boasts reactivity comparable to HATU but with the added benefits of being non-explosive and having byproducts that are more soluble and easier to remove.[5][6] Its high reactivity and safety profile make it a strong contender.

Phosphonium Salts: The Low-Racemization Champions

Phosphonium salts are another class of highly efficient coupling reagents, known for their ability to suppress racemization.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt, PyBOP is known for its high coupling efficiency and low propensity for racemization.[5] The byproducts of PyBOP are generally considered less hazardous than those of its predecessor, BOP.

Carbodiimides with Additives: The Classic and Cost-Effective Approach

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the oldest and most cost-effective coupling reagents. However, their use alone can lead to significant racemization and the formation of N-acylurea byproducts. The addition of nucleophilic additives is crucial to mitigate these side reactions.

  • DIC/OxymaPure: The combination of DIC with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a powerful and safe alternative to the classic DIC/HOBt pairing.[7] OxymaPure is a non-explosive additive that has been shown to enhance coupling efficiency and suppress racemization, making this combination a viable option for hindered couplings.[7]

Quantitative Performance Comparison (Illustrative)

Coupling ReagentClassRelative Coupling EfficiencyRacemization RiskKey AdvantagesPotential Disadvantages
HATU Aminium SaltVery HighLowFast reaction rates, high yields, effective for sterically hindered couplings.[4]Higher cost, potential for guanidinylation side reaction if used in excess.
HBTU Aminium SaltHighLowGood performance for routine synthesis, well-established.[5]Less reactive than HATU, may be less effective for highly demanding couplings.
COMU Uronium SaltVery HighVery LowHigh efficiency comparable to HATU, safer (non-explosive), good solubility.[5][6]Relatively newer compared to HBTU/HATU.
PyBOP Phosphonium SaltHighLowEfficient with low racemization, byproducts are generally less hazardous than BOP.[5]More expensive than carbodiimides.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighLow (with Oxyma)Cost-effective, non-explosive additive.[7]Can be less efficient for the most sterically demanding couplings compared to onium salts.

Experimental Protocols for Comparative Analysis

To provide a framework for an objective comparison, the following detailed experimental protocols are presented for a solution-phase coupling of an N-protected amino acid (e.g., Fmoc-Ala-OH) to H-Thr(Bzl)-OBzl·HCl.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagent_prep Reagent Preparation: - Dissolve H-Thr(Bzl)-OBzl·HCl and base - Dissolve Fmoc-Ala-OH and coupling reagent pre_activation Pre-activation (for onium salts) reagent_prep->pre_activation If applicable coupling Coupling (Combine activated acid and amine) reagent_prep->coupling pre_activation->coupling monitoring Reaction Monitoring (TLC or HPLC) coupling->monitoring workup Aqueous Work-up (Wash with acid, base, brine) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization: - HPLC (Purity) - MS (Identity) - Chiral HPLC (Racemization) purification->analysis

Caption: General workflow for the comparative study of coupling reagents.

Protocol 1: Coupling using HATU
  • Neutralization of Amine: In a round-bottom flask, dissolve H-Thr(Bzl)-OBzl·HCl (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) and stir at room temperature for 15 minutes.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HATU (0.98 eq) in anhydrous DCM. Add DIPEA (2.0 eq) and stir at room temperature for 5 minutes.

  • Coupling: Add the activated Fmoc-Ala-OH solution to the flask containing the free amine. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography. Analyze the purified dipeptide for purity by HPLC and confirm its identity by mass spectrometry. Assess the extent of racemization using a suitable chiral HPLC method.[8]

Protocol 2: Coupling using DIC/Oxyma
  • Neutralization of Amine: Follow step 1 from Protocol 1.

  • Coupling: To the flask containing the free amine, add Fmoc-Ala-OH (1.0 eq) and OxymaPure (1.0 eq). Stir until all solids are dissolved. Cool the reaction mixture to 0°C and add DIC (1.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the precipitated diisopropylurea. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Follow step 6 from Protocol 1.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison, all quantitative data from the experimental evaluation should be summarized in a structured table.

Coupling ReagentReaction Time (h)Crude Purity (%)Purified Yield (%)Racemization (%)
HATU
HBTU
COMU
PyBOP
DIC/Oxyma

Conclusion and Recommendations

The choice of coupling reagent for the acylation of the sterically demanding H-Thr(Bzl)-OBzl·HCl is a critical decision that requires a balance of reactivity, cost, and the need to minimize side reactions, particularly racemization.

  • For maximum efficiency and speed , especially in challenging solid-phase syntheses, HATU and COMU are the reagents of choice.[3][5] Their high reactivity can overcome the steric hindrance, leading to higher yields and purities in shorter reaction times.

  • When minimizing racemization is the absolute priority , phosphonium salts like PyBOP offer a reliable alternative.

  • For cost-effective, large-scale syntheses where reaction times are less critical, the DIC/Oxyma system provides a safe and efficient option.[7]

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale, the desired purity, and the available budget. It is highly recommended to perform small-scale pilot reactions to determine the most suitable coupling reagent for a specific application.

References

  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Benchchem.
  • A Comparative Guide to Coupling Reagent Efficiency for H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis. Benchchem.
  • Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. Int J Pept Protein Res. 1992 Mar;39(3):229-36.
  • Racemiz
  • A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches. Benchchem.
  • Coupling Reagents. Aapptec Peptides.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules. 2017 Aug; 22(8): 1339.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. J Sep Sci. 2005 Jun;28(9-10):926-33.
  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. 2018 22 (9), 1162-1178.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis. Benchchem.
  • A Comparative Review of H-Thr-OBzl.
  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules. 2022 Jul; 27(13): 4241.
  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investig
  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agit
  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. J Phys Chem B. 2019 Aug 1; 123(30): 6464–6472.
  • A Comparative Guide to the Synthesis of Thr-Phe Dipeptide: Solution-Phase vs. Solid-Phase Methodologies. Benchchem.
  • H-Thr(Bzl)-OBzl HCl. Aapptec Peptides.
  • Which amino acid exhibits a beta-branched side chain? Reddit.

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A Senior Application Scientist's Guide to Threonine Protection in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Benzyl (Bzl) vs. Tert-Butyl (tBu) Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of bringing a peptide from concept to clinic is paved with critical decisions. Among the most fundamental of these is the choice of protecting group strategy for solid-phase peptide synthesis (SPPS), a decision that profoundly impacts yield, purity, scalability, and cost. This guide provides an in-depth cost-benefit analysis of using benzyl (Bzl) protection for threonine, a cornerstone of the classic Boc/Bzl synthesis strategy, and compares it directly with the industry-standard tert-butyl (tBu) protection used in the Fmoc/tBu strategy.

While the specific compound H-Thr(Bzl)-OBzl·HCl (O-Benzyl-L-threonine benzyl ester hydrochloride) is a valuable building block, particularly in solution-phase synthesis, its direct application in standard SPPS is limited as it lacks the requisite N-terminal protection.[1][2] Therefore, our analysis will focus on the practical application of threonine derivatives designed for SPPS: Boc-Thr(Bzl)-OH within the Boc/Bzl framework and Fmoc-Thr(tBu)-OH within the Fmoc/tBu framework.[3][4]

The Strategic Imperative: Why Threonine Protection Matters

Threonine's side chain contains a secondary hydroxyl group that is nucleophilic and must be protected during SPPS.[5] Failure to do so results in undesirable side reactions, primarily O-acylation by the incoming activated amino acid, leading to branched peptide impurities that are difficult to separate and significantly reduce the yield of the target peptide.[2] The choice of protecting group is not an isolated decision; it dictates the entire synthetic strategy, from the Nα-protecting group to the final cleavage conditions.[6]

The Two Dominant Philosophies: Boc/Bzl vs. Fmoc/tBu

Large-scale peptide synthesis is dominated by two methodologies, distinguished by their choice of protecting groups and the chemical conditions used for their removal.

The Classic Workhorse: The Boc/Bzl Strategy

This strategy relies on graduated acid lability.[6]

  • Temporary Nα-Protection: The tert-butyloxycarbonyl (Boc) group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[7][8]

  • "Permanent" Side-Chain Protection: Benzyl-based groups, such as the benzyl (Bzl) ether for the threonine side chain. These are stable to the repeated TFA treatments but are removed during the final cleavage step with a very strong acid, typically anhydrous hydrogen fluoride (HF).[7][9]

This "quasi-orthogonal" approach was foundational to the development of SPPS and remains a robust method for synthesizing a wide range of peptides.[7]

The Modern Standard: The Fmoc/tBu Strategy

This is a fully orthogonal strategy, meaning the protecting groups are removed under distinct, non-competing conditions.[3][10]

  • Temporary Nα-Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, removed at each cycle with a solution of a secondary amine, usually piperidine.[8]

  • "Permanent" Side-Chain Protection: Acid-labile groups, such as the tert-butyl (tBu) ether for the threonine side chain. These are stable to piperidine but are removed during the final cleavage with a moderate acid, typically a TFA "cocktail".[4][11]

The milder conditions and orthogonality of the Fmoc/tBu strategy have made it the most commonly used methodology in both research and industrial settings today.[6][12]

Head-to-Head Comparison: Performance and Process

The choice between these strategies is a multi-faceted decision involving a trade-off between reagent cost, process efficiency, safety, and peptide complexity.

FeatureBoc/Bzl Strategy (using Boc-Thr(Bzl)-OH)Fmoc/tBu Strategy (using Fmoc-Thr(tBu)-OH)
Nα-Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Side-Chain Protection Bzl (Benzyl)tBu (tert-butyl)
Nα-Deprotection Moderate Acid (e.g., TFA)[7]Base (e.g., 20% Piperidine in DMF)[8]
Final Cleavage & Deprotection Strong Acid (e.g., HF, TFMSA)[9][13]Moderate Acid (e.g., TFA Cocktail)[3]
Orthogonality Quasi-orthogonal; relies on differential acid lability.[7]Fully orthogonal; base-labile vs. acid-labile groups.[3]
Key Advantages Robust, well-established chemistry. Raw materials can be less expensive.Milder overall conditions. Easier automation. Avoids highly corrosive HF. Fully orthogonal.[6]
Key Disadvantages Requires harsh, hazardous HF for final cleavage. Requires specialized, expensive equipment (HF apparatus). Potential for acid-catalyzed side reactions.[3][7]Fmoc-amino acids are generally more expensive. Piperidine can cause side reactions (e.g., aspartimide formation). Aggregation can be more pronounced in some sequences.[11][14]

Table 1: A high-level comparison of the core features and trade-offs between the Boc/Bzl and Fmoc/tBu peptide synthesis strategies.

The Large-Scale Cost-Benefit Calculus

When scaling up synthesis, factors beyond simple reagent cost become paramount. Infrastructure, safety, personnel training, and waste disposal contribute significantly to the total cost of a campaign.

FactorBoc/Bzl StrategyFmoc/tBu Strategy
Raw Material Cost Lower-Moderate. Boc-amino acids are often cheaper than their Fmoc counterparts.Moderate-High. Fmoc-amino acids and specialized resins can be more expensive.[12]
Reagent Cost (Cleavage) High. Anhydrous HF is a costly and highly specialized reagent.Low. TFA is a relatively inexpensive bulk chemical.
Equipment Cost Very High. Requires a dedicated, corrosion-resistant HF cleavage apparatus and extensive safety monitoring systems.Low-Moderate. Standard glass reactors and HPLC systems are sufficient. No specialized cleavage equipment needed.
Safety & Handling Costs High. Extensive personnel training, specialized PPE, and facility engineering controls are mandatory for handling HF.Moderate. Standard chemical handling protocols for acids (TFA) and bases (piperidine) are required.
Waste Disposal Costs High. Neutralization and disposal of HF waste require specialized and expensive procedures.Moderate. TFA and piperidine waste streams are more routine to handle and dispose of.
Process Time Longer. The final HF cleavage step is often a lengthy batch process requiring careful cooling and handling.[13]Shorter. Cleavage with a TFA cocktail is typically faster (1-3 hours at room temperature).[11]
Typical Yield & Purity Good to Excellent. Can be very high, but harsh cleavage can degrade sensitive peptides if scavengers are not optimized.[3]Good to Excellent. Generally high (>95% per coupling step) with well-established protocols. Milder cleavage preserves sensitive residues.[3]
Scalability Challenging. Scaling HF reactions introduces significant safety and engineering challenges.Straightforward. The process is highly amenable to large-scale automated synthesizers and batch reactors.

Table 2: A detailed cost-benefit analysis comparing the Boc/Bzl and Fmoc/tBu strategies for large-scale peptide manufacturing.

Experimental Workflows: A Practical Overview

To understand the practical implications of each strategy, we present generalized protocols for a single amino acid coupling cycle and the final cleavage step.

Boc/Bzl SPPS Workflow Diagram

cluster_cycle Repetitive Coupling Cycle TFA_Deprotection 1. Boc Deprotection (25-50% TFA in DCM) Wash1 2. DCM Wash TFA_Deprotection->Wash1 Neutralization 3. Neutralization (DIPEA in DCM) Wash1->Neutralization Wash2 4. DCM/DMF Wash Neutralization->Wash2 Coupling 5. Coupling (Activate Boc-Thr(Bzl)-OH with DCC/HOBt) Wash2->Coupling Wash3 6. Final Wash Coupling->Wash3 Start Resin-Bound Peptide (N-terminally Boc-protected) Wash3->Start Next Cycle Final_Cleavage Final Cleavage (Anhydrous HF + Scavengers) Wash3->Final_Cleavage Final Cycle Start->TFA_Deprotection Purification Crude Peptide Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Generalized workflow for Boc/Bzl Solid-Phase Peptide Synthesis.

Protocol: Single Coupling of Boc-Thr(Bzl)-OH

This protocol assumes a starting amount of 1g of peptide-resin.

  • Boc Deprotection: The N-terminal Boc group is removed from the resin-bound peptide using a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.[3]

  • Washing: The resin is washed thoroughly with DCM to remove residual TFA.

  • Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine with a solution of a hindered base, such as 10% diisopropylethylamine (DIPEA) in DCM.[7]

  • Washing: The resin is washed with DCM and N,N-dimethylformamide (DMF) to remove excess base.

  • Coupling: In a separate vessel, Boc-Thr(Bzl)-OH (3 equivalents) is pre-activated with a coupling agent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt). This activated solution is added to the resin, and the reaction proceeds for 1-2 hours.[3]

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts, making it ready for the next cycle.

Fmoc/tBu SPPS Workflow Diagram

cluster_cycle Repetitive Coupling Cycle Piperidine_Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. DMF Wash Piperidine_Deprotection->Wash1 Coupling 3. Coupling (Activate Fmoc-Thr(tBu)-OH with HATU/DIPEA) Wash1->Coupling Wash2 4. Final Wash Coupling->Wash2 Start Resin-Bound Peptide (N-terminally Fmoc-protected) Wash2->Start Next Cycle Final_Cleavage Final Cleavage (TFA Cocktail + Scavengers) Wash2->Final_Cleavage Final Cycle Start->Piperidine_Deprotection Purification Crude Peptide Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Generalized workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.

Protocol: Single Coupling of Fmoc-Thr(tBu)-OH

This protocol assumes a starting amount of 1g of peptide-resin.

  • Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[11]

  • Washing: The resin is washed extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: Fmoc-Thr(tBu)-OH (3-5 equivalents) is pre-activated with a modern coupling agent like HATU and a base such as DIPEA in DMF. This activated mixture is added to the resin, and the coupling reaction proceeds for 1-2 hours.[3][11]

  • Washing: The resin is washed with DMF to remove unreacted reagents, preparing it for the next deprotection and coupling cycle.

The Final, Critical Step: Cleavage and Deprotection

The causality behind choosing a strategy often hinges on the final cleavage step.

  • Boc/Bzl Cleavage (HF): The peptide-resin is treated with cold, liquid anhydrous hydrogen fluoride (-5 to 0°C) for 30-60 minutes.[13] Scavengers like anisole are essential to trap the highly reactive benzyl and tert-butyl cations generated during deprotection, preventing re-attachment to sensitive residues like tryptophan or methionine.[13] The extreme corrosivity and toxicity of HF mandate the use of specialized, expensive Teflon equipment and rigorous safety protocols.

  • Fmoc/tBu Cleavage (TFA): The peptide-resin is treated with a TFA "cocktail" at room temperature for 2-3 hours.[2] The cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIS) contains scavengers to quench the t-butyl cations.[2] This procedure can be performed in standard laboratory glassware within a fume hood, making it vastly more accessible and safer. A milder alternative for benzyl group removal, catalytic transfer hydrogenation, can sometimes be employed, but it is not universally compatible with all peptide sequences and is less common in standard workflows.[3][15]

Decision Framework for Large-Scale Synthesis

Choosing the right strategy is a risk-benefit analysis tailored to your specific project.

start Project Goal: Large-Scale Peptide Synthesis q1 Is the peptide sequence long or aggregation-prone? start->q1 q2 Is an HF cleavage apparatus available and personnel trained? q1->q2 No fmoc Strongly Prefer Fmoc/tBu Strategy (using Fmoc-Thr(tBu)-OH) q1->fmoc Yes q3 Are there extreme cost constraints on raw materials? q2->q3 Yes q4 Does the peptide contain sensitive residues incompatible with strong acid? q2->q4 No q3->q4 No boc Consider Boc/Bzl Strategy (using Boc-Thr(Bzl)-OH) q3->boc Yes q4->boc No q4->fmoc Yes

Caption: Decision pathway for selecting a threonine protection strategy.

Conclusion and Recommendation

For the vast majority of new, large-scale peptide synthesis projects, the Fmoc/tBu strategy utilizing Fmoc-Thr(tBu)-OH is the superior choice. The primary drivers for this recommendation are:

  • Safety and Infrastructure: The avoidance of highly hazardous anhydrous HF significantly lowers the barrier to entry, reduces capital expenditure on specialized equipment, and creates a safer working environment.

  • Process Simplicity and Scalability: The milder conditions and straightforward cleavage protocol are more amenable to automation and scaling.

  • Peptide Integrity: The milder final deprotection is better suited for complex, sensitive peptides that may be degraded by harsh HF treatment.

The Boc/Bzl strategy, with its use of Boc-Thr(Bzl)-OH, remains a viable and cost-effective option for specific scenarios:

  • Legacy Processes: For established manufacturing processes where the protocol has been extensively validated and the necessary HF infrastructure is already in place.

  • Specific Peptides: For certain shorter, robust peptides where the raw material cost savings of the Boc strategy provide a significant competitive advantage.

Ultimately, the decision rests on a comprehensive analysis of your organization's technical capabilities, safety infrastructure, budget, and the specific chemical nature of the target peptide. While the benzyl protecting group is a robust and historically significant tool, the operational advantages of the tert-butyl group within the Fmoc framework have rightfully established it as the modern standard for large-scale synthesis.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
  • BenchChem. (2025). A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis.
  • BenchChem. (2025). H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background.
  • BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442-6455.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • BenchChem. (2025). A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis.
  • MedChemExpress. (n.d.). H-Thr-Obzl.HCl.
  • Sigma-Aldrich. (n.d.). H-Thr-Obzl.HCl | 33645-24-8.
  • BenchChem. (2025). A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis.
  • International Laboratory USA. (n.d.). H-THR(BZL)-OBZL·HCL.
  • Giraud, M., Cavelier, F., & Martinez, J. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Thompson, R. E., et al. (2021). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Angewandte Chemie, 133(4), 1-8. PMC - NIH.
  • Chem-Impex. (n.d.). O-Benzyl-L-threonine benzyl ester hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis.
  • Sivanand, V., et al. (2001). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Indian Academy of Sciences.
  • Thompson, R. E., et al. (2021). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis.
  • Aapptec Peptides. (n.d.). H-Thr(Bzl)-OBzl HCl.
  • Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9566-9678.
  • Coomber, C. L., et al. (2017). The greening of peptide synthesis. RSC Publishing - The Royal Society of Chemistry.
  • Liu, K., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Aapptec Peptides. (n.d.). H-Thr-OBzl HCl [33645-24-8].
  • ChemicalBook. (n.d.). H-Thr(Bzl)-OBzl·HCl | 67580-86-3.
  • QY Research. (2025). Strategizing Growth: Medicinal Protected Amino Acids Market's Decade Ahead 2025-2033.
  • Echemi. (n.d.). Buy H-HYP-OBZL HCL Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD.
  • Brieflands. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Brieflands.
  • Gergely, M. J., et al. (2023). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. ChemRxiv.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of H-Thr(bzl)-obzl HCl

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only at the cutting edge of innovation but also at the highest standard of safety. The proper management of chemical reagents, from benchtop to disposal, is a non-negotiable pillar of scientific excellence. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of H-Thr(bzl)-obzl HCl (O-Benzyl-L-threonine benzyl ester hydrochloride), a protected amino acid derivative common in peptide synthesis.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.

Core Principle: Hazard-Aware Management

This compound, while a valuable research tool, must be treated as a hazardous substance. Its hydrochloride salt form renders it acidic, and its chemical profile presents specific hazards that dictate its handling and disposal pathway.[1]

Key Hazard Information:

PropertyIdentifier / ValueSource(s)
Synonyms O-Benzyl-L-threonine benzyl ester hydrochloride, L-Thr(Bzl)-OBzl·HCl[2][3][4]
CAS Number 67580-86-3[2]
Physical Form White to off-white crystalline solid[1][2]
GHS Pictogram GHS07 (Harmful/Irritant)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Incompatibilities Strong oxidizing agents, strong acids, strong bases[5][6][7]
Decomposition Hazardous decomposition can produce oxides of carbon (CO, CO₂) and nitrogen (NOx), and hydrogen chloride (HCl) gas.[6][8][9]

The foundational principle for disposing of this compound is to always manage it as a regulated hazardous waste .[10] Under no circumstances should it be discarded in standard trash or poured down the drain.[10][11]

Immediate Safety & Spill Response

Proactive safety measures are paramount when handling this compound. In the event of an accidental spill, a swift and correct response is essential to mitigate exposure and contamination.

Personal Protective Equipment (PPE): Before handling the compound in any capacity, including disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses or chemical safety goggles.[7][12]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[12]

  • Body Protection: A standard laboratory coat.[12]

  • Respiratory Protection: For operations that may generate dust, use a dust respirator or ensure work is performed in a certified chemical fume hood.[12][13]

Spill Cleanup Protocol (for solid material):

  • Secure the Area: Alert colleagues and restrict access to the spill location.

  • Don PPE: Ensure you are wearing the appropriate PPE as listed above.

  • Contain the Spill: Gently sweep up the solid material, taking care to avoid creating airborne dust.[12][13]

  • Collect Waste: Use appropriate tools (e.g., a scoop or brush and dustpan) to place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste container.[6][9][13]

  • Decontaminate: Wipe the spill area with a suitable solvent or detergent and water. All cleaning materials (wipes, paper towels) must also be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash hands after the cleanup is complete.[6]

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a systematic process that ensures safety from the moment the material is designated as waste until its final disposition by professionals. The following workflow must be followed.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal Waste Waste Generated: This compound Decision Identify Waste Form Waste->Decision Solid Solid Waste (Expired reagent, spill cleanup) Decision->Solid Solid Contaminated Contaminated Sharps/Labware (Pipette tips, vials) Decision->Contaminated Contaminated Labware SolidContainer Transfer to: 'Solid Hazardous Waste' Container (Compatible, sealed, labeled) Solid->SolidContainer ContaminatedContainer Transfer to: 'Contaminated Labware' Container (Puncture-resistant, sealed, labeled) Contaminated->ContaminatedContainer SAA Store Sealed Container in Designated Satellite Accumulation Area (SAA) SolidContainer->SAA ContaminatedContainer->SAA EHS Contact Environmental Health & Safety (EHS) for Pickup SAA->EHS

Sources

Essential Safety and Handling Guide: Personal Protective Equipment for H-Thr(bzl)-obzl hcl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for H-Thr(bzl)-obzl hcl (O-Benzyl-L-threonine benzyl ester hydrochloride). As a protected amino acid derivative critical in peptide synthesis, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles for analogous chemical compounds.

Hazard Identification and Core Safety Principles

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar amino acid hydrochlorides and related reagents form a reliable basis for risk assessment.[3][4][5] The primary physical form of this compound is a white to off-white crystalline solid or powder.[1][2] The principal hazards stem from this physical state and its chemical properties.

The fundamental principle of laboratory safety dictates a hierarchy of controls. This protocol is built on the foundation that engineering controls (i.e., fume hoods) are the primary defense, with Personal Protective Equipment (PPE) serving as an essential final barrier to exposure.

Assumed Hazard Profile: Based on GHS classifications for similar compounds, this compound should be handled as a substance with the following potential hazards[6]:

Hazard TypeGHS Hazard StatementRationale and Implication
Acute Oral Toxicity H302: Harmful if swallowedAccidental ingestion could lead to systemic effects. Strict prohibition of eating or drinking in the lab is critical.
Skin Irritation H315: Causes skin irritationDirect contact with the solid or solutions can cause local irritation. This necessitates the use of appropriate gloves and a lab coat.
Eye Irritation H319: Causes serious eye irritationThe fine powder can easily become airborne and contact the eyes, causing significant irritation or damage. Eye protection is mandatory.
Respiratory Irritation H335: May cause respiratory irritationInhalation of the dust is a primary exposure route. Handling the powder can generate airborne particles that irritate the respiratory tract.[3][4]

Mandatory Personal Protective Equipment (PPE)

A thorough risk assessment for the specific quantities and manipulations being performed is required before commencing any work.[7][8] The following table outlines the minimum required PPE for handling this compound.

Body AreaRequired PPESpecifications and Scientific Rationale
Eyes & Face Safety Goggles & Face ShieldGoggles: Tightly-fitting chemical splash goggles are mandatory to protect against airborne dust and accidental splashes.[8] Standard safety glasses do not provide an adequate seal and are insufficient. Face Shield: Must be used in conjunction with goggles when handling larger quantities (>10g) or when there is a significant risk of splashing during dissolution or reaction quenching.[7][9]
Hands Chemical-Resistant Nitrile GlovesNitrile gloves provide a robust barrier against incidental contact.[7][8] Given the presence of benzyl groups, which can increase lipophilicity, preventing skin absorption is critical. Gloves must be inspected for tears before each use and removed promptly and properly if contamination occurs.
Body Laboratory CoatA standard, long-sleeved laboratory coat is required to protect the skin on the arms and body from contact with the chemical.[7]
Respiratory NIOSH-Approved RespiratorA NIOSH-approved air-purifying respirator (e.g., an N95 or higher) is required when handling the powder outside of a certified chemical fume hood (e.g., during weighing) or if dust generation is unavoidable.[3][7] This is a secondary control; primary reliance should be on engineering solutions.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic operational plan is crucial for minimizing exposure and ensuring procedural consistency.

Step 1: Engineering Controls & Preparation

  • Primary Containment: All manipulations involving the solid this compound, including weighing, transferring, and dissolution, must be performed inside a certified chemical fume hood.[4][7] This is the most critical step in preventing respiratory exposure.

  • Area Preparation: Before bringing the chemical into the hood, ensure the work surface is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, solvents, waste containers) present to avoid moving in and out of the controlled area.

  • Safety Equipment Check: Verify that the fume hood is functioning correctly (check airflow monitor), and locate the nearest eyewash station and safety shower. Ensure a chemical spill kit is accessible.

Step 2: Donning PPE and Handling the Compound

  • PPE Inspection: Don all required PPE as detailed in the table above, ensuring each item is in good condition.

  • Minimizing Dust: When transferring the solid, use a spatula to carefully scoop the material. Avoid pouring the powder from a height, which can create airborne dust. Tap the spatula gently on the receiving container rather than shaking it.[3]

  • Dissolution: If making a solution, add the solvent to the solid slowly to prevent splashing.

Step 3: Post-Handling and Decontamination

  • Surface Cleaning: After handling, decontaminate the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe it down thoroughly.

  • Proper Doffing of PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield/goggles, and finally the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][4]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Path start Start: New Procedure with this compound risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment eng_controls Verify Engineering Controls (Fume Hood Certified?) risk_assessment->eng_controls ppe_selection Select & Inspect PPE (Goggles, Gloves, Coat) eng_controls->ppe_selection Yes spill_protocol Execute Spill Protocol! eng_controls->spill_protocol No, Stop Work! handling Handle Solid Compound (Minimize Dust) ppe_selection->handling spill_check Spill Occurred? handling->spill_check decontaminate Decontaminate Surfaces & Equipment spill_check->decontaminate No spill_check->spill_protocol Yes waste_gen Segregate Hazardous Waste (Solid, Liquid, PPE) decontaminate->waste_gen dispose Label & Store Waste for Pickup waste_gen->dispose end Procedure Complete dispose->end spill_protocol->decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

Emergency and Spill Procedures

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

In Case of a Spill:

  • Small Spill (manageable):

    • Alert personnel in the immediate area.

    • Wearing your full PPE (including respiratory protection), gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Sweep up the material carefully to avoid generating dust and place it in a clearly labeled, sealed container for hazardous waste disposal.[3][4]

  • Large Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste. Never dispose of this chemical down the drain or in the regular trash.[11]

  • Solid Waste: All contaminated disposables, including gloves, weigh boats, and absorbent materials from spill cleanups, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or the first rinse from cleaning contaminated glassware must be collected in a labeled hazardous liquid waste container.[11] Ensure waste streams are compatible before mixing.

  • Empty Containers:

    • Thoroughly empty the container of all residual solid.

    • The first rinse with a suitable solvent must be collected and disposed of as hazardous liquid waste.[11]

    • After the initial rinse is collected, the container can be rinsed again before being defaced and discarded or recycled according to institutional policy.

By integrating these safety measures into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • BenchChem. H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background. Link

  • BenchChem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Link

  • AAPPTec, LLC. MSDS - Safety Data Sheet for H-Thr(Bzl)-OBzl oxalate. Link

  • MedChemExpress. H-Thr-Obzl.HCl | Amino Acid Derivative. Link

  • BenchChem. A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis. Link

  • Aapptec Peptides. This compound. Link

  • BenchChem. Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Link

  • AAPPTec, LLC. Safety Data Sheet for H-Gly-OBzl HCl. Link

  • CHEMM. Personal Protective Equipment (PPE). Link

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment (PPE) Requirements for Laboratories. Link

  • AAPPTec, LLC. MSDS - Safety Data Sheet for H-Glu(OtBu)-OBzl HCl. Link

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Link

  • Chem-Impex. O-Benzyl-L-threonine benzyl ester hydrochloride. Link

  • Sigma-Aldrich. H-Thr-Obzl.HCl | 33645-24-8. Link

  • Sigma-Aldrich. SAFETY DATA SHEET - Benzoyl chloride. Link

  • Dartmouth College. Hazardous Waste Disposal Guide. Link

  • Combi-Blocks, Inc. Safety Data Sheet for H-Glu(Obzl)-Obzl hydrochloride. Link

  • Environmental Health and Safety, Dartmouth College. Biohazardous Waste Disposal Guide. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.